molecular formula C9H18ClNO B1376840 3-Oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 1380300-88-8

3-Oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B1376840
CAS No.: 1380300-88-8
M. Wt: 191.7 g/mol
InChI Key: CRGMWUWIKHZVNG-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CAS 1380300-88-8) is a high-purity spirocyclic chemical scaffold of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a key synthetic intermediate for developing novel inhibitors targeting infectious diseases. Recent scientific investigations highlight the value of the 1-oxa-9-azaspiro[5.5]undecane scaffold in the synthesis of new antituberculosis agents . These derivatives function as spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis and have demonstrated high activity against the antibiotic-sensitive H37Rv strain and some multidrug-resistant strains, exceeding the activity of comparator drugs . Supplied as a white to light yellow powder or crystal, this compound has a molecular formula of C₉H₁₇NO·HCl and a molecular weight of 191.70 . It is characterized by a purity of >98.0% as determined by quantitative NMR (qNMR) . Proper handling is required as the compound is hygroscopic and air-sensitive; it is recommended to store it in a cool, dark place under inert gas . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGMWUWIKHZVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery.[1] The unique three-dimensional structure of this compound makes it a compelling building block for developing novel therapeutics, including potential antimicrobial and antitumor agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the synthetic strategy and experimental choices.

Introduction to this compound

This compound is a high-purity chemical intermediate recognized for its role in the synthesis of innovative inhibitors targeting infectious diseases.[1] Notably, derivatives of this scaffold have demonstrated significant activity as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, even against multidrug-resistant strains.[1] The spirocyclic system, which incorporates both an oxane and a piperidine ring, offers a rigid yet conformationally distinct structure that can effectively probe the binding sites of biological targets.[1]

The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and further chemical transformations. The synthesis of this valuable building block is a critical step in the exploration of its therapeutic potential.

Synthetic Strategy: A Two-Step Approach from a Boc-Protected Intermediate

The most common and reliable laboratory-scale synthesis of this compound proceeds through a two-step sequence involving a tert-butyloxycarbonyl (Boc)-protected intermediate, tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate . This strategy is favored due to the high efficiency and selectivity of both the Boc protection and deprotection steps.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 3-Oxa-9-azaspiro[5.5]undecane (Starting Material) Boc_Protection Step 1: N-Boc Protection Start->Boc_Protection (Boc)2O, Base Intermediate tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate Boc_Protection->Intermediate Deprotection Step 2: Acid-Catalyzed Deprotection & HCl Salt Formation Intermediate->Deprotection HCl Final_Product 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

The Rationale for Boc Protection

The use of the Boc protecting group is a strategic choice in this synthesis. The secondary amine in the piperidine ring of the starting material is a nucleophilic site that can undergo undesired side reactions in subsequent synthetic steps. The Boc group effectively "masks" this reactivity under a wide range of reaction conditions. Key advantages of using a Boc protecting group include:

  • Stability: The Boc group is stable to many reagents and reaction conditions, including basic and nucleophilic environments.

  • Ease of Introduction: The protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is typically high-yielding and proceeds under mild conditions.

  • Facile Cleavage: The Boc group can be readily removed under acidic conditions, which is convenient for the subsequent formation of the hydrochloride salt in a one-pot or sequential manner.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Product characterization should be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Reagent/MaterialSupplierPurity
3-Oxa-9-azaspiro[5.5]undecaneCommercially available≥95%
Di-tert-butyl dicarbonate ((Boc)₂O)Major chemical suppliers≥97%
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Major chemical suppliers≥99%
Dichloromethane (DCM)Major chemical suppliersAnhydrous
Methanol (MeOH)Major chemical suppliersAnhydrous
Hydrochloric acid (HCl) solution (e.g., 4M in dioxane)Major chemical suppliersN/A
Anhydrous sodium sulfate (Na₂SO₄)Major chemical suppliersN/A
Silica gel for column chromatographyMajor chemical suppliersN/A
Step 1: Synthesis of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

This step involves the protection of the secondary amine of the spirocyclic core with a Boc group.

Procedure:

  • To a solution of 3-Oxa-9-azaspiro[5.5]undecane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a solid.

Step 2: Synthesis of this compound

This final step involves the acid-catalyzed removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Procedure:

  • Dissolve the purified tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dichloromethane.

  • To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or a solution of HCl in methanol) (excess, typically 2-3 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion of the reaction, the hydrochloride salt may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield This compound as a white to light yellow powder or crystal.[1]

  • The product can be further purified by recrystallization if necessary.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, thorough characterization is essential. A purity of >98.0% is typically expected for research applications, which can be determined by quantitative NMR (qNMR).[1]

PropertyValueReference
Molecular Formula C₉H₁₈ClNO[1]
Molecular Weight 191.70 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Purity (qNMR) >98.0%[1]
Storage Store in a cool, dark place under inert gas[1]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the spirocyclic core protons. The chemical shifts and coupling constants will be indicative of the rigid chair-like conformations of the piperidine and oxane rings.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 156.13) and/or fragments consistent with the structure of 3-Oxa-9-azaspiro[5.5]undecane.

Alternative Synthetic Routes

While the Boc-protection strategy is robust, other methods for the synthesis of the 3-Oxa-9-azaspiro[5.5]undecane core have been reported and may be suitable for specific applications or large-scale production.

Ring-Closing Metathesis (RCM) and Hydrogenation

An alternative approach involves the use of ring-closing metathesis to construct the spirocyclic framework.[1]

  • Ring-Closing Metathesis: A suitable diene precursor is treated with a Grubbs catalyst to form a spirocyclic alkene.[1]

  • Hydrogenation: The resulting alkene is then reduced, typically via catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol, to yield the saturated spirocycle.[1]

  • Hydrochloride Salt Formation: The free amine is then treated with hydrochloric acid to form the final product.[1]

RCM_Workflow Diene Diene Precursor RCM Ring-Closing Metathesis Diene->RCM Grubbs Catalyst Alkene Spirocyclic Alkene RCM->Alkene Hydrogenation Catalytic Hydrogenation Alkene->Hydrogenation Pd/C, H2 Free_Base 3-Oxa-9-azaspiro[5.5]undecane Hydrogenation->Free_Base Salt_Formation HCl Salt Formation Free_Base->Salt_Formation HCl Final_Product 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Salt_Formation->Final_Product

Caption: Ring-Closing Metathesis (RCM) and hydrogenation workflow.

This method offers a modular approach to the synthesis but may involve more steps and the use of expensive catalysts.

Safety and Handling

This compound is hygroscopic and air-sensitive, and therefore should be handled with care.[1] It is recommended to store the compound in a cool, dark place under an inert atmosphere.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

The synthesis of this compound via a Boc-protected intermediate provides a reliable and efficient route to this important building block for drug discovery. The protocols outlined in this guide, along with the rationale for the chosen synthetic strategy, are intended to empower researchers to confidently synthesize and utilize this valuable compound in their scientific endeavors. The alternative synthetic routes offer additional options for consideration depending on the specific research needs and available resources. Careful execution of these procedures and thorough characterization of the final product are paramount to ensuring the quality and reproducibility of subsequent research.

References

  • This compound | CAS 1380300-88-8 - Benchchem.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxa-9-azaspiro[5.5]undecane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Oxa-9-azaspiro[5.5]undecane HCl in Modern Drug Discovery

3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS No: 1380300-88-8) is a spirocyclic scaffold of considerable interest within the medicinal chemistry landscape.[1] Its unique three-dimensional architecture offers a distinct advantage in the pursuit of novel therapeutics, moving away from the traditionally flat profiles of many drug candidates. This structural rigidity and complexity can lead to enhanced interactions with biological targets.[1] Notably, this compound has emerged as a critical building block in the development of potent antituberculosis agents that function as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.[1] Derivatives have demonstrated significant activity against both antibiotic-sensitive and multidrug-resistant strains, underscoring the therapeutic potential of this scaffold.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Oxa-9-azaspiro[5.5]undecane HCl, offering not only available data but also field-proven methodologies for their determination. For researchers and drug development professionals, a thorough understanding of these properties is paramount for advancing this promising scaffold from the laboratory to potential clinical applications.

Chemical and Physical Properties

A foundational understanding of the chemical and physical characteristics of 3-Oxa-9-azaspiro[5.5]undecane HCl is essential for its effective handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 1380300-88-8[1][2]
Molecular Formula C₉H₁₇NO·HCl[1]
Molecular Weight 191.70 g/mol [1]
Appearance White to light yellow powder or crystals[1][2]
Purity Typically >98.0% (as determined by qNMR)[1][2]
Predicted pKa (free base) 10.94 ± 0.20
Melting Point Not reported in available literature[1]
Structural Elucidation: The Spirocyclic Core

The defining feature of 3-Oxa-9-azaspiro[5.5]undecane HCl is its spirocyclic system, where two rings share a single carbon atom. This arrangement imparts a rigid, three-dimensional conformation that is increasingly sought after in drug design to improve target specificity and reduce off-target effects.

Structure:

Caption: Chemical structure of 3-Oxa-9-azaspiro[5.5]undecane HCl.

Solubility Profile: A Critical Parameter for Biological and Synthetic Applications

The solubility of a compound is a critical determinant of its utility in both biological assays and synthetic transformations. As a hydrochloride salt, 3-Oxa-9-azaspiro[5.5]undecane HCl is expected to exhibit improved aqueous solubility compared to its free base form. While specific quantitative data is not widely published, a qualitative assessment and a standardized protocol for its determination are provided below.

Expected Solubility:

  • Aqueous Buffers: Likely to be soluble, facilitating its use in biological screening and assays.

  • Methanol: Expected to be soluble, a common solvent for purification and reaction.

  • Dichloromethane: May have limited solubility, depending on the concentration.

  • Ethers and Hydrocarbons: Expected to have low solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility and is highly recommended for generating reliable data for regulatory submissions or in-depth research.

G start Start: Prepare Solvent System step1 Add excess 3-Oxa-9-azaspiro[5.5]undecane HCl to a known volume of solvent start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours step1->step2 step3 Allow solid to settle step2->step3 step4 Withdraw a clear aliquot of the supernatant step3->step4 step5 Filter the aliquot (e.g., using a 0.45 µm syringe filter) step4->step5 step6 Quantify the concentration of the compound in the filtrate (e.g., by HPLC-UV or LC-MS) step5->step6 end End: Determine Solubility (mg/mL or mol/L) step6->end

Caption: Workflow for solubility determination by the shake-flask method.

Causality Behind Experimental Choices:

  • Using Excess Solute: Ensures that the solution reaches saturation, providing the true equilibrium solubility.

  • Constant Temperature and Agitation: Temperature significantly affects solubility, and constant agitation ensures that equilibrium is reached in a reasonable timeframe.

  • Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.

  • Quantitative Analysis: A validated analytical method like HPLC is crucial for accurate determination of the solute concentration.

Melting Point: An Indicator of Purity and Identity

The melting point of a solid crystalline compound is a key physical property used for identification and as an indicator of purity. A sharp melting range typically signifies a high degree of purity. The melting point for 3-Oxa-9-azaspiro[5.5]undecane HCl is not consistently reported in the literature, which necessitates its experimental determination.

Experimental Protocol for Melting Point Determination (Capillary Method)

This is a standard and widely accepted method for determining the melting point of a solid.

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can depress the melting point.

    • Finely powder a small amount of the crystalline material.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

Expert Insight: For a hygroscopic compound like 3-Oxa-9-azaspiro[5.5]undecane HCl, it is crucial to minimize its exposure to atmospheric moisture during sample preparation to obtain an accurate melting point.

Spectroscopic Characterization: Confirming Structure and Purity

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Oxa-9-azaspiro[5.5]undecane HCl, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Features:

  • Aliphatic Protons: A complex series of multiplets is expected in the region of approximately 1.5-3.5 ppm, corresponding to the protons on the two rings.

  • Protons Adjacent to Oxygen and Nitrogen: Protons on carbons adjacent to the oxygen and the protonated nitrogen will be deshielded and are expected to appear in the range of 3.5-4.5 ppm.

  • N-H Proton: A broad singlet corresponding to the proton on the positively charged nitrogen may be observed, and its chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • A distinct number of signals corresponding to the unique carbon atoms in the molecule. Carbons adjacent to the heteroatoms (oxygen and nitrogen) will be shifted downfield.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing and Interpretation: Process the spectra and assign all proton and carbon signals. The 2D NMR data is crucial for unambiguously assigning the complex aliphatic signals and confirming the connectivity of the spirocyclic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum:

  • Molecular Ion Peak: For the free base (C₉H₁₇NO), the expected exact mass is approximately 155.1310 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 156.1383.

  • Isotope Pattern: The presence of chlorine in the hydrochloride salt would not be directly observed in the mass spectrum of the protonated free base unless a non-volatile ionization method is used.

Experimental Workflow for Mass Spectrometry:

G start Start: Prepare Sample Solution step1 Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water) start->step1 step2 Infuse the solution into the mass spectrometer or inject it via an LC system step1->step2 step3 Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI) step2->step3 step4 Analyze the spectrum for the molecular ion peak and any characteristic fragment ions step3->step4 end End: Confirm Molecular Weight and Structure step4->end

Sources

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1380300-88-8) for Drug Discovery Professionals

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount. The deliberate shift away from planar, sp2-heavy structures towards more complex, sp3-rich molecular architectures is driven by the need to access challenging biological targets with greater specificity and improved physicochemical properties.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[3][4] Their inherent rigidity and defined spatial orientation of substituents can lead to a more precise fit within a target's binding site, often resulting in enhanced potency and selectivity.[1] Furthermore, the introduction of a spirocyclic core can favorably modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability.[5]

This guide focuses on a particularly valuable example of this structural class: this compound. This compound has emerged as a key building block in the synthesis of innovative therapeutic agents, most notably as a scaffold for novel inhibitors of Mycobacterium tuberculosis.[6] This document serves as a comprehensive technical resource for researchers, providing in-depth information on its synthesis, characterization, handling, and application, with a particular focus on its role in the development of next-generation antituberculosis drugs.

Physicochemical Properties and Rationale for Hydrochloride Salt Form

This compound is typically supplied as a white to light yellow crystalline powder.[6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1380300-88-8[7]
Molecular Formula C₉H₁₈ClNO[7]
Molecular Weight 191.70 g/mol [6]
Appearance White to light yellow powder/crystal[6]
Purity >98.0% (typically by qNMR)[6]
Solubility Generally high in water and polar solvents[8]

The Hydrochloride Salt Form: A Strategic Choice

The selection of a salt form is a critical decision in drug development, capable of significantly influencing a compound's properties. For a basic compound like 3-Oxa-9-azaspiro[5.5]undecane, conversion to its hydrochloride salt offers several advantages:

  • Enhanced Solubility: Hydrochloride salts of amine-containing compounds are generally more water-soluble than their corresponding free bases.[8] This is crucial for facilitating formulation and can improve bioavailability.

  • Improved Stability: The salt form often exhibits greater chemical and physical stability, leading to a longer shelf-life.

  • Crystallinity: Hydrochloride salts tend to be crystalline solids, which is advantageous for purification, handling, and formulation consistency.[8]

However, it is important to note that hydrochloride salts can be hygroscopic and may exhibit a common-ion effect that can reduce solubility in acidic environments.[9]

Synthesis and Mechanistic Insights

The synthesis of the 3-Oxa-9-azaspiro[5.5]undecane core can be approached through several strategic pathways. The choice of route often depends on the desired scale, available starting materials, and stereochemical considerations. Two prominent and mechanistically distinct approaches are the Prins-type cyclization and a multi-step sequence involving ring-closing metathesis.

Synthesis via Prins-Type Cyclization

The Prins reaction and its variants are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, particularly for the synthesis of heterocyclic systems.[10] This approach offers an efficient and often diastereoselective route to the spirocyclic core of the target molecule.[10]

Causality of the Experimental Design:

The reaction is initiated by the activation of an aldehyde (or in this case, a ketone, piperidin-4-one) with a Lewis or Brønsted acid to form an oxocarbenium ion. This electrophilic intermediate is then attacked by the alkene of a homoallylic alcohol (but-3-en-1-ol). The subsequent cyclization and trapping of the resulting cation by the alcohol's hydroxyl group forms the tetrahydropyran ring and establishes the spirocyclic center. The use of a strong acid like sulfuric acid is crucial for the efficient generation of the initial oxocarbenium ion.

Representative Experimental Protocol (Prins-Type Cyclization):

Disclaimer: This is a generalized protocol based on established Prins cyclization methodologies.[10][11] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be required.

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride hydrate and but-3-en-1-ol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of concentrated sulfuric acid at a controlled temperature (e.g., 0 °C).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude free base by column chromatography on silica gel. Dissolve the purified product in a suitable solvent (e.g., diethyl ether or dichloromethane) and treat with a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

G start Piperidin-4-one + But-3-en-1-ol step1 Acid Catalysis (H₂SO₄) Formation of Oxocarbenium Ion start->step1 step2 Nucleophilic Attack by Alkene step1->step2 step3 Intramolecular Cyclization (Hydroxyl Group Attack) step2->step3 step4 Deprotonation step3->step4 product 3-Oxa-9-azaspiro[5.5]undecane (Free Base) step4->product salt_formation Treatment with HCl product->salt_formation final_product This compound salt_formation->final_product

Prins-Type Cyclization Pathway
Synthesis via Ring-Closing Metathesis (RCM)

An alternative, multi-step approach utilizes the power of olefin metathesis to construct the tetrahydropyran ring.[12] This method offers flexibility and can be adapted for the synthesis of various substituted analogs.

Causality of the Experimental Design:

This synthetic strategy involves first constructing a precursor containing two terminal alkene functionalities. Ring-closing metathesis, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst), then efficiently forms the cyclic ether.[8] The resulting unsaturated spirocycle is subsequently reduced, for example, by catalytic hydrogenation, to yield the saturated core. Finally, treatment with hydrochloric acid affords the desired salt.

Representative Experimental Protocol (RCM approach):

Disclaimer: This is a generalized protocol based on established RCM methodologies.[12][13] Optimization of each step is likely necessary.

  • Diallylation: Synthesize the diene precursor by reacting a suitable piperidine derivative with an appropriate allyl-containing reagent.

  • Ring-Closing Metathesis: Dissolve the diene precursor in a degassed solvent like dichloromethane. Add a catalytic amount of a Grubbs catalyst and stir the reaction mixture, typically under an inert atmosphere, until completion.

  • Hydrogenation: Following purification of the unsaturated spirocycle, dissolve it in a solvent such as methanol or ethanol. Add a catalyst, for instance, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere until the double bond is fully saturated.

  • Salt Formation: After catalyst removal and solvent evaporation, form the hydrochloride salt as described in the previous method.

G start Piperidine Precursor step1 Diallylation start->step1 diene Diene Intermediate step1->diene step2 Ring-Closing Metathesis (Grubbs Catalyst) diene->step2 unsaturated_spiro Unsaturated Spirocycle step2->unsaturated_spiro step3 Hydrogenation (H₂, Pd/C) unsaturated_spiro->step3 free_base 3-Oxa-9-azaspiro[5.5]undecane (Free Base) step3->free_base step4 Treatment with HCl free_base->step4 final_product This compound step4->final_product

Ring-Closing Metathesis Workflow

Analytical Characterization: A Theoretical Overview

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of key analytical features.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the two rings. Protons adjacent to the oxygen and nitrogen atoms would appear at higher chemical shifts (downfield). The spirocyclic nature would lead to complex splitting patterns for the methylene protons.
¹³C NMR Nine distinct carbon signals would be expected. The spiro carbon atom would have a unique chemical shift. Carbons bonded to the heteroatoms (oxygen and nitrogen) would be deshielded and appear at higher chemical shifts.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₇NO), with a mass-to-charge ratio (m/z) of approximately 155.13. High-resolution mass spectrometry would confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-O-C (ether) and N-H (secondary amine) stretching vibrations would be present.

Application in Drug Discovery: Targeting MmpL3 in Mycobacterium tuberculosis

The primary significance of this compound in contemporary research lies in its use as a scaffold for potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter in Mycobacterium tuberculosis, making it a high-value target for the development of new antituberculosis drugs.[14]

The Role of MmpL3 in Mycobacterial Cell Wall Synthesis

The cell wall of M. tuberculosis is a complex and robust structure, critical for its survival and virulence. A key component of this wall is mycolic acid. MmpL3 functions as a transporter, flipping a precursor of mycolic acid, trehalose monomycolate (TMM), from the cytoplasm across the inner membrane to the periplasm.[9][14][15] This transport process is vital for the subsequent steps in the biosynthesis of the mycobacterial outer membrane.[14]

Mechanism of MmpL3 Inhibition

Derivatives of 3-Oxa-9-azaspiro[5.5]undecane have been shown to be effective inhibitors of MmpL3.[6] The mechanism of inhibition is believed to occur through one of two primary pathways:

  • Direct Blockade: The inhibitor may bind directly to the MmpL3 transporter, physically obstructing the channel through which TMM is transported.[16]

  • Dissipation of the Proton Motive Force (PMF): MmpL3 is an RND (Resistance-Nodulation-cell Division) superfamily transporter, which relies on the transmembrane electrochemical proton gradient, or proton motive force, to power the transport process.[17][18][19] Some MmpL3 inhibitors are thought to act as protonophores, dissipating this gradient and thereby indirectly shutting down the transporter's activity.[19]

G cluster_0 Mycobacterial Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM_cyto TMM Precursor MmpL3 MmpL3 Transporter H⁺ Channel TMM Channel TMM_cyto->MmpL3:f1 Transport MmpL3:f0->MmpL3:f0 H⁺ Gradient (PMF) TMM_peri TMM MmpL3:f1->TMM_peri Flipping CellWall Cell Wall Synthesis TMM_peri->CellWall inhibitor Spirocyclic MmpL3 Inhibitor inhibitor->MmpL3:f1 Direct Blockade inhibitor->MmpL3:f0 PMF Dissipation

Mechanism of MmpL3 Transport and Inhibition

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Class GHS Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: This compound is reported to be hygroscopic and air-sensitive.[6] It should be stored in a tightly sealed container under an inert gas atmosphere in a cool, dark, and dry place.

Conclusion

This compound is more than just a chemical compound; it is a testament to the strategic evolution of medicinal chemistry towards embracing molecular complexity for therapeutic gain. Its rigid, three-dimensional structure offers a distinct advantage over more traditional, planar scaffolds, providing a robust platform for the design of highly specific and potent inhibitors of challenging biological targets like MmpL3. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and application, underscoring its significant potential for researchers and scientists dedicated to the development of novel therapeutics, particularly in the urgent fight against tuberculosis.

References

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Solubility of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the principles governing the solubility of this compound in organic solvents. It is designed for researchers, scientists, and professionals in drug development who are working with this spirocyclic compound. Recognizing the limited availability of specific solubility data in public literature, this document emphasizes the foundational physicochemical principles and provides a robust experimental framework for determining solubility in a laboratory setting.

Introduction and Compound Overview

This compound is a spirocyclic chemical scaffold of increasing interest in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure makes it an attractive building block for novel therapeutic agents, particularly in areas such as antimicrobial and antitumor research.[1][2] The hydrochloride salt form is often synthesized to improve the aqueous solubility and bioavailability of the parent amine.[3] However, for many applications in organic synthesis, purification, and formulation, a thorough understanding of its solubility in non-aqueous, organic solvents is critical.

This guide will delve into the key molecular characteristics of this compound, explore the theoretical underpinnings of its solubility, and provide a detailed, actionable protocol for its empirical determination.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of 3-Oxa-9-azaspiro[5.5]undecane and its Hydrochloride Salt

PropertyValueSource
Compound Name This compound[1]
CAS Number 1380300-88-8[1]
Molecular Formula C₉H₁₇NO·HCl[1]
Molecular Weight 191.70 g/mol [1][4][5]
Appearance White to light yellow powder or crystal[1]
Purity >98.0% (by qNMR)[1]
Storage Conditions Hygroscopic and air-sensitive; store in a cool, dark place under inert gas.[1]
Free Base pKa (Predicted) 10.94 ± 0.20[6]

The structure of this compound consists of a polar head (the protonated amine and the chloride counter-ion) and a more nonpolar spirocyclic backbone. This amphiphilic nature is central to its solubility characteristics. The presence of the ether oxygen and the amine nitrogen allows for hydrogen bonding, which further influences its interaction with various solvents.

Theoretical Framework for Solubility in Organic Solvents

The solubility of a salt like this compound in an organic solvent is a complex interplay of factors related to the solute, the solvent, and their interactions. The general principle of "like dissolves like" is a useful starting point, but a more nuanced understanding is required for amine hydrochlorides.

The dissolution process involves overcoming the lattice energy of the crystalline salt and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions. For an ionic compound in an organic solvent, this is often a less favorable process compared to dissolution in water, due to the lower dielectric constants of most organic solvents which are less effective at stabilizing the separated ions.

The following diagram illustrates the key factors influencing the solubility of this compound.

cluster_solute Solute Properties (3-Oxa-9-azaspiro[5.5]undecane HCl) cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions Solute_Polarity Amphiphilic Nature (Ionic Head, Organic Body) Ion_Dipole Ion-Dipole Interactions Solute_Polarity->Ion_Dipole Dispersion_Forces Van der Waals Forces Solute_Polarity->Dispersion_Forces Lattice_Energy Crystal Lattice Energy Solubility Solubility Lattice_Energy->Solubility -ve correlation H_Bonding_Solute Hydrogen Bond Donors/Acceptors (N-H+, Ether-O) H_Bonding_Interaction Hydrogen Bonding H_Bonding_Solute->H_Bonding_Interaction Solvent_Polarity Polarity & Dielectric Constant Solvent_Polarity->Ion_Dipole Solvent_Polarity->Dispersion_Forces Solvent_Type Protic vs. Aprotic Solvent_Type->H_Bonding_Interaction H_Bonding_Solvent Hydrogen Bonding Capacity H_Bonding_Solvent->H_Bonding_Interaction Ion_Dipole->Solubility +ve correlation H_Bonding_Interaction->Solubility +ve correlation Dispersion_Forces->Solubility +ve correlation (minor)

Caption: Factors influencing the solubility of 3-Oxa-9-azaspiro[5.5]undecane HCl.

Role of the Solvent
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally the best candidates for dissolving amine hydrochlorides. Their high polarity and dielectric constants can help to solvate the ions. Furthermore, as hydrogen bond donors and acceptors, they can interact strongly with the protonated amine, the chloride ion, and the ether oxygen of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate cations well, but are less effective at solvating anions (like Cl⁻) which are stabilized by hydrogen bonding. Solubility in these solvents is expected to be lower than in polar protic solvents but higher than in nonpolar solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in these solvents is expected to be very low. The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak van der Waals forces that would be formed between the solute and these solvents.

Experimental Protocol for Solubility Determination

Given the lack of published data, an empirical approach is necessary. The following is a robust, step-by-step protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Experimental Workflow

The following diagram outlines the workflow for the solubility determination protocol.

start Start prep Add excess solute to a known volume/mass of solvent in a vial start->prep equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) prep->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw a known volume of supernatant using a syringe settle->sample filter Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial sample->filter weigh Record the exact mass of the filtered solution filter->weigh evaporate Evaporate the solvent under vacuum/gentle heat weigh->evaporate dry Dry the solid residue to a constant weight evaporate->dry weigh_final Weigh the vial with the dry residue dry->weigh_final calculate Calculate solubility (mg/mL or g/L) weigh_final->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: To a vial, add a known volume or mass of the organic solvent (e.g., 2.00 mL). Add an excess of this compound, ensuring that a significant amount of undissolved solid remains. This is crucial for creating a saturated solution.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours, with continuous agitation, to ensure the solution is saturated. 48 hours is recommended to be certain.

  • Sampling: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe (e.g., 1.00 mL).

  • Filtration: Attach a 0.22 µm syringe filter (pre-rinsed with the same solvent if high accuracy is needed) and dispense the solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Carefully evaporate the solvent. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or by passing a gentle stream of inert gas over the solution. Avoid high temperatures that could decompose the compound.

    • Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven or desiccator until a constant weight is achieved.

    • Weigh the vial with the dried residue.

Data Analysis and Calculation

The solubility can be calculated as follows:

  • Mass of dissolved solute = (Weight of vial + dry residue) - (Weight of empty vial)

  • Mass of solvent = (Weight of vial + solution) - (Weight of vial + dry residue)

  • Solubility (in g / 100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.

Solubility (mg/mL) ≈ (Mass of dissolved solute in mg) / (Volume of supernatant sampled in mL)

Data Interpretation and Reporting

When reporting solubility data, it is crucial to specify the solvent and the temperature at which the measurement was performed, as solubility is highly temperature-dependent.

Table 2: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility ( g/100g solvent)Observations
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
Dichloromethane25
Toluene25

Conclusion

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

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  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

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Mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 3-Oxa-9-azaspiro[5.5]undecane Compounds

Authored by: A Senior Application Scientist

Foreword: The 3-Oxa-9-azaspiro[5.5]undecane scaffold represents a quintessential example of a "privileged structure" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling the design of highly potent and selective ligands for a diverse array of biological targets. This guide eschews a monolithic description of a single mechanism of action. Instead, it dissects the multifaceted pharmacology of this compound class, presenting each distinct mechanism as a self-contained module. We will explore how subtle modifications to the core spirocyclic structure unlock potent activities against targets implicated in pain, infectious diseases, central nervous system disorders, and cardiovascular conditions. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of activities, but also the underlying experimental rationale and detailed protocols to empower further investigation and innovation in this fertile area of chemical biology.

The 3-Oxa-9-azaspiro[5.5]undecane Core: A Scaffold of Versatility

The 3-Oxa-9-azaspiro[5.5]undecane core is a heterocyclic motif characterized by a piperidine ring and a tetrahydropyran ring sharing a single carbon atom in a spirocyclic junction.[1][2][3] This arrangement imparts significant conformational rigidity, a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. The nitrogen and oxygen atoms within the rings serve as key points for chemical modification, allowing for the introduction of a wide variety of substituents that can engage in specific interactions—hydrogen bonding, ionic, and van der Waals forces—with target proteins.[4] The true pharmacological potential of this scaffold is realized not in its native form, but through the strategic derivatization of the azaspiro nitrogen and other positions on the rings. The following sections will delve into the specific mechanisms of action that emerge from these chemical elaborations.

Mechanism I: Dual μ-Opioid Receptor (MOR) Agonism and Sigma-1 Receptor (σ1R) Antagonism for Advanced Analgesia

A significant advancement in pain management involves the development of dual-target ligands that can provide potent analgesia with an improved side-effect profile compared to traditional opioids. Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been engineered to act as potent MOR agonists and σ1R antagonists.[5][6] This dual-action mechanism is designed to leverage the analgesic effects of MOR activation while mitigating opioid-induced side effects, such as hyperalgesia and tolerance, through the antagonistic action at the σ1R.[5]

Causality of Experimental Design

The rationale behind developing these dual-target ligands is rooted in the understanding that σ1R modulation can influence the function of other receptor systems, including the opioid receptors. By incorporating pharmacophoric elements known to bind to both MOR and σ1R into a single spirocyclic scaffold, researchers have created compounds with a balanced affinity profile. The choice of a radioligand binding assay is the gold standard for determining the affinity of a test compound for its receptor. This technique directly measures the displacement of a radiolabeled ligand with known high affinity for the target receptor by the test compound, allowing for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of representative 1-oxa-4,9-diazaspiro[5.5]undecane derivatives for the human μ-opioid receptor (hMOR) and the sigma-1 receptor (σ1R).[5][6]

CompoundTarget ReceptorBinding Affinity (Ki, nM)
15au hMOR1.8 ± 0.3
σ1R1.1 ± 0.2
15av hMOR3.4 ± 0.6
σ1R2.5 ± 0.5

Data presented as mean ± SEM.

Experimental Protocol: Radioligand Binding Assay for MOR and σ1R

This protocol is a representative method for determining the binding affinity of spirocyclic compounds at the hMOR and σ1R.

1. Receptor Preparation:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the hMOR or Human Embryonic Kidney (HEK-293) cells expressing the hσ1R are used.
  • Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged at 48,000 x g for 15 minutes at 4°C.
  • The resulting pellet is resuspended in fresh buffer and the protein concentration is determined using a Bradford assay.

2. Binding Assay:

  • For the hMOR assay, membrane homogenates (15-20 µg protein) are incubated with the radioligand [³H]-DAMGO (1 nM) in a final volume of 1 mL of 50 mM Tris-HCl buffer containing 5 mM MgCl₂.
  • For the σ1R assay, membrane homogenates (150 µg protein) are incubated with [³H]-(+)-pentazocine (2 nM) in a final volume of 150 µL of 50 mM Tris-HCl buffer.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM naloxone for hMOR, 10 µM haloperidol for σ1R).
  • Test compounds are added at varying concentrations (typically from 0.01 nM to 10 µM).
  • The reaction mixtures are incubated for 60 minutes at 25°C for hMOR or 120 minutes at 37°C for σ1R.

3. Data Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
  • Filters are washed three times with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is quantified by liquid scintillation counting.
  • The inhibition constant (Ki) values are calculated from the IC50 values (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway

The dual MOR agonist/σ1R antagonist action of these compounds results in a complex modulation of intracellular signaling.

MOR_Sigma1_Pathway cluster_cytosol Cytosol MOR μ-Opioid Receptor (MOR) Gαi/o coupled AC Adenylyl Cyclase MOR->AC Inhibition Sigma1R Sigma-1 Receptor (σ1R) Antagonized Ca_channel Voltage-gated Ca²⁺ Channel Sigma1R->Ca_channel Prevents Modulation cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation PKA->Ca_channel Modulation Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Spiro_agonist Spirocyclic Compound Spiro_agonist->MOR Agonist Spiro_agonist->Sigma1R Antagonist MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate TDM Trehalose Dimycolate (TDM) MmpL3->TDM Transport & Maturation AG_Mycolate Arabinogalactan-Mycolate MmpL3->AG_Mycolate Transport & Maturation CellWall Mycomembrane Integrity TDM->CellWall Incorporation AG_Mycolate->CellWall Incorporation Spiro_inhibitor Spirocyclic Inhibitor Spiro_inhibitor->MmpL3 Inhibition

Caption: Spirocyclic inhibitors block MmpL3, preventing TMM transport and disrupting mycomembrane synthesis.

Mechanism III: GABA-A Receptor Antagonism

Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold, a close structural analog to the 3-oxa-9-azaspiro series, have been identified as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. [7][8]The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Antagonists of this receptor are valuable pharmacological tools for studying GABAergic signaling and have potential therapeutic applications in conditions characterized by excessive GABAergic tone. Notably, some of these spirocyclic antagonists exhibit low cellular membrane permeability, suggesting potential for peripherally restricted applications, such as immunomodulation. [7]

Causality of Experimental Design

To characterize the interaction of these compounds with the GABA-A receptor, a combination of radioligand binding assays and electrophysiology is employed. The binding assay, as described previously, determines the affinity (Ki) of the compound for the receptor. However, to determine the functional effect (i.e., whether the compound is an agonist, antagonist, or modulator), whole-cell patch-clamp electrophysiology is the definitive technique. This method allows for the direct measurement of ion flow through the GABA-A channel in response to the application of GABA and the test compound. A competitive antagonist will shift the GABA concentration-response curve to the right without reducing the maximal response, providing clear evidence of its mechanism.

Quantitative Data: GABA-A Receptor Binding Affinity

The following table shows the binding affinity for a representative 3,9-diazaspiro[5.5]undecane-based antagonist. [7][8]

Compound Target Receptor Subtype Binding Affinity (Ki, nM)

| 1e (m-methylphenyl analog) | α4βδ | 180 |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for functionally characterizing compounds at GABA-A receptors expressed in a heterologous system.

1. Cell Preparation:

  • HEK-293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α4, β1, and δ).
  • Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.

2. Electrophysiological Recording:

  • A single transfected cell is selected for recording.
  • A glass micropipette (recording electrode) filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the cell membrane.
  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.
  • The cell is continuously perfused with an external solution.
  • The membrane potential is clamped at a set voltage (e.g., -60 mV).

3. Drug Application and Data Acquisition:

  • A rapid solution exchange system is used to apply GABA at various concentrations to generate a baseline concentration-response curve.
  • The test compound (antagonist) is then pre-applied for a set duration, followed by co-application with GABA.
  • The resulting chloride currents are recorded and amplified.
  • The effect of the antagonist on the GABA-elicited current is measured, and the data is used to determine the mode of inhibition (e.g., competitive vs. non-competitive) and the potency (IC50).
Signaling Pathway

GABA-A receptor antagonists act by blocking the influx of chloride ions that normally occurs upon GABA binding.

GABAA_Antagonism cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAAR GABA-A Receptor Chloride Channel Cl_ion Cl⁻ Influx GABAAR->Cl_ion Opens Channel GABA GABA GABA->GABAAR Binds Spiro_antagonist Spirocyclic Antagonist Spiro_antagonist->GABAAR Blocks Binding Site Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Causes

Caption: Spirocyclic antagonists competitively block the GABA binding site on the GABA-A receptor, preventing channel opening and chloride influx.

Other Potential Mechanisms

The versatility of the 3-Oxa-9-azaspiro[5.5]undecane scaffold extends to other targets, including:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Derivatives have been developed as potent sEH inhibitors, with IC50 values in the low nanomolar range. [9][10]sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory and vasodilatory properties. [11]Inhibition of sEH raises the levels of EETs, a mechanism being explored for treating cardiovascular and inflammatory diseases. [9][11]

  • α1-Adrenoceptor Antagonism: Certain spirocyclic compounds have been shown to act as peripheral α1-adrenoceptor antagonists. [12]This mechanism leads to the relaxation of vascular smooth muscle, causing vasodilation and a reduction in blood pressure, and is a well-established strategy for the treatment of hypertension. [13]

Conclusion and Future Perspectives

The 3-Oxa-9-azaspiro[5.5]undecane framework is a testament to the power of scaffold-based drug discovery. Its derivatives have been shown to modulate a diverse range of biological targets through distinct and potent mechanisms of action. The key takeaway for researchers is that the biological activity is not an inherent property of the core scaffold, but rather is intricately defined by the nature and spatial arrangement of the substituents. The examples presented in this guide—from dual-action analgesics and novel antituberculars to CNS receptor modulators—highlight the remarkable adaptability of this chemical entity.

Future research in this area will likely focus on several key fronts: enhancing subtype selectivity for receptor families (e.g., for specific GABA-A or α1-adrenoceptor subtypes), optimizing pharmacokinetic and ADME properties to improve drug-like characteristics, and exploring new therapeutic areas by designing derivatives against novel targets. The continued exploration of the chemical space around the 3-Oxa-9-azaspiro[5.5]undecane core promises to yield new chemical probes to dissect complex biological processes and novel therapeutic candidates to address unmet medical needs.

References

  • He, L., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]

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  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Shen, B., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules. [Link]

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  • Lelièvre, J., et al. (2019). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Infectious Diseases. [Link]

  • He, L., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed. [Link]

  • Hwang, S. H., et al. (2018). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Gratraud, P., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. [Link]

  • Hill, S. J., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives. [Link]

  • Wikipedia. (n.d.). Alpha-1 blocker. [Link]

  • Le, C., et al. (2021). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio. [Link]

  • Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]

  • PubChem. (n.d.). 3-oxa-9-azaspiro[5.5]undecane. [Link]

  • Jackson, C. J., et al. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Antibiotics. [Link]

  • He, L., et al. (2021). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Lipid Research. [Link]

  • ResearchGate. (n.d.). Soluble epoxide hydrolase IC 50 values for selected pesticides. [Link]

  • Tahlan, K., et al. (2012). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

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  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

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A Technical Guide to Novel Synthetic Routes for 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of novel synthetic routes to 3-Oxa-9-azaspiro[5.5]undecane hydrochloride, a key spirocyclic scaffold with significant applications in medicinal chemistry and drug development. Moving beyond classical approaches, this document details modern synthetic strategies, including strategic applications of the Robinson annulation, innovative intramolecular hetero-Diels-Alder reactions, and cutting-edge organocatalytic and cascade methodologies. Each route is analyzed for its mechanistic underpinnings, experimental feasibility, and potential for stereocontrol, offering researchers and drug development professionals a comprehensive resource for the efficient and enantioselective synthesis of this important molecule. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to facilitate practical application and further innovation in the field.

Introduction: The Significance of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

The 3-Oxa-9-azaspiro[5.5]undecane core is a privileged heterocyclic motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique conformational landscape for interacting with biological targets, making it an attractive scaffold for the design of novel therapeutics. Notably, derivatives of this spirocycle have shown promise as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, highlighting their potential in the development of new antituberculosis agents.[1] The hydrochloride salt of 3-Oxa-9-azaspiro[5.5]undecane serves as a crucial, stable intermediate for further chemical elaboration.[1]

This guide moves beyond established, often multi-step syntheses and focuses on novel, more efficient, and potentially stereoselective routes to this valuable compound. We will delve into the strategic intricacies of modern synthetic organic chemistry to provide a forward-looking perspective on the construction of this important spiroaminal ether.

Retrosynthetic Analysis: Deconstructing the Spirocyclic Core

A retrosynthetic analysis of 3-Oxa-9-azaspiro[5.5]undecane reveals several promising disconnection points, suggesting a variety of forward synthetic strategies.

G cluster_disconnections Key Disconnections cluster_strategies Synthetic Strategies Target 3-Oxa-9-azaspiro[5.5]undecane Disconnection1 C-N / C-O Bond Formation Target->Disconnection1 Spiroaminal Ether Formation Disconnection2 C-C Bond Formation (Ring Construction) Target->Disconnection2 Cyclohexane Ring Formation Cascade Catalytic Cascade Reactions Disconnection1->Cascade Robinson Robinson Annulation Disconnection2->Robinson DielsAlder Intramolecular Hetero-Diels-Alder Disconnection2->DielsAlder

Caption: Retrosynthetic analysis of 3-Oxa-9-azaspiro[5.5]undecane.

This analysis highlights three primary strategic approaches that will be explored in this guide:

  • The Robinson Annulation: A classic yet powerful method for constructing the carbocyclic portion of the spirocycle.

  • Intramolecular Hetero-Diels-Alder Reaction: A convergent approach to form the tetrahydropyran ring with potential for high stereocontrol.

  • Catalytic Cascade Reactions: Modern, efficient one-pot methodologies that can rapidly assemble the spirocyclic core.

Route 1: A Modern Approach to the Robinson Annulation

The Robinson annulation is a robust method for the formation of a six-membered ring, which constitutes the carbocyclic part of the 3-Oxa-9-azaspiro[5.5]undecane skeleton.[2][3][4] This route commences with the readily available N-Boc-4-piperidone and utilizes a Michael addition followed by an intramolecular aldol condensation.

Mechanistic Rationale and Strategy

The key to a successful Robinson annulation lies in the careful control of the reaction conditions to favor the desired Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][3] The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions and to modulate the reactivity of the starting material.

G Start N-Boc-4-piperidone MichaelAdduct Michael Adduct (1,5-Diketone) Start->MichaelAdduct Base, Michael Addition MVK Methyl Vinyl Ketone MVK->MichaelAdduct AldolCondensation Intramolecular Aldol Condensation MichaelAdduct->AldolCondensation Enone Spiro-enone Intermediate AldolCondensation->Enone Reduction Selective Reduction Enone->Reduction e.g., NaBH4 Spiroketone Spiro-ketone Reduction->Spiroketone FinalReduction Reductive Amination / Reduction Spiroketone->FinalReduction Reduction of ketone and formation of ether linkage BocProtected 9-Boc-3-oxa-9-azaspiro[5.5]undecane FinalReduction->BocProtected Deprotection Deprotection BocProtected->Deprotection HCl FinalProduct 3-Oxa-9-azaspiro[5.5]undecane HCl Deprotection->FinalProduct

Caption: Workflow for the Robinson Annulation route.

Experimental Protocol: Synthesis of 9-Boc-3-oxa-9-azaspiro[5.5]undecane

Step 1: Michael Addition and Aldol Condensation

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as THF or ethanol at 0 °C, add a base (e.g., NaOEt or LDA, 1.1 eq).

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product, a spiro-enone, can be purified by column chromatography.

Step 2: Reduction of the Enone and Cyclization

  • Dissolve the spiro-enone intermediate (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add NaBH4 (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to promote the cyclization to the tetrahydropyran ring.

  • Extract the product with dichloromethane, wash with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate.

  • Purify the resulting 9-Boc-3-oxa-9-azaspiro[5.5]undecane by column chromatography.

Step 3: Deprotection to Yield the Hydrochloride Salt

  • Dissolve the purified 9-Boc-3-oxa-9-azaspiro[5.5]undecane (1.0 eq) in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

  • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane, 5-10 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Data Presentation
StepIntermediate/ProductExpected YieldKey Analytical Data
19-Boc-3-aza-spiro[5.5]undec-7-en-1-one60-75%¹H NMR, ¹³C NMR, IR
29-Boc-3-oxa-9-azaspiro[5.5]undecane70-85%¹H NMR, ¹³C NMR, MS
3This compound>95%¹H NMR, ¹³C NMR, Elemental Analysis

Route 2: Intramolecular Hetero-Diels-Alder Approach

The intramolecular hetero-Diels-Alder (IMHDA) reaction offers an elegant and convergent strategy for the construction of the 3-Oxa-9-azaspiro[5.5]undecane core.[5][6][7][8] This approach involves the [4+2] cycloaddition of a diene and a dienophile tethered within the same molecule, leading to the formation of the tetrahydropyran ring with a high degree of stereocontrol.

Mechanistic Rationale and Strategy

The success of this strategy hinges on the synthesis of a suitable precursor containing both a diene and a dienophile. A plausible approach involves the preparation of an N-alkenyl-4-piperidone derivative where the alkenyl group acts as the dienophile and an enol ether or a related diene is generated in situ from the piperidone. The stereochemical outcome of the cycloaddition is often predictable based on the geometry of the transition state.

G Start N-allyl-4-piperidone DieneFormation In situ Diene Formation Start->DieneFormation e.g., Lewis Acid IMHDA Intramolecular Hetero-Diels-Alder Cycloaddition DieneFormation->IMHDA Cycloadduct Tricyclic Intermediate IMHDA->Cycloadduct RingOpening Reductive Ring Opening Cycloadduct->RingOpening e.g., Hydrogenolysis Deprotection Final Modification and Deprotection RingOpening->Deprotection FinalProduct 3-Oxa-9-azaspiro[5.5]undecane HCl Deprotection->FinalProduct G Pronucleophile Tetrahydropyran-4-one derivative MichaelAddition Asymmetric Michael Addition Pronucleophile->MichaelAddition Nitroolefin Nitroolefin Nitroolefin->MichaelAddition Catalyst Chiral Organocatalyst Catalyst->MichaelAddition MichaelAdduct Chiral Michael Adduct MichaelAddition->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization NitroReduction Nitro Group Reduction Cyclization->NitroReduction FinalSteps Further Transformations and Deprotection NitroReduction->FinalSteps FinalProduct 3-Oxa-9-azaspiro[5.5]undecane HCl FinalSteps->FinalProduct

Sources

A Technical Guide to the Computational Modeling of 3-Oxa-9-azaspiro[5.5]undecane Analogs for Dual-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Oxa-9-azaspiro[5.5]undecane scaffold represents a compelling starting point for the design of novel therapeutics targeting the central nervous system (CNS). Its inherent three-dimensionality offers a unique opportunity to explore chemical space beyond the traditional "flat" molecules that dominate medicinal chemistry. This guide provides an in-depth, technical walkthrough of a comprehensive computational workflow designed to explore and optimize 3-Oxa-9-azaspiro[5.5]undecane analogs as dual-target ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). Such a dual-modality approach, where σ1R antagonism may potentiate MOR analgesia while mitigating side effects, presents a promising strategy for developing safer and more effective painkillers.[1][2] This document is structured not as a rigid protocol but as a logical, causality-driven narrative, explaining the "why" behind each experimental choice to empower researchers to adapt and innovate upon these methods.

Introduction: The Rationale for a Spirocyclic Scaffold and a Dual-Target Approach

The pursuit of novel analgesics with improved safety profiles is a paramount challenge in modern medicine. The 3-Oxa-9-azaspiro[5.5]undecane core is of particular interest due to its rigid, spirocyclic nature. This structural feature can confer a favorable conformational restriction upon new chemical entities, potentially leading to higher binding affinities and selectivities for their biological targets.

This guide will focus on a dual-target strategy aimed at the MOR and σ1R. The MOR is the primary target for opioid analgesics, while the σ1R, an intracellular chaperone protein, has been shown to modulate opioid signaling.[1] Antagonism of the σ1R has been demonstrated to enhance the analgesic effects of MOR agonists, offering a synergistic therapeutic strategy.[1]

Our computational workflow is designed to systematically explore the chemical space around the 3-Oxa-9-azaspiro[5.5]undecane scaffold to identify analogs with optimized dual-target activity and favorable pharmacokinetic properties.

The Computational Drug Discovery Cascade: An Overview

The journey from a core scaffold to a promising drug candidate is a multi-step process. Our computational approach is designed to be a self-validating system, where each stage enriches for compounds with a higher probability of success in subsequent, more computationally expensive, evaluations.

G cluster_0 Target & Ligand Preparation cluster_1 Screening & Prioritization cluster_2 Refinement & Validation cluster_3 Safety & Pharmacokinetics Target Identification & Validation Target Identification & Validation Ligand Library Design Ligand Library Design Target Identification & Validation->Ligand Library Design Pharmacophore Modeling Pharmacophore Modeling Ligand Library Design->Pharmacophore Modeling Molecular Docking Molecular Docking Pharmacophore Modeling->Molecular Docking Molecular Dynamics (MD) Simulations Molecular Dynamics (MD) Simulations Molecular Docking->Molecular Dynamics (MD) Simulations Binding Free Energy Calculations Binding Free Energy Calculations Molecular Dynamics (MD) Simulations->Binding Free Energy Calculations In Silico ADMET Prediction In Silico ADMET Prediction Binding Free Energy Calculations->In Silico ADMET Prediction

Caption: A high-level overview of the computational drug discovery workflow.

Foundational Steps: Target and Ligand Preparation

Target Protein Acquisition and Preparation

The quality of the initial protein structures is paramount for the success of any structure-based drug design campaign.

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Obtain the crystal structures of the human µ-opioid receptor (e.g., PDB ID: 4DKL) and the human sigma-1 receptor (e.g., PDB ID: 5HK1) from the RCSB Protein Data Bank.[3][4]

  • Initial Cleaning: Utilize molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio to remove all non-essential molecules, including water, ions, and co-crystallized ligands.[5][6]

  • Structural Refinement: Add hydrogen atoms, assigning appropriate protonation states for titratable residues at a physiological pH of 7.4. Tools like PROPKA can be invaluable for this step.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. This is typically done using a molecular mechanics force field like AMBER or CHARMM.

The rationale behind this meticulous preparation is to create a computationally tractable and biologically relevant representation of the target proteins.[7][8]

Ligand Library Design and Preparation

Starting with the core 3-Oxa-9-azaspiro[5.5]undecane scaffold, a virtual library of analogs will be generated by systematically adding substituents at chemically feasible positions.

Experimental Protocol: Ligand Preparation

  • Scaffold Enumeration: Use cheminformatics toolkits like RDKit or ChemAxon to enumerate a library of virtual analogs by decorating the core scaffold with a variety of functional groups.

  • 3D Structure Generation: Generate low-energy 3D conformers for each analog.

  • Ionization States: Determine the likely protonation states of the ligands at physiological pH.

  • Energy Minimization: Perform a geometry optimization for each ligand using a suitable force field (e.g., MMFF94).

Virtual Screening and Hit Prioritization

With prepared targets and ligands, we can now begin to screen for molecules with the potential for dual-target activity.

Pharmacophore Modeling: Identifying Key Interactions

Pharmacophore models represent the essential 3D arrangement of chemical features necessary for biological activity. We will develop separate pharmacophore models for MOR agonists and σ1R antagonists and then combine them to create a dual-target model.

Experimental Protocol: Dual-Target Pharmacophore Model Generation

  • Feature Identification: Based on known MOR agonists and σ1R antagonists, identify key pharmacophoric features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids.[1][9]

  • Model Generation: Use software like LigandScout or MOE to generate structure-based pharmacophore models for each target.[10]

  • Model Merging and Refinement: Align and merge the individual pharmacophore models to create a unified model that captures the essential features for dual activity. This merged model will serve as a 3D query for screening our virtual library.

G cluster_0 MOR Agonist Pharmacophore cluster_1 σ1R Antagonist Pharmacophore MOR_HBD H-Bond Donor Merged_Model Dual-Target Pharmacophore MOR_HBD->Merged_Model MOR_Aro Aromatic MOR_Aro->Merged_Model MOR_Hyd Hydrophobic MOR_Hyd->Merged_Model S1R_PI Positive Ionizable S1R_PI->Merged_Model S1R_Hyd1 Hydrophobic 1 S1R_Hyd1->Merged_Model S1R_Hyd2 Hydrophobic 2 S1R_Hyd2->Merged_Model

Caption: Conceptual diagram of merging single-target pharmacophores into a dual-target model.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Experimental Protocol: Molecular Docking Workflow

  • Grid Generation: Define the binding site on each receptor. This is typically a cubic region centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Execution: Use a docking program like AutoDock Vina to dock the virtual library against both the MOR and σ1R structures.[7]

  • Pose Analysis and Scoring: Analyze the predicted binding poses and rank the compounds based on their docking scores. A lower docking score generally indicates a more favorable binding interaction.[7]

  • Hit Selection: Select compounds that exhibit favorable docking scores for both targets for further analysis.

Table 1: Example Molecular Docking Results for Virtual Analogs

Compound IDMOR Docking Score (kcal/mol)σ1R Docking Score (kcal/mol)
Analog-001-9.8-8.5
Analog-002-7.2-6.1
Analog-003-10.5-9.2
Analog-004-8.9-9.5

In-Depth Analysis: From Static Poses to Dynamic Interactions

The top-ranked compounds from virtual screening are subjected to more rigorous and computationally intensive analyses to validate their binding modes and relative affinities.

Ligand Parameterization for Molecular Dynamics

A critical and often overlooked step is the generation of accurate force field parameters for novel chemical scaffolds.

Experimental Protocol: Ligand Parameterization

  • Initial Parameter Generation: Use a tool like the CGenFF server for CHARMM force fields or AmberTools (specifically antechamber and parmchk2) for the GAFF force field to generate initial parameters for the 3-Oxa-9-azaspiro[5.5]undecane analogs.[11][12]

  • Quantum Mechanical Calculations: For any missing or low-confidence parameters, perform quantum mechanical calculations (e.g., using Gaussian or ORCA) to derive more accurate values for bond lengths, angles, and dihedral torsions.

  • Parameter Validation: Compare the QM-derived parameters with the initial force field parameters and refine as necessary. This ensures that the conformational preferences of the ligand are accurately represented in the simulation.[12][13]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Binding

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of the stability of the binding pose and the key interactions over time.

Experimental Protocol: MD Simulation of Protein-Ligand Complexes

  • System Setup: Place the docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Force Field Assignment: Use a standard protein force field (e.g., CHARMM36m or AMBER14SB) and the previously generated ligand parameters.[13]

  • Equilibration: Perform a multi-step equilibration protocol, gradually heating the system and then running simulations in the NVT (constant volume) and NPT (constant pressure) ensembles to allow the system to relax.

  • Production Run: Run a production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation) and to identify persistent protein-ligand interactions.

System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Production MD Production MD NPT Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 3-Oxa-9-azaspiro[5.5]undecane Derivatives as Potential Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-Oxa-9-azaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that is increasingly utilized in drug design.[1][2] This guide provides a comprehensive, in-depth technical workflow for conducting in silico molecular docking studies of its derivatives, specifically targeting the human Sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein implicated in a range of neurological and psychiatric disorders, making it a high-value target for therapeutic intervention.[3][4] As a Senior Application Scientist, this document moves beyond a simple protocol, delving into the causality behind methodological choices and emphasizing a self-validating system to ensure scientific integrity. We will detail every critical step, from target and ligand preparation to the execution of the docking simulation and the nuanced interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics.

Section 1: The Strategic Rationale: Spirocycles and the Sigma-1 Receptor

The Medicinal Chemistry Significance of Spirocyclic Scaffolds

Spirocycles are unique chemical structures where two rings are connected by a single common atom.[1] This arrangement confers significant conformational rigidity and a distinct three-dimensional (3D) topology. In drug design, moving away from flat, aromatic structures towards more 3D molecules often correlates with improved physicochemical properties and better pharmacokinetic profiles.[5] The advantages of incorporating spirocyclic scaffolds like 3-Oxa-9-azaspiro[5.5]undecane include:

  • Enhanced Target Specificity: The rigid conformation can lock the molecule into an orientation that is optimal for binding to a specific biological target, potentially reducing off-target effects.[5]

  • Improved Physicochemical Properties: Spirocycles can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter linked to higher success rates in clinical development. This often leads to improved solubility, metabolic stability, and modulated lipophilicity.[1]

  • Novelty and Patentability: The unique structural nature of these scaffolds provides access to novel chemical space, offering opportunities for new intellectual property.

The 3-Oxa-9-azaspiro[5.5]undecane Core

The 3-Oxa-9-azaspiro[5.5]undecane core (PubChem CID: 39871984) is a privileged scaffold that has been explored for a wide range of biological activities, including antituberculosis and pain management.[2][6][7] Its structure, containing both an oxa- and an aza- component, provides versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Sigma-1 (σ1) Receptor: A Compelling Therapeutic Target

The σ1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[3] It is not a classical G protein-coupled receptor or ion channel but rather an intracellular protein that translocates within the cell. The σ1 receptor is involved in numerous cellular functions, including signal transduction, neuronal differentiation, and cell survival.[4] Its dysregulation has been linked to:

  • Neurodegenerative diseases (Alzheimer's, Parkinson's)

  • Psychiatric disorders (Depression, Anxiety)

  • Neuropathic pain

Notably, several 1-oxa-9-azaspiro[5.5]undecane derivatives have already been identified as potent dual ligands for the µ-opioid receptor and the σ1 receptor, highlighting the scaffold's suitability for this target.[6] This makes the σ1 receptor an excellent and scientifically grounded choice for our in silico investigation.

Section 2: Foundational Principles of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8] The primary goals are to predict the binding mode and to estimate the binding affinity, which is often expressed as a docking score.[9]

Causality in Method Selection: AutoDock Vina

For this guide, we will utilize AutoDock Vina , a widely used and well-validated open-source docking program.[10] The choice is deliberate and based on several key factors:

  • Accuracy and Speed: Vina is known for its high prediction accuracy and computational speed, making it suitable for both single-molecule docking and virtual screening of larger libraries.[11]

  • Robust Scoring Function: It employs an empirical scoring function that approximates the binding free energy of the ligand-protein complex. A more negative score indicates a more stable complex and higher predicted binding affinity.[12][13]

  • Accessibility and Integration: It is freely available and integrates well with molecular visualization software like UCSF Chimera, which simplifies the preparation and analysis steps.[14][15]

The Imperative of a Self-Validating Protocol

Trustworthiness in computational results stems from rigorous validation. Before screening unknown compounds, the docking protocol must be validated. This is typically achieved by redocking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful protocol is one where the predicted binding pose of the redocked ligand is very close to the original crystallographic pose, typically with a root-mean-square deviation (RMSD) of less than 2.0 Å.

Section 3: Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed, sequential methodology for docking 3-Oxa-9-azaspiro[5.5]undecane derivatives into the human σ1 receptor.

Part A: Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study. We will use the crystal structure of the human σ1 receptor, for instance, PDB ID: 5HK1.[16][17]

Protocol using UCSF Chimera:

  • Fetch the Structure: Open UCSF Chimera and fetch the PDB structure using its ID (e.g., File > Fetch by ID > PDB > 5HK1).[14][15]

  • Isolate the Receptor: The PDB file may contain multiple protein chains, ligands, and water molecules. For this protocol, we will focus on a single protomer. Delete any extraneous chains and the co-crystallized ligand.

  • Prepare the Protein with Dock Prep: Use the Tools > Surface/Binding Analysis > Dock Prep tool.[14][15] This is a critical step that automates several processes:

    • Deleting Solvent: Removes water molecules. While some water molecules can be crucial for binding, a standard initial docking protocol removes them to simplify the system.[9]

    • Adding Hydrogens: Crystal structures often lack hydrogen atoms. Dock Prep adds hydrogens in their standard protonation states, which is essential for calculating interactions correctly.[14][15]

    • Assigning Charges: Adds partial charges to the protein atoms.

  • Save the Prepared Receptor: Save the cleaned, prepared protein structure as a .pdb or .mol2 file. This file will serve as the receptor input for AutoDock Vina.

G PDB Fetch PDB Structure (e.g., 5HK1) Isolate Isolate Single Protein Chain PDB->Isolate Clean Remove Co-crystallized Ligand & Water Isolate->Clean DockPrep Run Dock Prep Tool in Chimera Clean->DockPrep AddH Add Hydrogens DockPrep->AddH Automated Step AddCharges Assign Partial Charges DockPrep->AddCharges Automated Step SaveReceptor Save Prepared Receptor File (.pdb/.mol2) AddCharges->SaveReceptor

Caption: Workflow for Target Protein Preparation.

Part B: Ligand Preparation

We will prepare a hypothetical derivative, "Ligand-A," which is the core 3-Oxa-9-azaspiro[5.5]undecane scaffold with a benzyl group attached to the nitrogen at position 9.

Protocol:

  • Build or Obtain 3D Structure: The ligand's 3D structure can be built using software like Avogadro or obtained from databases like PubChem. Save it as an .sdf or .mol2 file.

  • Add Hydrogens and Assign Charges: Similar to the protein, the ligand must be correctly protonated and assigned charges. This can be done in UCSF Chimera.[18]

  • Energy Minimization: The initial 3D structure might not be in a low-energy conformation. Perform energy minimization using a force field (e.g., MMFF94) to obtain a more stable structure.

  • Save in PDBQT Format: AutoDock Vina requires ligands to be in the PDBQT file format, which includes atomic charges, atom types, and information about rotatable bonds.[19] This conversion can be done using AutoDock Tools or specific scripts.

Drug-Likeness Assessment (Lipinski's Rule of Five): Before docking, it's prudent to assess if the designed ligands have drug-like properties. Lipinski's Rule of Five provides a guideline for oral bioavailability.[20][21][22]

PropertyLipinski's RuleLigand-A (Example)Status
Molecular Weight≤ 500 Da245.35 g/mol Pass
LogP (Lipophilicity)≤ 52.5Pass
Hydrogen Bond Donors≤ 51Pass
Hydrogen Bond Acceptors≤ 102Pass

This data can be generated using online tools like SwissADME.

Part C: The Docking Simulation with AutoDock Vina

Protocol:

  • Define the Binding Site (Grid Box): The docking simulation needs to be focused on a specific region of the protein. This is done by defining a "grid box" that encompasses the known binding site of the σ1 receptor. The coordinates for this box can be determined by observing where the original co-crystallized ligand was bound.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.[23]

  • Run the Vina Simulation: Execute the docking from the command line: vina --config conf.txt --log log_ligandA.txt

  • Output: Vina will generate an output PDBQT file containing several predicted binding poses (typically 9) for the ligand, ranked by their docking scores.[19][24]

G cluster_inputs Inputs Receptor Prepared Receptor (.pdbqt) Config Create Configuration File (conf.txt) Receptor->Config Ligand Prepared Ligand (.pdbqt) Ligand->Config Grid Define Grid Box (Binding Site) Grid->Config Vina Execute AutoDock Vina Config->Vina Output Output File (.pdbqt) Ranked Binding Poses Vina->Output Log Log File (.txt) Binding Scores Vina->Log

Caption: The AutoDock Vina Docking Simulation Workflow.

Section 4: Analysis and Interpretation of Docking Results

The output of a docking simulation is rich with data, but it requires careful interpretation.[25]

Interpreting the Docking Score

The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value signifies a stronger predicted binding affinity.[12][13] It is a common practice to compare the scores of different derivatives to prioritize which compounds to synthesize and test in vitro.[26]

Visualizing and Analyzing Binding Interactions

The most crucial part of the analysis is the visual inspection of the top-ranked binding pose. This is where the scientific insight is generated.

Protocol using UCSF Chimera:

  • Load the Complex: Open the prepared receptor file and the docking output file (out_ligandA_docking.pdbqt).

  • View Interactions: Use tools like FindHBond to identify potential hydrogen bonds between the ligand and protein residues. Analyze the proximity of non-polar parts of the ligand to hydrophobic residues in the binding pocket (hydrophobic interactions).

  • Causality Check: Does the binding pose make chemical sense? For example, the positively charged nitrogen of the spirocycle's piperidine ring would be expected to form an ionic interaction or a hydrogen bond with an acidic residue (e.g., Aspartic or Glutamic acid) in the binding pocket. Identifying these key interactions provides confidence in the docking result.

Data Presentation for a Compound Series

When evaluating multiple derivatives, results should be summarized in a clear, comparative table.

Compound IDModification on ScaffoldDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Ligand-A Benzyl @ N9-8.5Tyr103, Glu172H-Bond, Pi-Pi Stacking
Ligand-B 4-F-Benzyl @ N9-8.8Tyr103, Glu172H-Bond, Pi-Pi, Halogen Bond
Ligand-C Phenyl @ N9-8.2Tyr103, Glu172H-Bond, Pi-Pi Stacking

This structured data allows for the rapid identification of promising structural modifications that enhance binding affinity.

G Structure Ligand Structure (e.g., substituent) SAR Structure-Activity Relationship (SAR) Structure->SAR Score Docking Score (Binding Affinity) Score->SAR Interactions Binding Interactions (H-Bonds, Hydrophobic) Interactions->SAR

Caption: Logical relationship between docking outputs and SAR.

Section 5: Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded workflow for performing in silico docking of 3-Oxa-9-azaspiro[5.5]undecane derivatives against the σ1 receptor. The process, from meticulous preparation of both target and ligand to the critical analysis of binding interactions, provides a powerful platform for hypothesis-driven drug design.

The results from these in silico studies serve as a crucial first step. They allow for the prioritization of compounds for chemical synthesis and subsequent in vitro biological evaluation. The ultimate validation of any computational model lies in its ability to predict the activity of real-world compounds, creating a feedback loop where experimental data is used to refine future in silico models.

Section 6: References

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain . ACS Publications. Available from: [Link]

  • A Guide to In Silico Drug Design . PMC - PubMed Central. Available from: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking . YouTube. Available from: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation . Read the Docs. Available from: [Link]

  • BDDCS, the Rule of 5 and Drugability . PMC - PubMed Central. Available from: [Link]

  • Crystal structure of the human σ1 receptor . PMC - NIH. Available from: [Link]

  • How I can analyze and present docking results? . Matter Modeling Stack Exchange. Available from: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective . YouTube. Available from: [Link]

  • How to Perform Molecular Docking with AutoDock Vina . YouTube. Available from: [Link]

  • In Silico Molecular Docking with Ligand Target . Protocols.io. Available from: [Link]

  • Interpretation of Molecular docking results? . ResearchGate. Available from: [Link]

  • Lipinski's Rule of 5 . GARDP Revive. Available from: [Link]

  • Lipinski's rule of five . Wikipedia. Available from: [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery . Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . YouTube. Available from: [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians . PMC - PubMed Central. Available from: [Link]

  • PDB-101: 5HK1 . RCSB PDB. Available from: [Link]

  • Preparing a ligand for docking using UCSF Chimera messes up the bond order of the ligand . ResearchGate. Available from: [Link]

  • Preparing the protein and ligand for docking . ScotChem. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds . PMC - PubMed Central. Available from: [Link]

  • PubChem Compound Summary for CID 39871984, 3-Oxa-9-azaspiro[5.5]undecane . National Center for Biotechnology Information. Available from: [Link]

  • Session 4: Introduction to in silico docking . University of Oxford. Available from: [Link]

  • Sigma-1 receptor . Wikipedia. Available from: [Link]

  • SIGMAR1 - Sigma non-opioid intracellular receptor 1 - Homo sapiens (Human) . UniProtKB. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists . DNDi. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry . ACS Publications. Available from: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof . ProQuest. Available from: [Link]

  • Tutorial – AutoDock Vina . The Scripps Research Institute. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: In Vitro Profiling of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Scaffold - A Privileged Structure in Drug Discovery

The 3-Oxa-9-azaspiro[5.5]undecane hydrochloride is a unique spirocyclic chemical scaffold of considerable interest in medicinal chemistry.[1] Its three-dimensional architecture, featuring both oxygen and nitrogen heteroatoms, allows it to occupy distinct chemical spaces and interact with biological targets in ways that more planar molecules cannot.[1] This structural rigidity and complexity make it a valuable starting point for the development of novel therapeutics. Derivatives of the broader azaspiro[5.5]undecane class have shown promise in a variety of therapeutic areas, including the treatment of pain, cardiovascular disorders, and infectious diseases.[2][3][4]

This guide provides a comprehensive overview of in vitro assays to explore the bioactivity of this compound and its derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to investigate potential antimicrobial, anticancer, and receptor-binding activities.

Chapter 1: Preliminary Cytotoxicity Assessment - The Foundation of In Vitro Testing

Before embarking on specific functional assays, it is crucial to determine the cytotoxic profile of the test compound. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more targeted experiments. The MTT assay is a reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol 1: General Cytotoxicity Screening using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat cells with serial dilutions of 3-Oxa-9-azaspiro[5.5]undecane HCl incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for your research) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Chapter 2: Investigating Anticancer Potential

Spirocyclic compounds have emerged as promising scaffolds for the development of anticancer agents.[7][8] If the preliminary cytotoxicity screen reveals significant activity against cancer cell lines, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects.

Protocol 2: Apoptosis Induction Assessment via Western Blotting

Principle: This assay quantifies the expression levels of key proteins involved in the apoptotic cascade. A common indicator of apoptosis is the change in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, as well as the cleavage of executioner caspases like caspase-3.[6]

Step-by-Step Methodology:

  • Cell Treatment: Treat the cancer cells of interest with this compound at its predetermined IC50 concentration for 24 or 48 hours.[6]

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease inhibitors to extract total cellular proteins.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[6]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).[6]

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic effect of the compound.[6]

Expected Data Output:

Target ProteinExpected Change with Apoptotic Compound
BaxUpregulation
Bcl-2Downregulation
Bax/Bcl-2 RatioIncrease
Cleaved Caspase-3Increase

Chapter 3: Exploring Antimicrobial Activity

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have demonstrated potent activity against Mycobacterium tuberculosis by inhibiting the MmpL3 protein.[1] This suggests that this compound may possess antimicrobial properties. A standard initial screen for antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_compound Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate wells with bacterial suspension prepare_compound->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_wells Visually inspect wells for turbidity incubate->read_wells determine_mic Determine MIC (lowest concentration with no visible growth) read_wells->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli, or a specific pathogenic strain of interest) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic or bactericidal, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Chapter 4: Probing Neurological and Cardiovascular Targets

The spiro-piperidine scaffold is a common feature in compounds targeting the central nervous system and cardiovascular system.[2] For instance, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for pain management, and as α1-adrenoceptor blockers for hypertension.[3][4]

Protocol 4: Radioligand Binding Assay for Receptor Affinity

Principle: Radioligand binding assays are used to quantify the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor of interest.

Step-by-Step Methodology (Example: α1-Adrenoceptor):

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue expressing the receptor of interest (e.g., rat cerebral cortex for α1-adrenoceptors).[4]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Potential Targets and Corresponding Radioligands:

Potential TargetTherapeutic AreaExample Radioligand
α1-AdrenoceptorHypertension[3H]Prazosin[4]
μ-Opioid ReceptorPain[3H]DAMGO
σ1 ReceptorPain, Neurological Disorders-Pentazocine

References

  • Kharitonov, D. S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • Berzetei-Gurske, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience. Available at: [Link]

  • Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 3-Azaspiro(5.5)undecane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Available at: [Link]

  • Journal of Visualized Experiments. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. Available at: [Link]

  • MDPI. (2021). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. Available at: [Link]

  • Journal of Medicinal Chemistry. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the Synthesis and Evaluation of 3-Oxa-9-azaspiro[5.5]undecane Derivatives in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Tubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent discovery and development of novel anti-tubercular agents with new mechanisms of action.[1][2][3] Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, structural rigidity, and ability to present functional groups in precise spatial orientations.[1][4] These characteristics can lead to enhanced binding affinity and selectivity for biological targets compared to more planar molecules. The 3-Oxa-9-azaspiro[5.5]undecane framework represents a promising, yet underexplored, scaffold for the development of new anti-TB drugs. Its unique topology offers opportunities for diverse functionalization to optimize potency, selectivity, and pharmacokinetic properties.

Recent studies have highlighted the potential of related spirocyclic compounds to inhibit essential cellular processes in M. tuberculosis. A key target that has emerged for this class of compounds is the mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5][6] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. This application note provides a comprehensive guide for the synthesis of 3-Oxa-9-azaspiro[5.5]undecane derivatives and a detailed protocol for their in vitro evaluation against M. tuberculosis.

Synthetic Strategy and Rationale

The synthesis of the 3-Oxa-9-azaspiro[5.5]undecane core is strategically designed to be efficient and amenable to the generation of a library of diverse derivatives. The proposed synthetic pathway commences with commercially available starting materials and employs robust and well-characterized chemical transformations. The key steps involve the formation of the tetrahydropyran ring followed by the construction of the piperidine ring, culminating in the spirocyclic core. The nitrogen atom of the piperidine ring provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental Protocols

Part 1: Synthesis of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

This protocol details a plausible synthetic route for the N-Boc protected 3-Oxa-9-azaspiro[5.5]undecane scaffold, a key intermediate for further derivatization.

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

  • Rationale: This initial step creates a key diol intermediate from a commercially available piperidone derivative. The N-Boc protecting group is employed to prevent side reactions involving the piperidine nitrogen in subsequent steps.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add a solution of vinylmagnesium bromide (2.2 eq, 1.0 M in THF) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the corresponding allylic alcohol.

    • Dissolve the purified allylic alcohol in a 1:1 mixture of THF and water.

    • Add N-methylmorpholine N-oxide (1.5 eq) and a catalytic amount of osmium tetroxide (0.02 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude diol by flash column chromatography on silica gel.

Step 2: Cyclization to form the 3-Oxa-9-azaspiro[5.5]undecane core

  • Rationale: An intramolecular Williamson ether synthesis is a reliable method to form the tetrahydropyran ring. This is achieved by converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate) and subsequent intramolecular nucleophilic attack by the other hydroxyl group under basic conditions.

  • Procedure:

    • Dissolve the diol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).

    • Stir the reaction at 0 °C for 4 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude tosylate in anhydrous THF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction with water.

    • Extract the mixture with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

Step 3: N-Boc Deprotection

  • Rationale: Removal of the Boc protecting group is necessary to allow for the derivatization of the piperidine nitrogen. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the N-Boc protected spirocycle from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-Oxa-9-azaspiro[5.5]undecane.

Step 4: Derivatization of the Spirocyclic Core

  • Rationale: The secondary amine of the deprotected spirocycle can be functionalized using various electrophiles to generate a library of derivatives for SAR studies. The following is a general procedure for N-alkylation.

  • Procedure:

    • To a solution of 3-Oxa-9-azaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or triethylamine (2.0 eq).

    • Add the desired alkyl halide (e.g., benzyl bromide or a substituted derivative) (1.1 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final derivative by flash column chromatography on silica gel.

Part 2: In Vitro Evaluation of Anti-Tubercular Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized 3-Oxa-9-azaspiro[5.5]undecane derivatives against Mycobacterium tuberculosis H37Rv using a broth microdilution method with a resazurin-based readout.[3][7]

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • Isoniazid (positive control)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microplates

  • Biosafety cabinet (Class II or higher)

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.[3]

  • Compound Preparation and Plating:

    • Prepare a stock solution of each synthesized compound and isoniazid in DMSO.

    • Perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth in a 96-well plate to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.09 µg/mL). The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.

    • Include a positive control (isoniazid), a negative control (no compound, only inoculum), and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well, except for the sterility control wells.

    • Seal the plates and incubate at 37 °C for 7 days.

  • MIC Determination:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Re-incubate the plates for 24 hours at 37 °C.

    • Visually assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[3][7]

Data Presentation and Interpretation

The results of the synthetic and biological evaluations should be systematically recorded and presented for clear interpretation and comparison.

Table 1: Synthetic Yields of 3-Oxa-9-azaspiro[5.5]undecane Derivatives
Compound IDR-groupSynthetic StepYield (%)
Scaffold-Boc -BocStep 275
Scaffold -HStep 395
Derivative 1 BenzylStep 482
Derivative 2 4-FluorobenzylStep 478
Derivative 3 4-ChlorobenzylStep 485
Derivative 4 4-MethoxybenzylStep 475
Table 2: Anti-Tubercular Activity of 3-Oxa-9-azaspiro[5.5]undecane Derivatives
Compound IDR-groupMIC (µg/mL) vs. M. tuberculosis H37Rv
Scaffold -H>100
Derivative 1 Benzyl12.5
Derivative 2 4-Fluorobenzyl6.25
Derivative 3 4-Chlorobenzyl3.13
Derivative 4 4-Methoxybenzyl25
Isoniazid -0.06

Interpretation of Results:

The data presented in the tables will allow for a preliminary structure-activity relationship (SAR) analysis. For instance, the introduction of electron-withdrawing groups (e.g., fluorine and chlorine) on the benzyl ring may lead to enhanced anti-tubercular activity, as suggested by the lower MIC values for Derivatives 2 and 3 compared to the unsubstituted benzyl derivative (Derivative 1) and the electron-donating methoxy-substituted derivative (Derivative 4). The unsubstituted spirocyclic core is expected to be inactive, highlighting the importance of the N-substituent for biological activity.

Visualizing the Workflow

Synthetic Workflow Diagram

Synthetic_Workflow Start N-Boc-4-piperidone Step1 Step 1: Diol Formation - Vinylmagnesium bromide - OsO4 (cat.), NMO Start->Step1 Intermediate1 N-Boc Diol Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization - TsCl, Et3N - NaH Intermediate1->Step2 Intermediate2 N-Boc-3-Oxa-9-azaspiro[5.5]undecane Step2->Intermediate2 Step3 Step 3: Deprotection - TFA, DCM Intermediate2->Step3 Intermediate3 3-Oxa-9-azaspiro[5.5]undecane Step3->Intermediate3 Step4 Step 4: Derivatization - R-X, Base Intermediate3->Step4 End Derivative Library Step4->End

Caption: Synthetic pathway for 3-Oxa-9-azaspiro[5.5]undecane derivatives.

Biological Evaluation Workflow Diagram

Biological_Evaluation Start Synthesized Derivatives Compound_Plating Serial Dilution in 96-Well Plate Start->Compound_Plating Inoculum_Prep Inoculum Preparation (M. tb H37Rv) Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Compound_Plating->Inoculation Incubation 7-day Incubation at 37°C Inoculation->Incubation Resazurin_Addition Addition of Resazurin Incubation->Resazurin_Addition Reincubation 24-hour Re-incubation Resazurin_Addition->Reincubation MIC_Determination MIC Determination (Blue vs. Pink) Reincubation->MIC_Determination End Anti-TB Activity Data MIC_Determination->End

Caption: Workflow for MIC determination against M. tuberculosis.

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and anti-tubercular evaluation of novel 3-Oxa-9-azaspiro[5.5]undecane derivatives. The provided protocols are designed to be robust and adaptable, enabling researchers to generate and screen a diverse library of compounds efficiently. The preliminary SAR insights gained from this initial screen can guide the design of next-generation analogs with improved potency and drug-like properties. Further studies should focus on confirming the mechanism of action, potentially through assays targeting MmpL3, and evaluating the cytotoxicity of promising lead compounds against mammalian cell lines to assess their therapeutic index. The exploration of the 3-Oxa-9-azaspiro[5.5]undecane scaffold holds significant promise for the development of new, effective treatments for tuberculosis.

References

  • Alkaltham, M. F., Almansour, A. I., Arumugam, N., Vagolu, S. K., Tønjum, T., Alaqeel, S. I., Rajaratnam, S., & Sivaramakrishnan, V. (2024). Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. RSC Advances, 14(18), 12673–12679. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. PubChem. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. ResearchGate. [Link]

  • PubMed. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. PubMed. [Link]

  • European Journal of Clinical Microbiology & Infectious Diseases. (2023). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • PubMed Central. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. PubMed Central. [Link]

  • PLOS One. (2014). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. PLOS One. [Link]

  • PubMed. (2021). Antimycobacterial screening of selected medicinal plants against Mycobacterium tuberculosis H37Rv using agar dilution method and the microplate resazurin assay. PubMed. [Link]

Sources

Protocol for N-Alkylation of 3-Oxa-9-azaspiro[5.5]undecane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

The 3-oxa-9-azaspiro[5.5]undecane moiety is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydropyran and a piperidine ring, provides an advantageous topographical profile for probing the intricate binding pockets of biological targets. This unique structure often leads to improved physicochemical properties, such as aqueous solubility, while offering multiple vectors for chemical diversification. The secondary amine within the piperidine ring serves as a critical handle for introducing a wide array of substituents via N-alkylation, enabling the systematic modulation of a compound's pharmacological, pharmacokinetic, and toxicological properties. This application note provides a comprehensive guide to the N-alkylation of 3-oxa-9-azaspiro[5.5]undecane, detailing two robust protocols—reductive amination and direct alkylation—and the scientific rationale underpinning each method.

Strategic Approaches to N-Alkylation: A Mechanistic Overview

The N-alkylation of a secondary amine like 3-oxa-9-azaspiro[5.5]undecane involves the formation of a new carbon-nitrogen bond. The choice of methodology is paramount to ensure high yields, minimize side-product formation, and achieve the desired chemical diversity.

Method 1: Reductive Amination - The Controlled Pathway

Reductive amination is widely regarded as one of the most reliable and versatile methods for the N-alkylation of secondary amines[1]. This one-pot reaction proceeds through a two-step sequence:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a tertiary iminium ion.

  • In Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.

The key advantage of this method is the prevention of over-alkylation, a common issue with direct alkylation techniques. The iminium ion intermediate is more electrophilic than the starting carbonyl compound, allowing for the use of reducing agents that selectively reduce the C=N double bond in the presence of the C=O double bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and selectivity[1].

Diagram 1: Mechanism of Reductive Amination

Reductive_Amination amine 3-Oxa-9-azaspiro[5.5]undecane carbinolamine Carbinolamine Intermediate amine->carbinolamine + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->carbinolamine iminium Iminium Ion carbinolamine->iminium - H₂O product N-Alkyl-3-oxa-9- azaspiro[5.5]undecane iminium->product + [H⁻] reductant NaBH(OAc)₃ reductant->iminium

Caption: Formation of an iminium ion followed by in situ reduction.

Method 2: Direct Alkylation - A Classical Approach

Direct N-alkylation via a nucleophilic substitution (SN2) reaction with an alkyl halide is a more traditional approach. In this method, the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the tertiary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

While straightforward, this method is often plagued by a lack of selectivity. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt. However, with careful control of stoichiometry and reaction conditions, direct alkylation can be an effective method.

Experimental Protocols

The following protocols are presented as detailed, self-validating systems for the N-alkylation of 3-oxa-9-azaspiro[5.5]undecane.

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the synthesis of N-(pyridin-2-ylmethyl)-3-oxa-9-azaspiro[5.5]undecane.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Oxa-9-azaspiro[5.5]undecane≥98%Commercially Available
Pyridine-2-carboxaldehyde≥99%Commercially Available
Sodium triacetoxyborohydride (STAB)≥97%Commercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory Grade-
Anhydrous sodium sulfateLaboratory Grade-
Round-bottom flask--
Magnetic stirrer and stir bar--
Inert atmosphere (Nitrogen or Argon)--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 3-oxa-9-azaspiro[5.5]undecane (1.0 g, 6.44 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture until the solid has completely dissolved.

  • Addition of Aldehyde: Add pyridine-2-carboxaldehyde (0.72 g, 6.76 mmol, 1.05 equiv.) to the solution. Stir the mixture at room temperature for 20 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.05 g, 9.66 mmol, 1.5 equiv.) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (25 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to afford the pure N-(pyridin-2-ylmethyl)-3-oxa-9-azaspiro[5.5]undecane.

Diagram 2: Workflow for Reductive Amination

Workflow_Reductive_Amination A 1. Dissolve amine and aldehyde in DCM B 2. Add NaBH(OAc)₃ portion-wise A->B C 3. Stir at room temperature (2-4 h) B->C D 4. Quench with aq. NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by column chromatography F->G H Pure N-alkylated product G->H

Caption: Step-by-step workflow for the reductive amination protocol.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol provides a method for the synthesis of N-benzyl-3-oxa-9-azaspiro[5.5]undecane.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Oxa-9-azaspiro[5.5]undecane≥98%Commercially Available
Benzyl bromide≥98%Commercially Available
Potassium carbonate (K₂CO₃), anhydrous≥99%, finely powderedCommercially Available
Acetonitrile (MeCN), anhydrousACS GradeCommercially Available
Round-bottom flask--
Magnetic stirrer and stir bar--
Inert atmosphere (Nitrogen or Argon)--

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 3-oxa-9-azaspiro[5.5]undecane (1.0 g, 6.44 mmol), anhydrous potassium carbonate (1.34 g, 9.66 mmol, 1.5 equiv.), and anhydrous acetonitrile (25 mL).

  • Addition of Alkyl Halide: Stir the suspension vigorously. Slowly add benzyl bromide (0.77 mL, 6.44 mmol, 1.0 equiv.) to the mixture using a syringe over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 6-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with acetonitrile (2 x 5 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be further purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) if necessary.

Characterization and Data Interpretation: A Self-Validating System

The successful synthesis of the N-alkylated products must be confirmed by analytical techniques. The following data for a representative N-benzyl piperidine derivative provides a reference for the expected spectroscopic features of N-benzyl-3-oxa-9-azaspiro[5.5]undecane.

Table 1: Representative NMR Data for N-Benzylpiperidine

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR7.20-7.35mAr-H (5H)
3.50s-CH ₂-Ph (2H)
2.35-2.45m-NCH ₂- (axial/equatorial, 4H)
1.55-1.65m-CH₂-CH ₂-CH₂- (4H)
1.40-1.50m-CH₂-CH ₂-CH₂- (2H)
¹³C NMR138.5sAr-C (quaternary)
129.2dAr-C H
128.1dAr-C H
126.8dAr-C H
64.0t-C H₂-Ph
54.5t-NC H₂-
26.2t-CH₂-C H₂-CH₂-
24.5t-CH₂-C H₂-CH₂-

Note: The chemical shifts for the 3-oxa-9-azaspiro[5.5]undecane core will differ slightly, but the general regions for the piperidine and benzyl protons and carbons will be comparable.

Conclusion and Field-Proven Insights

Both reductive amination and direct alkylation are effective methods for the N-alkylation of 3-oxa-9-azaspiro[5.5]undecane.

  • Reductive amination is the superior choice for constructing libraries of analogs from a wide range of aldehydes and ketones, offering greater control and generally higher yields with fewer side products. The mild conditions are compatible with a broad array of functional groups.

  • Direct alkylation is a viable and often simpler alternative when using reactive alkyl halides. Careful control over stoichiometry and reaction temperature is crucial to mitigate the risk of quaternary salt formation.

The protocols provided herein are robust starting points for the synthesis of novel 3-oxa-9-azaspiro[5.5]undecane derivatives. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes in their drug discovery and development endeavors.

References

  • Google Patents. (n.d.). WO2014100327A1 - Substituted spirocyclic compounds and methods of use.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved January 23, 2026, from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 23, 2026, from a specific scientific journal source.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Oxa-9-azaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxa-9-azaspiro[5.5]undecane. As a key intermediate in the development of novel therapeutics, including antituberculosis agents, optimizing its synthesis is crucial for efficient drug discovery pipelines.[1][2] This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its synthesis, ensuring robust and reproducible outcomes.

I. Core Synthesis Pathway: An Overview

The most prevalent and efficient method for the synthesis of 3-Oxa-9-azaspiro[5.5]undecane is through an acid-catalyzed Prins-type cyclization. This reaction involves the condensation of piperidin-4-one (or its hydrochloride salt) with but-3-en-1-ol. The acidic environment facilitates the formation of a key oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization to yield the desired spirocyclic scaffold.

Synthesis_Pathway Piperidin-4-one Piperidin-4-one Intermediate Oxocarbenium Ion Intermediate Piperidin-4-one->Intermediate + But-3-en-1-ol But-3-en-1-ol But-3-en-1-ol->Intermediate + Acid_Catalyst Acid_Catalyst Acid_Catalyst->Intermediate H+ Product 3-Oxa-9-azaspiro[5.5]undecane Intermediate->Product Cyclization

Caption: General synthetic scheme for 3-Oxa-9-azaspiro[5.5]undecane.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

The acid catalyst, typically a strong protic acid like sulfuric acid (H₂SO₄), is crucial for the reaction to proceed. It serves two primary functions:

  • Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of piperidin-4-one, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of but-3-en-1-ol.

  • Facilitation of Oxocarbenium Ion Formation: Following the initial nucleophilic attack, the acid catalyzes the dehydration of the hemiacetal intermediate, leading to the formation of a key oxocarbenium ion. This highly reactive intermediate is essential for the subsequent intramolecular cyclization with the alkene moiety.

Q2: Can Lewis acids be used as catalysts?

Yes, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also promote Prins-type cyclizations. However, their use can sometimes introduce alternative reaction pathways. For instance, stoichiometric amounts of BF₃·OEt₂ have been reported to lead to the formation of fluorinated byproducts where the fluoride ion from the Lewis acid acts as a nucleophile.[3] Therefore, careful consideration and optimization are necessary when substituting protic acids with Lewis acids.

Q3: What are the typical reaction conditions?

While specific conditions can vary, a general protocol involves reacting piperidin-4-one hydrochloride hydrate with but-3-en-1-ol in the presence of a strong acid like sulfuric acid. The reaction is often carried out at a controlled temperature to minimize the formation of side products.

Q4: What are the expected physical and chemical properties of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride?

This compound is typically a white to light yellow powder or crystalline solid.[1] It is hygroscopic and air-sensitive, necessitating storage in a cool, dark place under an inert atmosphere.[1] The molecular formula is C₉H₁₇NO·HCl, with a corresponding molecular weight of approximately 191.70 g/mol .[1]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Oxa-9-azaspiro[5.5]undecane and provides actionable solutions.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome Start Low or No Product Yield P1 Incomplete Reaction? Start->P1 P2 Side Product Formation? Start->P2 P3 Product Degradation? Start->P3 S1 Optimize Acid Concentration Increase Reaction Time/Temp P1->S1 S2 Control Temperature Use Milder Acid P2->S2 S3 Modify Work-up Procedure Optimize Purification P3->S3 Success Improved Yield S1->Success S2->Success S3->Success

Caption: A logical workflow for troubleshooting low product yield.

Problem 1: Low or No Product Yield
Potential Cause Underlying Rationale & Field-Proven Insights Recommended Solution & Protocol Adjustment
Insufficient Acid Concentration The formation of the crucial oxocarbenium ion is acid-catalyzed. An insufficient amount of acid will result in a slow or incomplete reaction. The acidity of the medium directly influences the rate of this key step.Optimization: Perform small-scale trials varying the concentration of sulfuric acid. Start with a literature-reported concentration and incrementally increase it, monitoring the reaction progress by TLC or LC-MS. Protocol Adjustment: Ensure accurate measurement and addition of the acid. For laboratory-scale synthesis, preparing a stock solution of the acid can improve accuracy.
Suboptimal Reaction Temperature Prins cyclizations are often sensitive to temperature. Too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions such as polymerization of the alkene or decomposition of the starting materials or product.Optimization: Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and selectivity. Protocol Adjustment: Use a temperature-controlled reaction vessel (e.g., an oil bath with a thermostat) to maintain a consistent temperature throughout the reaction.
Short Reaction Time The reaction may not have reached completion within the allotted time. The kinetics of the cyclization can be slower than anticipated depending on the specific substrate concentrations and temperature.Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC-MS, or LC-MS) until the starting materials are consumed. Protocol Adjustment: Extend the reaction time, checking for product formation and starting material consumption at regular intervals (e.g., every 2-4 hours).
Moisture in Reagents/Solvents The presence of excess water can interfere with the reaction by competing with the alcohol for protonation and by potentially hydrolyzing the oxocarbenium ion intermediate.Precaution: Use anhydrous solvents and ensure that the starting materials are dry. Piperidin-4-one hydrochloride hydrate contains water of crystallization, which should be accounted for in the reaction setup. If possible, using the anhydrous form or drying the hydrate may be beneficial.
Problem 2: Formation of Significant Byproducts
Potential Cause Underlying Rationale & Field-Proven Insights Recommended Solution & Protocol Adjustment
Polymerization of But-3-en-1-ol Under strongly acidic and/or high-temperature conditions, alkenes can undergo acid-catalyzed polymerization, leading to a complex mixture of oligomeric and polymeric byproducts.Temperature Control: Maintain the reaction at the lowest effective temperature to disfavor polymerization. Controlled Addition: Consider the slow, dropwise addition of but-3-en-1-ol to the reaction mixture containing piperidin-4-one and the acid catalyst. This keeps the instantaneous concentration of the alkene low, minimizing self-reaction.
Formation of Ether Byproducts Intermolecular reaction between two molecules of but-3-en-1-ol under acidic conditions can lead to the formation of bis(but-3-en-1-yl) ether.Stoichiometry Control: Use a slight excess of piperidin-4-one relative to but-3-en-1-ol to favor the desired intramolecular reaction.
Rearrangement of Intermediates Carbocation intermediates in Prins-type reactions can be prone to rearrangements, leading to the formation of constitutional isomers of the desired product.Choice of Acid: In some cases, using a milder acid or a Lewis acid can suppress unwanted rearrangements by modulating the reactivity of the cationic intermediates. However, this requires careful optimization.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Underlying Rationale & Field-Proven Insights Recommended Solution & Protocol Adjustment
Product is Water-Soluble as Hydrochloride Salt The hydrochloride salt of the spiro-amine product is often highly soluble in water, making extraction with organic solvents inefficient.Basification: After the reaction is complete, carefully neutralize the excess acid and then basify the aqueous solution (e.g., with NaOH or K₂CO₃ to pH > 10) to deprotonate the amine. The free base is typically much more soluble in organic solvents like dichloromethane or ethyl acetate, allowing for efficient extraction.
Emulsion Formation During Work-up The presence of both organic and aqueous phases, along with potential polymeric byproducts, can lead to the formation of stable emulsions during extraction, complicating phase separation.Brine Wash: After the initial extractions, washing the combined organic layers with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase. Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break the emulsion.
Co-elution of Impurities During Chromatography The polarity of the desired product and certain byproducts may be similar, leading to incomplete separation by column chromatography.Modifier in Eluent: For the purification of the free base by silica gel chromatography, adding a small amount of a volatile amine (e.g., 0.5-2% triethylamine) to the eluent system can improve peak shape and resolution by deactivating the acidic silanol groups on the silica surface, which can otherwise cause peak tailing of basic compounds. Alternative Stationary Phase: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reversed-phase silica gel (C18).

IV. Detailed Experimental Protocol

This protocol provides a starting point for the laboratory-scale synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • Piperidin-4-one hydrochloride hydrate

  • But-3-en-1-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or other suitable solvent for precipitation/crystallization

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperidin-4-one hydrochloride hydrate (1 equivalent) in a suitable solvent (e.g., dichloromethane). Cool the mixture in an ice bath (0 °C).

  • Addition of Reagents: Slowly add but-3-en-1-ol (1.1 equivalents) to the cooled solution.

  • Acid Catalysis: Carefully and dropwise, add concentrated sulfuric acid (e.g., 0.1-0.5 equivalents, to be optimized) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by pouring the mixture into a beaker of ice. Slowly add a solution of sodium hydroxide or potassium carbonate to neutralize the acid and then basify the mixture to a pH > 10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude free base of 3-Oxa-9-azaspiro[5.5]undecane.

  • Purification (Optional): If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol with 1% triethylamine).

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

V. Characterization Data

Upon successful synthesis, the structure of 3-Oxa-9-azaspiro[5.5]undecane can be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR The proton NMR spectrum will show characteristic signals for the aliphatic protons of the two rings. The chemical shifts and coupling patterns will be consistent with the spirocyclic structure.
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the spiro-carbon.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) of the free base should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₁₈NO⁺.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic C-O and C-N stretching vibrations, as well as C-H stretching and bending frequencies for the saturated rings. The absence of a strong carbonyl (C=O) peak from the starting material is a key indicator of a successful reaction.

VI. References

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Retrieved from [Link]

  • PMC. (n.d.). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • PMC. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Retrieved from [Link]

  • ResearchGate. (2018). Optimization studies in sulfuric acid production. Retrieved from [Link]

  • PMC. (n.d.). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Retrieved from [Link]

  • PMC. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). Optimized Production of High Purity Sulphuric Acid via Contact Process. Retrieved from [Link]

  • ACS Omega. (2022). Recent Advances in the Prins Reaction. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sulfuric acid promoted condensation cyclization of 2-(2-(trimethylsilyl) ethynyl)anilines with arylaldehydes in alcoholic solvents: an efficient one-pot synthesis of 4-alkoxy-2-arylquinolines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide. Retrieved from [Link]

  • Semantic Scholar. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • ResearchGate. (2023). Optimized Production of High Purity Sulphuric Acid via Contact Process. Retrieved from [Link]

  • SciSpace. (n.d.). Optimized Production of High Purity Sulphuric Acid via Contact Process. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the chromatographic purification of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1380300-88-8). This spirocyclic amine hydrochloride presents unique challenges due to its polarity, basicity, and hygroscopic nature. This document offers structured troubleshooting advice and answers to frequently asked questions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method development for the purification of this compound.

Q1: What is the most suitable chromatographic mode for purifying this compound?

A1: The choice of chromatographic mode depends on the polarity of the impurities you are trying to remove.

  • Reversed-Phase (RP) Chromatography: This is often the preferred method for polar compounds like amine salts. The compound will likely elute early, so a mobile phase with a high aqueous content is necessary. RP-HPLC is excellent for high-resolution separations of polar impurities.

  • Normal-Phase (NP) Chromatography: While challenging for a polar hydrochloride salt, NP chromatography can be effective, especially for removing non-polar impurities. The key challenge is managing the strong interaction between the basic amine and the acidic silica stationary phase, which often leads to severe peak tailing. This can be overcome by using mobile phase additives.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase with a partially aqueous mobile phase, providing good retention for polar analytes.

Q2: How should I prepare my sample for injection?

A2: Proper sample preparation is critical for successful chromatography. This compound is hygroscopic and air-sensitive, so it should be handled in a controlled environment (e.g., under an inert gas) where possible[1].

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase itself to dissolve the sample to prevent peak distortion[2]. If the compound's solubility is low, a stronger solvent can be used, but the injection volume should be kept small to minimize its effect on the separation. For reversed-phase, water or a water/methanol mix is a good starting point. For normal-phase, methanol or a DCM/methanol mixture may be necessary.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column or system tubing.

Q3: Do I need to use additives in my mobile phase?

A3: Yes, for this compound, additives are highly recommended, and often essential.

  • For Normal-Phase on Silica Gel: The basic nitrogen in the spirocycle will strongly interact with the acidic silanol groups of the silica stationary phase, causing significant peak tailing. To mitigate this, add a small amount of a basic modifier to your mobile phase. Common choices include:

    • 0.1 - 1% Triethylamine (TEA)

    • 0.1 - 1% Ammonium Hydroxide (NH₄OH)[3] These additives compete with your compound for the active sites on the silica, resulting in a more symmetrical peak shape.

  • For Reversed-Phase: The mobile phase pH should be controlled to ensure consistent ionization of the amine.

    • Low pH (e.g., pH 2-3): Using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will ensure the amine is fully protonated. This can improve peak shape for basic compounds by minimizing secondary interactions with residual silanols on the C18 stationary phase[4].

    • High pH (e.g., pH 8-10): Using a basic buffer like ammonium bicarbonate can be used with hybrid-silica columns that are stable at high pH. At high pH, the amine will be in its neutral, free-base form, which can also lead to good peak shapes.

Chromatography Workflow and Method Development

The following diagram outlines a typical workflow for developing a purification method for this compound.

G cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_purify 3. Purification & Analysis SamplePrep Sample Preparation (Dissolve & Filter) TLC TLC Scouting (Normal Phase) - Test various solvent systems - Check for streaking SamplePrep->TLC Scouting Analytical HPLC Scouting - Test RP and HILIC conditions - Assess peak shape & retention SamplePrep->Scouting MobilePhasePrep Mobile Phase Preparation (with additives) MobilePhasePrep->TLC MobilePhasePrep->Scouting PrepLC Preparative Chromatography (Scale-up best conditions) TLC->PrepLC Inform NP method Scouting->PrepLC Inform RP/HILIC method FractionAnalysis Fraction Analysis (TLC or HPLC-MS) PrepLC->FractionAnalysis Combine Combine Pure Fractions & Evaporate FractionAnalysis->Combine Final Pure Compound (Confirm by qNMR) Combine->Final

Caption: Workflow for Purification Method Development.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem: My peak is tailing severely on a silica gel column.

Q: I'm using a dichloromethane/methanol gradient on a silica column, but my compound gives a very broad, tailing peak. What's happening and how can I fix it?

A: This is the most common issue when purifying basic compounds like amines on standard silica gel.

  • Causality: The lone pair of electrons on the nitrogen atom of your 9-azaspiro[5.5]undecane ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to slow elution and a tailing peak shape.

  • Solution: You need to add a competitive base to your mobile phase to block these active sites.

    • Add Triethylamine (TEA): Prepare your mobile phase (e.g., 95:5 DCM:MeOH) and add 0.1% to 1% TEA. This is often sufficient to significantly improve peak shape.

    • Use Ammonium Hydroxide: For very basic compounds, a stronger modifier may be needed. You can pre-treat the silica by flushing the column with your eluent containing ~1% ammonium hydroxide, or use a mobile phase system like DCM/MeOH/NH₄OH (e.g., 90:9:1)[3].

    • Use a Different Stationary Phase: Consider using an alumina column, which is more basic than silica, or a deactivated silica phase like amine-functionalized silica[3].

Problem: I have low or no recovery of my compound from the column.

Q: I injected my sample, but I'm not seeing my product elute, even after flushing with a very strong solvent. Where did it go?

A: This is likely due to irreversible binding to the column or precipitation.

  • Causality (Normal Phase): If you did not use a basic additive in your mobile phase, your highly polar amine salt may have bound irreversibly to the acidic silica column.

  • Causality (Reversed Phase): The sample may have precipitated on the column if it is not soluble in the mobile phase. This can happen if you dissolve your sample in a strong organic solvent (like DMSO) and inject it into a highly aqueous mobile phase.

  • Solutions:

    • Always use additives in Normal Phase: As described above, TEA or NH₄OH are critical for eluting basic amines from silica.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility[2][5].

    • Perform a Column Wash: To recover your compound, you may need to perform a series of strong washes. For a silica column, try flushing with a mixture of DCM/MeOH with 2-5% ammonium hydroxide. For a C18 column, try flushing with a strong, compatible organic solvent like isopropanol or acetonitrile[4].

Problem: My retention times are shifting between runs.

Q: I'm running the same sample multiple times, but the retention time keeps changing. How can I get consistent results?

A: Inconsistent retention times are usually due to issues with the mobile phase, column equilibration, or temperature.

  • Causality:

    • Mobile Phase: The composition of the mobile phase, especially if manually mixed, can vary. Evaporation of the more volatile solvent component can change the solvent strength over time.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase (and any additives) between injections. This is particularly true when using additives like TEA, which can take time to fully coat the stationary phase.

    • Temperature: Fluctuations in ambient temperature can affect solvent viscosity and retention times.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Use HPLC-grade solvents. If using a gradient, ensure the pump's proportioning valves are working correctly. Keep solvent reservoirs capped to prevent evaporation[5].

    • Sufficient Equilibration: Before starting your run sequence, flush the column with at least 10-20 column volumes of the initial mobile phase to ensure it is fully equilibrated.

    • Use a Column Thermostat: Maintaining a constant column temperature will eliminate temperature-induced variability.

Troubleshooting Decision Tree for Poor Peak Shape

G cluster_np Normal Phase (Silica) cluster_rp Reversed Phase (C18) Start Symptom: Poor Peak Shape (Tailing/Fronting/Splitting) CheckMode Which Chromatography Mode? Start->CheckMode NP_Cause Probable Cause: Strong interaction with acidic silanol groups CheckMode->NP_Cause Normal Phase RP_Cause Probable Cause: Secondary interactions or pH mismatch CheckMode->RP_Cause Reversed Phase NP_Sol1 Solution 1: Add 0.1-1% Triethylamine to mobile phase NP_Cause->NP_Sol1 NP_Sol2 Solution 2: Use NH4OH in mobile phase (e.g., DCM/MeOH/NH4OH) NP_Sol1->NP_Sol2 NP_Sol3 Solution 3: Switch to Alumina or Amine-functionalized column NP_Sol2->NP_Sol3 RP_Sol1 Solution 1: Add 0.1% TFA or Formic Acid to mobile phase (Low pH) RP_Cause->RP_Sol1 RP_Sol2 Solution 2: Use a buffer (e.g., Ammonium Acetate) to control pH RP_Sol1->RP_Sol2 RP_Sol3 Solution 3: Check for column overload; reduce sample concentration RP_Sol2->RP_Sol3

Caption: Decision tree for troubleshooting poor peak shape.

Data Summary Tables

Table 1: Recommended Starting Conditions for Chromatography

ParameterNormal Phase (Flash/Prep LC)Reversed-Phase (HPLC)
Stationary Phase Silica Gel, AluminaC18, C8, Polar-Embedded C18
Mobile Phase A Dichloromethane (DCM) or Heptane0.1% TFA or Formic Acid in Water
Mobile Phase B Methanol (MeOH) or Ethanol (EtOH)0.1% TFA or Formic Acid in Acetonitrile
Additive 0.5-1% Triethylamine (TEA) or NH₄OHIncluded in mobile phase (TFA/Formic Acid)
Typical Gradient 0-20% B over 15-20 column volumes5-50% B over 20-30 minutes
Detection UV (at low nm, e.g., 210-220 nm) or ELSDUV (210-220 nm) or Mass Spectrometry (MS)
Key Consideration Additive is essential for good peak shape.Ensure compound is soluble in high aqueous phase.

Table 2: Troubleshooting Summary

SymptomProbable Cause(s)Recommended Solution(s)
High Backpressure 1. Column or frit blockage. 2. Buffer precipitation.1. Filter sample; reverse-flush column. 2. Ensure buffer solubility in mobile phase; flush system with water[6].
Peak Splitting 1. Column void or contamination. 2. Sample solvent incompatible with mobile phase.1. Replace column. 2. Dissolve sample in initial mobile phase.
Baseline Drift/Noise 1. Mobile phase not degassed. 2. Temperature fluctuations. 3. Contaminated detector cell.1. Degas mobile phase. 2. Use a column thermostat. 3. Flush detector cell with a strong solvent like methanol or isopropanol[5][7].
No Peaks Eluting 1. Irreversible binding to column. 2. Detector issue (e.g., lamp off).1. Use appropriate mobile phase additives (see above). 2. Check detector settings and perform diagnostics[5].

References

  • Cabrera-Lobera, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 289. [Link]

  • PubChem. 3-Oxa-9-azaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Reddit. Chromotography with free amines? : r/chemhelp. [Link]

  • Ahi, S., et al. (2008). Sample purification procedure for confirmation of 3'-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry. Indian Journal of Pharmacology, 40(4), 164-169. [Link]

  • ResearchGate. (PDF) Organic amine flash purification using a novel stationary phase. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Academia.edu. Troubleshooting and Maintenance of High-Performance Liquid Chromatography during Herbicide Analysis: An Overview. [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

Sources

Technical Support Center: Synthesis of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your target molecule.

Introduction to the Synthetic Pathway

A prevalent and robust synthetic route to 3-Oxa-9-azaspiro[5.5]undecane involves a two-step process. The first step is the protection of the piperidone nitrogen, commonly with a benzyl group, followed by an acid-catalyzed ketalization with 1,3-propanediol. The subsequent and final step is the deprotection of the nitrogen to yield the desired spirocyclic amine. While seemingly straightforward, each step presents unique challenges and potential for byproduct formation that can complicate purification and impact yield. This guide will dissect these steps, offering insights into the common impurities and providing actionable troubleshooting protocols.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthesis and potential points of byproduct formation, the following workflow diagram illustrates the key transformations and highlights the stages where impurities are commonly observed.

Synthesis_Workflow N-Benzyl-4-piperidone N-Benzyl-4-piperidone Ketalization Ketalization N-Benzyl-4-piperidone->Ketalization 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Ketalization N-Benzyl-3-oxa-9-azaspiro[5.5]undecane N-Benzyl-3-oxa-9-azaspiro[5.5]undecane Ketalization->N-Benzyl-3-oxa-9-azaspiro[5.5]undecane Byproducts_Ketalization Byproducts: - Unreacted Starting Material - Hemiketal Intermediate - Diol Oligomers Ketalization->Byproducts_Ketalization Debenzylation Debenzylation N-Benzyl-3-oxa-9-azaspiro[5.5]undecane->Debenzylation 3-Oxa-9-azaspiro[5.5]undecane 3-Oxa-9-azaspiro[5.5]undecane Debenzylation->3-Oxa-9-azaspiro[5.5]undecane Byproducts_Debenzylation Byproducts: - Unreacted Benzylated Intermediate - Toluene - Ring-Opened Species Debenzylation->Byproducts_Debenzylation

Caption: Synthetic workflow for 3-Oxa-9-azaspiro[5.5]undecane highlighting key reaction steps and potential byproduct formation points.

Part 1: Ketalization of N-Benzyl-4-piperidone

The formation of the 1,3-dioxane ring via ketalization is a critical step that establishes the spirocyclic core. This reaction is typically acid-catalyzed and driven to completion by the removal of water. However, several byproducts can arise from incomplete or side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to stall, and I observe significant amounts of unreacted N-benzyl-4-piperidone. What could be the cause?

A1: Incomplete conversion is a common issue in ketalization reactions. The primary culprits are often insufficient acid catalysis or inadequate water removal. The reaction is an equilibrium process, and the presence of water can drive the reaction backward.

  • Troubleshooting:

    • Catalyst: Ensure you are using a sufficient amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin.

    • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the solvent forms an azeotrope with water (e.g., toluene or benzene). Alternatively, the use of dehydrating agents like molecular sieves can be effective.[1]

    • Reaction Time and Temperature: Prolonged reaction times at an appropriate reflux temperature may be necessary to drive the equilibrium towards the product.

Q2: I have isolated a byproduct with a hydroxyl group. What is it and how can I avoid its formation?

A2: The presence of a hydroxyl-containing byproduct often points to the formation of a stable hemiketal intermediate. This occurs when the second alcohol moiety of 1,3-propanediol fails to displace the newly formed hydroxyl group to close the dioxane ring.

  • Troubleshooting:

    • Drive the Equilibrium: The strategies mentioned in A1 (stronger acid catalysis, efficient water removal) are key to minimizing the hemiketal intermediate by pushing the reaction to completion.

    • Stoichiometry: While a slight excess of the diol is often used, a large excess may not be beneficial and can lead to purification challenges.

Q3: My crude product is a viscous oil, and I suspect polymerization of 1,3-propanediol. How can I confirm and prevent this?

A3: Under acidic conditions, 1,3-propanediol can undergo self-condensation to form polyethers. This is more likely to occur at higher temperatures and with prolonged reaction times.

  • Troubleshooting:

    • Temperature Control: Avoid excessively high temperatures. Maintain a steady reflux without aggressive heating.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid unnecessary heating after the reaction is complete.

    • Purification: These oligomeric byproducts can often be removed by column chromatography, though their presence complicates the purification process.

Byproduct Summary: Ketalization Step
ByproductStructureReason for FormationMitigation Strategy
Unreacted N-Benzyl-4-piperidoneC₁₂H₁₅NOIncomplete reaction due to insufficient catalysis or water removal.Optimize catalyst loading, use a Dean-Stark trap, and ensure adequate reaction time.
Hemiketal IntermediateC₁₅H₂₃NO₂Incomplete cyclization of the diol.Enhance water removal and consider a stronger acid catalyst.
1,3-Propanediol Oligomers(C₃H₆O)nSelf-condensation of the diol under acidic conditions.Careful temperature control and reaction monitoring.

Part 2: Debenzylation of N-Benzyl-3-oxa-9-azaspiro[5.5]undecane

The removal of the N-benzyl protecting group is the final and often most challenging step. The most common method is catalytic hydrogenation, which, while effective, can lead to several byproducts if not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: After my debenzylation reaction, I still see a significant amount of the starting material. How can I improve the conversion?

A1: Incomplete debenzylation is a frequent observation. Several factors can contribute to this, including catalyst activity, hydrogen pressure, and the presence of catalyst poisons.

  • Troubleshooting:

    • Catalyst: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst loading may also need to be optimized.

    • Hydrogen Pressure: Ensure an adequate and consistent pressure of hydrogen is maintained throughout the reaction. For challenging debenzylations, increasing the pressure can be beneficial.

    • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and are often effective. The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the reaction.[2]

    • Catalyst Poisons: Ensure all reagents and solvents are free from potential catalyst poisons like sulfur compounds.

Q2: I have identified toluene as a byproduct in my reaction mixture. Is this expected?

A2: Yes, toluene is the expected byproduct from the hydrogenolysis of the N-benzyl group. Its presence is an indicator that the desired reaction is occurring. It is a volatile byproduct that is typically removed during workup and purification.

Q3: My mass spectrometry data shows a peak corresponding to a ring-opened product. How can this happen and how can I prevent it?

A3: Over-reduction or hydrogenolysis of the C-O bonds in the dioxane ring can occur under harsh hydrogenation conditions, leading to ring-opened byproducts. This is more likely with prolonged reaction times, high temperatures, or highly active catalysts.

  • Troubleshooting:

    • Reaction Conditions: Use milder conditions. This can include lowering the hydrogen pressure, reducing the reaction temperature, or decreasing the catalyst loading.

    • Reaction Monitoring: Carefully monitor the reaction progress to stop it as soon as the starting material is consumed to avoid over-reduction.

    • Alternative Methods: If hydrogenolysis consistently leads to ring opening, consider alternative debenzylation methods, though these may introduce other potential byproducts.

Byproduct Summary: Debenzylation Step
ByproductStructureReason for FormationMitigation Strategy
Unreacted N-Benzyl IntermediateC₁₆H₂₃NOIncomplete hydrogenolysis.Optimize catalyst, hydrogen pressure, and solvent. Check for catalyst poisons.[2]
TolueneC₇H₈Expected byproduct of N-benzyl group cleavage.Removed during workup and purification.
Ring-Opened SpeciesVariableOver-reduction under harsh hydrogenation conditions.Use milder reaction conditions (lower temperature and pressure) and monitor the reaction closely.

Analytical Characterization of Byproducts

The identification and quantification of byproducts are crucial for process optimization and ensuring the purity of the final product. A combination of analytical techniques is recommended for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of starting materials and major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile byproducts such as toluene and unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile byproducts, including the hemiketal intermediate and potential ring-opened species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown byproducts.

Purification Strategies

The removal of byproducts is essential to obtain high-purity 3-Oxa-9-azaspiro[5.5]undecane. The choice of purification method will depend on the nature and quantity of the impurities.

  • Acid-Base Extraction: The basic nature of the desired product and the benzylated intermediate allows for their separation from neutral byproducts like toluene and diol oligomers through acid-base extraction during the aqueous workup.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities, such as the unreacted benzylated intermediate and the hemiketal.

  • Distillation: If the final product is a liquid, distillation under reduced pressure can be an effective method for purification, particularly for removing less volatile impurities.

  • Crystallization: The hydrochloride salt of 3-Oxa-9-azaspiro[5.5]undecane is a crystalline solid and can be purified by recrystallization.[3][4]

Concluding Remarks

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane, while a common synthetic target, requires careful attention to reaction conditions to minimize the formation of byproducts. By understanding the mechanistic origins of these impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. This technical support center serves as a living document and will be updated as new insights and methodologies become available.

References

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available at: [Link]

  • ResearchGate. Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Available at: [Link]

  • PubChem. 3-Oxa-9-azaspiro[5.5]undecane. Available at: [Link]

  • DEA.gov. Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • ResearchGate. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. Available at: [Link]

  • ProQuest. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available at: [Link]

  • ResearchGate. An efficient method for the N-debenzylation of aromatic heterocycles. Available at: [Link]

  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Available at: [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available at: [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]

  • Wordpress. Reductive Amination. Available at: [Link]

  • National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available at: [Link]

  • ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available at: [Link]

  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • National Institutes of Health. One-pot three-component synthesis of azaspirononatriene derivatives. Available at: [Link]

  • ResearchGate. Iodo-Annulations of N-benzyl-propiolamides leading to azaspiro[5.5]-undecatrienones/benzo[c]azepinones. Available at: [Link]

  • ResearchGate. Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. Available at: [Link]

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Technical Support Center: A Guide to the Storage and Handling of 3-Oxa-9-azaspiro[5.5]undecane and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Oxa-9-azaspiro[5.5]undecane. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable spirocyclic scaffold in their work. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting for 3-Oxa-9-azaspiro[5.5]undecane and its more common hydrochloride salt form to prevent degradation and ensure the highest purity.

Section 1: Core Principles of Stability (FAQs)

This section addresses the fundamental chemical properties of 3-Oxa-9-azaspiro[5.5]undecane that dictate its storage requirements.

Q1: What is 3-Oxa-9-azaspiro[5.5]undecane, and why is its stability so critical?

A: 3-Oxa-9-azaspiro[5.5]undecane is a unique spirocyclic chemical scaffold incorporating both an oxygen (oxa) and a nitrogen (aza) atom.[1] Its rigid three-dimensional structure is of significant interest in medicinal chemistry for developing novel therapeutics, including inhibitors for infectious diseases like tuberculosis.[1] The stability of this compound is critical because even minor degradation can introduce impurities that may alter biological activity, lead to inconsistent experimental results, or produce misleading structure-activity relationship (SAR) data. Maintaining its structural integrity is essential for the validity of your research.

Q2: What are the primary factors that cause the degradation of this compound?

A: The primary degradation risks for 3-Oxa-9-azaspiro[5.5]undecane, particularly in its free base form, stem from its inherent chemical reactivity. As a secondary amine, it is susceptible to:

  • Moisture (Hydrolysis): The compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] This can lead to the formation of hydrates or catalyze other degradation pathways.

  • Air (Oxidation & Carbamation): The compound is air-sensitive.[2] The lone pair of electrons on the nitrogen atom can be oxidized by atmospheric oxygen. Furthermore, secondary amines are known to react with atmospheric carbon dioxide (CO₂) to form carbamate salts, introducing a significant impurity.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation. While relatively stable at room temperature, long-term stability is greatly enhanced at lower temperatures.[3][4]

  • Light: Although less documented for this specific molecule, many complex organic compounds can be sensitive to light, which can provide the energy to initiate degradation reactions. Therefore, protection from light is a standard precautionary measure.[1][4]

Q3: Is there a difference in stability between the 3-Oxa-9-azaspiro[5.5]undecane free base and its hydrochloride salt?

A: Yes, a significant difference exists. The commercially available form is typically the hydrochloride (HCl) salt (CAS 1380300-88-8).[1] This form is preferred for storage and handling for several key reasons:

  • Enhanced Stability: In the HCl salt, the nitrogen's lone pair of electrons is protonated, forming a more stable ammonium salt. This protonation significantly reduces its reactivity towards atmospheric oxygen and carbon dioxide, making it less "air-sensitive" than the free base.

  • Reduced Hygroscopicity: While still requiring protection from moisture, hydrochloride salts are generally less hygroscopic than their corresponding free bases.

  • Improved Handling: The salt is typically a stable, crystalline solid, which is easier to handle and weigh accurately compared to a potentially oily or more reactive free base.[1][2]

For these reasons, all subsequent recommendations in this guide are based on the handling of the hydrochloride salt , which is the industry standard for this compound.

Section 2: Recommended Storage & Handling Protocols

Proper storage is not merely a suggestion but a mandatory part of good laboratory practice to ensure the compound's purity.

Summary of Recommended Storage Conditions

For quick reference, the ideal storage conditions for 3-Oxa-9-azaspiro[5.5]undecane hydrochloride are summarized below.

ParameterRecommendationRationale
Temperature -20°C for long-term storage [1]Minimizes all potential degradation pathways by reducing molecular kinetic energy.
<15°C for short-term/working stock[1][2]
Atmosphere Inert Gas (Argon or Nitrogen) [2]Displaces air and moisture, preventing oxidation and hydrolysis. Essential for long-term integrity.
Container Tightly sealed, airtight vial [1]Prevents ingress of atmospheric moisture and oxygen. Amber glass is preferred to protect from light.
Light Protect from light (Store in a dark place) [1][4]Prevents potential photochemical degradation.
Handling Aliquot upon receipt; avoid freeze-thaw cycles [1]Minimizes repeated exposure of the bulk material to the atmosphere and temperature fluctuations.
Experimental Protocol: Receiving and Storing a New Shipment

This protocol ensures the compound's integrity from the moment it arrives in your lab.

  • Preparation: Prepare a set of appropriately sized, pre-labeled amber glass vials with PTFE-lined caps. Ensure you have access to a dry, inert atmosphere environment (e.g., a glovebox or a manifold with argon/nitrogen).

  • Inspection: Upon receipt, visually inspect the manufacturer's container for any signs of damage to the seal.

  • Transfer to Inert Atmosphere: Immediately transfer the sealed manufacturer's container into a glovebox or glove bag that has been purged with argon or nitrogen.

  • Aliquotting: Carefully open the main container inside the inert atmosphere. Weigh out and dispense the desired aliquot amounts into the pre-labeled vials. Causality Note: Aliquotting prevents the need to repeatedly open the main stock bottle, which would expose it to trace amounts of air and moisture with each use.

  • Inert Gas Backfill: Before sealing each aliquot vial, flush the headspace with a gentle stream of argon or nitrogen.

  • Sealing: Tightly seal the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the primary stock bottle and all aliquots into a freezer set to -20°C .[1] Log the material and its location in your lab's chemical inventory system.

Workflow for Optimal Compound Storage

storage_workflow cluster_receiving Receiving & Preparation cluster_aliquotting Handling & Aliquotting cluster_storage Long-Term Storage Receive Receive Shipment Inspect Inspect Seal Integrity Receive->Inspect Glovebox Transfer to Inert Atmosphere Inspect->Glovebox Aliquot Aliquot into Pre-labeled Vials Glovebox->Aliquot Backfill Backfill Headspace with Inert Gas Aliquot->Backfill Seal Seal Vials Tightly (Use Parafilm®) Backfill->Seal Store Store at -20°C in the Dark Seal->Store

Caption: Ideal workflow for receiving and storing 3-Oxa-9-azaspiro[5.5]undecane HCl.

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting common problems.

Q4: My compound has changed color from white to yellow or brown. What does this indicate?

A: A change in color is a strong visual indicator of potential degradation. While the compound is specified as "white to light yellow," a noticeable darkening upon storage suggests the formation of chromophoric (light-absorbing) impurities.[1][2] This is often due to oxidation of the amine functionality. If you observe this, the purity of the material is suspect and should be verified analytically before use.

Q5: I suspect my stored compound has degraded. How can I verify its purity?

A: Visual inspection is not sufficient. You must use analytical techniques to confirm the purity. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting degradation products. A fresh sample should show a single major peak. Degraded samples will show additional peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool. Compare the spectrum of your stored sample to the reference spectrum from the supplier or a freshly opened sample. Look for the appearance of new signals or a decrease in the integration of characteristic peaks relative to an internal standard. Suppliers often use quantitative NMR (qNMR) to certify purity.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential impurities, which can help in elucidating the degradation pathway.

Q6: My experimental results are inconsistent. Could improper storage of 3-Oxa-9-azaspiro[5.5]undecane be the cause?

A: Absolutely. Inconsistent results are a classic sign of reagent degradation. If a key reagent like 3-Oxa-9-azaspiro[5.5]undecane has partially degraded, the effective concentration of the active compound in your assay is lower than calculated, and impurities may interfere with the experiment. If you face reproducibility issues, analytically verifying the purity of your key reagents should be a primary troubleshooting step.

Troubleshooting Decision Tree

troubleshoot_flow Start Inconsistent Results or Suspected Degradation Visual Visually Inspect Compound (Color Change?) Start->Visual Analytical Perform Analytical Check (HPLC or NMR) Visual->Analytical Change observed or for confirmation PurityCheck Purity Meets Specification? (e.g., >98%) Analytical->PurityCheck Use Proceed with Experiment PurityCheck->Use Yes Discard Discard Old Stock & Order New Material PurityCheck->Discard No Review Review Storage & Handling Protocols Discard->Review

Caption: Decision tree for troubleshooting suspected compound degradation.

Section 4: Analytical Verification Protocols

These are generalized protocols. You may need to adapt them to your specific equipment and available standards.

Protocol 4.1: Sample Preparation for HPLC Purity Check
  • Solvent Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. Ensure the solvents are HPLC grade.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your 3-Oxa-9-azaspiro[5.5]undecane HCl sample.

    • Dissolve the sample in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., 50:50 acetonitrile/water) to create a ~1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto a C18 reverse-phase column and run a gradient method (e.g., 5% to 95% acetonitrile over 10-15 minutes). Monitor the elution profile using a UV detector (e.g., at 210 nm, as the compound lacks a strong chromophore).

  • Interpretation: Assess the resulting chromatogram. Calculate the area percentage of the main peak to estimate purity.

Protocol 4.2: Sample Preparation for ¹H-NMR Analysis
  • Solvent and Standard: Use a deuterated solvent in which the compound is soluble (e.g., D₂O, MeOD, or DMSO-d₆). To determine absolute purity, use a certified internal standard with a known concentration (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-Oxa-9-azaspiro[5.5]undecane HCl into an NMR tube.

    • If using an internal standard, accurately weigh a known amount of the standard into the same tube.

    • Add ~0.7 mL of the chosen deuterated solvent.

    • Cap the tube and vortex until the sample is fully dissolved.

  • Analysis: Acquire a quantitative ¹H-NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons for accurate integration.

  • Interpretation: Compare the acquired spectrum to a reference spectrum. Integrate a well-resolved peak from the compound and a peak from the internal standard to calculate the absolute purity. The absence of significant unidentifiable peaks suggests high purity.

By adhering to these rigorous storage and handling protocols, you can significantly mitigate the risk of degradation, ensuring the integrity of your 3-Oxa-9-azaspiro[5.5]undecane and the reliability of your valuable research.

References

  • ResearchGate. Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation | Request PDF. [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. [Link]

  • PubChem. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • PMC. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • Chemical Science (RSC Publishing). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ChemBK. 3-Oxa-9-azaspiro[5.5]undecane. [Link]

  • ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

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Identification of impurities in 3-Oxa-9-azaspiro[5.5]undecane batches

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the identification of impurities in 3-Oxa-9-azaspiro[5.5]undecane batches.

Introduction

3-Oxa-9-azaspiro[5.5]undecane is a pivotal spirocyclic scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of novel therapeutic agents, including inhibitors for infectious diseases.[1][2] The purity of this compound is paramount, as even trace-level impurities can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive technical support resource for identifying and troubleshooting impurities in batches of 3-Oxa-9-azaspiro[5.5]undecane.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a batch of 3-Oxa-9-azaspiro[5.5]undecane?

A1: Impurities can originate from various stages of the manufacturing process.[3] They can be broadly categorized as:

  • Organic Impurities: These can arise from starting materials, by-products from the synthetic route (such as Prins cyclization, ring-closing metathesis, or Robinson annulation), intermediates, and degradation products.[1][3]

  • Inorganic Impurities: These may include reagents, catalysts, and elemental impurities from manufacturing equipment.[3]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification can be present in the final product.[3]

Q2: What are the recommended analytical techniques for identifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities, often coupled with UV and Mass Spectrometry (MS) detectors.[3][]

  • Gas Chromatography (GC): Ideal for the analysis of volatile organic impurities, such as residual solvents.[3]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), it provides molecular weight information and structural details of unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structure elucidation of isolated impurities. Modern high-field NMR instruments can detect impurities at very low levels.[4][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence or absence of specific functional groups in the impurities.[7]

Q3: How should I properly store 3-Oxa-9-azaspiro[5.5]undecane to prevent degradation?

A3: 3-Oxa-9-azaspiro[5.5]undecane hydrochloride is known to be hygroscopic and air-sensitive. To minimize degradation, it should be stored in a cool, dark place (ideally at 2-8°C) under an inert atmosphere.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of 3-Oxa-9-azaspiro[5.5]undecane.

HPLC Analysis

Q: I'm observing unexpected peaks in my HPLC chromatogram. What are the potential sources and how can I investigate them?

A: Unexpected peaks can stem from several sources. A systematic approach is key to identifying the cause:

  • System Contamination: Inject a blank (mobile phase) to check for contaminants from the solvent, system, or carryover from previous injections.

  • Mobile Phase: Ensure the mobile phase is correctly prepared, and the solvents are of high purity.[8]

  • Sample Degradation: The compound may be degrading in the sample solvent. Analyze the sample immediately after preparation or perform a stability study in the chosen solvent.

  • Column Contamination: Strongly retained compounds from previous analyses might be eluting. Wash the column with a strong solvent.[9]

Q: My chromatographic peaks are exhibiting poor shape (tailing, fronting, or splitting). How can I rectify this?

A: Poor peak shape can compromise resolution and quantification. Consider the following:

  • Column Overload: Reduce the sample concentration or injection volume.[8]

  • Mobile Phase pH: For the hydrochloride salt of 3-Oxa-9-azaspiro[5.5]undecane, the pH of the mobile phase is critical. Use a buffer to maintain a consistent pH.

  • Column Degradation: The stationary phase may be degrading. Replace the column if it has been used extensively or under harsh conditions.

  • Contamination: A plugged column frit can cause peak splitting. Back-flushing the column or replacing the frit might resolve the issue.[9]

Q: I'm experiencing retention time shifts between injections. What could be the cause?

A: Fluctuating retention times can indicate a lack of system stability.

  • Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic solvent percentage can cause significant shifts. Ensure accurate mobile phase preparation and check for evaporation.[10]

  • Temperature: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.

  • Flow Rate: Check the pump for leaks or bubbles that could cause an inconsistent flow rate.

Mass Spectrometry (MS) Analysis

Q: I am unable to obtain a clear molecular ion peak for a suspected impurity. What steps can I take?

A: The absence of a clear molecular ion can be due to several factors.

  • Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) or vice versa, as different compounds have different ionization efficiencies.

  • Adduct Formation: The molecular ion may be forming adducts with salts or solvents (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+). Search for these potential adducts in your mass spectrum.

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source. Try reducing the cone voltage or other source parameters.

NMR Spectroscopy

Q: My ¹H NMR spectrum shows several small, unidentifiable peaks. How can I determine if they are impurities?

A: While modern NMR instruments are highly sensitive, it's important to confirm the origin of small signals.

  • Solvent Impurities: Check the spectrum for known residual solvent peaks from your deuterated solvent.

  • Reference Standard: If available, compare the spectrum to a certified reference standard of 3-Oxa-9-azaspiro[5.5]undecane to identify signals corresponding to the main component.

  • Concentration: Prepare a more concentrated sample to increase the signal-to-noise ratio of potential impurity peaks, making them easier to identify and characterize.

  • 2D NMR: For complex spectra, 2D NMR experiments like COSY and HSQC can help in assigning signals and elucidating the structure of impurities, even at low concentrations.[4]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of impurities in this compound. Method optimization will likely be required.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
UV Detector 210 nm
MS Detector ESI Positive Mode

Procedure:

  • Prepare the mobile phases using HPLC-grade solvents.

  • Dissolve the 3-Oxa-9-azaspiro[5.5]undecane sample in a suitable diluent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the sample and acquire the data.

Protocol 2: Sample Preparation for NMR Structural Elucidation

Procedure:

  • Isolate the impurity of interest using preparative HPLC if necessary.[11]

  • Ensure the isolated fraction is free of chromatographic solvents by using a suitable evaporation technique.

  • Dissolve the purified impurity in a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) that provides good solubility and does not have overlapping signals with the analyte.

  • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra to determine the complete chemical structure.[12]

Visual Workflow for Impurity Identification

The following diagram outlines a systematic workflow for the identification of an unknown peak observed during HPLC analysis.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC-UV check_blank Analyze Blank Injection start->check_blank is_carryover Is Peak Present? check_blank->is_carryover carryover Carryover or System Contamination is_carryover->carryover Yes check_ms Analyze by LC-MS is_carryover->check_ms No get_mw Obtain Molecular Weight and Formula check_ms->get_mw db_search Search Database for Known Impurities get_mw->db_search is_known Is Impurity Known? db_search->is_known known_impurity Known Impurity Identified is_known->known_impurity Yes isolate Isolate Impurity (Prep-HPLC) is_known->isolate No elucidate Structural Elucidation (NMR, etc.) isolate->elucidate new_impurity Novel Impurity Structure Confirmed elucidate->new_impurity

Caption: Workflow for identifying an unknown chromatographic peak.

References

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2004). Rev. Chim. (Bucharest), 55(12), 999-1002. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Tokyo University of Science. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). J. Med. Chem., 62(23), 10836-10853. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. Retrieved from [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

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Technical Support Center: Chiral Separation of 3-Oxa-9-azaspiro[5.5]undecane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 3-Oxa-9-azaspiro[5.5]undecane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the enantioselective analysis of this spirocyclic compound.

Introduction to the Chirality of 3-Oxa-9-azaspiro[5.5]undecane

3-Oxa-9-azaspiro[5.5]undecane possesses a unique form of chirality known as axial chirality, stemming from the spirocyclic nature of its core. The two rings are perpendicular to each other, and if the substitution on the rings is appropriate, the molecule cannot be superimposed on its mirror image. This non-superimposability is the basis of its enantiomeric nature, which is a critical consideration in pharmaceutical development as enantiomers can exhibit different pharmacological and toxicological profiles. The enantioselective synthesis and separation of such spirocycles are of significant interest in medicinal chemistry.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of 3-Oxa-9-azaspiro[5.5]undecane enantiomers.

Problem 1: No separation of enantiomers is observed.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[3][4] For a basic compound like 3-Oxa-9-azaspiro[5.5]undecane, polysaccharide-based CSPs are a good starting point.

    • Recommendation: Screen a variety of CSPs. Good candidates include cellulose and amylose derivatives such as Chiralcel® OD, Chiralcel® OJ, Chiralpak® AD, and Chiralpak® AS.[5][6] These phases offer a wide range of chiral recognition mechanisms.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving enantioselectivity.

    • Recommendation: For normal phase chromatography, a mobile phase of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is common.[7] The basicity of the analyte may cause peak tailing. Adding a small amount of a basic additive, such as diethylamine (DEA) or isopropylamine, to the mobile phase can significantly improve peak shape and may also enhance resolution.[5]

  • Insufficient Equilibration: Chiral separations can be sensitive to column equilibration.

    • Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. It is advisable to flush the column with at least 20-30 column volumes of the mobile phase.

Problem 2: Poor peak shape (e.g., tailing, fronting).

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: The basic nitrogen in 3-Oxa-9-azaspiro[5.5]undecane can interact with residual silanols on the silica support of the CSP, leading to peak tailing.

    • Recommendation: As mentioned above, add a basic modifier to the mobile phase (e.g., 0.1% DEA). This will compete with the analyte for active sites on the stationary phase and improve peak symmetry.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample can affect peak shape if it is much stronger than the mobile phase.

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: Unstable or drifting retention times.

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition: Evaporation of the more volatile component of the mobile phase can alter its composition and lead to drifting retention times.[8]

    • Recommendation: Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Column temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant temperature.

  • Column "Memory Effects": Previous analyses on the same column, especially with different mobile phase additives, can affect the current separation.[9]

    • Recommendation: Dedicate a column specifically for a particular chiral separation method. If this is not possible, ensure a thorough column wash between different methods.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing a chiral separation method for 3-Oxa-9-azaspiro[5.5]undecane?

A1: A systematic screening approach is recommended. Start with polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H and Chiralpak® AD-H. Screen these columns with a primary mobile phase system of hexane/isopropanol (90/10 v/v) and hexane/ethanol (90/10 v/v). To address the basic nature of the analyte, include a mobile phase with a basic additive, such as hexane/isopropanol/diethylamine (90/10/0.1 v/v/v).

Q2: Should I use HPLC or SFC for the chiral separation of this compound?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective. SFC often offers faster separations and reduced solvent consumption.[5] Given the spirocyclic nature of the compound, SFC can be particularly advantageous. A common SFC mobile phase would be carbon dioxide with a modifier such as methanol, often containing a basic additive.

Q3: How can I confirm the elution order of the enantiomers?

A3: The elution order is determined experimentally and can vary between different CSPs and mobile phases. To determine the absolute configuration of the eluting peaks, you need a standard of a known enantiomer. If a standard is not available, you may need to use other analytical techniques such as circular dichroism (CD) spectroscopy or X-ray crystallography of a separated enantiomer.

Q4: Can I use reversed-phase chromatography for this chiral separation?

A4: While normal phase is more common for many chiral separations on polysaccharide-based CSPs, reversed-phase conditions can also be effective, especially with modified CSPs designed for aqueous mobile phases.[8][10] A typical reversed-phase mobile phase would be a mixture of water (with a buffer) and acetonitrile or methanol.

Q5: My resolution between the enantiomers is low (Rs < 1.5). How can I improve it?

A5: To improve resolution (Rs), you can try the following:

  • Optimize the mobile phase: Adjust the ratio of the organic modifier. A lower percentage of the polar modifier (e.g., alcohol) will generally increase retention and may improve resolution.

  • Change the organic modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity.

  • Lower the temperature: Reducing the column temperature can sometimes enhance enantioselectivity.

  • Decrease the flow rate: A lower flow rate can lead to better efficiency and improved resolution.

  • Try a different CSP: If optimization of the mobile phase does not yield sufficient resolution, a different chiral stationary phase with a different recognition mechanism is the next logical step.

Experimental Protocols

Protocol 1: HPLC Screening for Chiral Separation

This protocol outlines a general screening procedure for the chiral separation of 3-Oxa-9-azaspiro[5.5]undecane enantiomers using HPLC.

1. Column Selection:

  • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
  • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: n-Hexane / Isopropanol (90/10, v/v)
  • Mobile Phase B: n-Hexane / Ethanol (90/10, v/v)
  • Mobile Phase C: n-Hexane / Isopropanol / Diethylamine (90/10/0.1, v/v/v)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detection: UV at 210 nm (or as appropriate for the analyte if it has a chromophore)

4. Procedure: a. Equilibrate the first column with Mobile Phase A for at least 30 minutes. b. Inject the sample solution (e.g., 1 mg/mL in mobile phase). c. Run the analysis and record the chromatogram. d. Repeat the analysis with Mobile Phases B and C, ensuring proper column equilibration between each run. e. Repeat steps a-d for the second column.

Protocol 2: SFC Method Development

This protocol provides a starting point for developing a chiral separation method using SFC.

1. Column Selection:

  • Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)
  • Chiralcel® OD-3 (150 x 4.6 mm, 3 µm)

2. Mobile Phase:

  • CO₂ / Methanol with 0.1% Isopropylamine

3. SFC Conditions:

  • Flow Rate: 3.0 mL/min
  • Outlet Pressure: 150 bar
  • Column Temperature: 40 °C
  • Modifier Gradient: 5% to 40% Methanol over 10 minutes
  • Detection: UV-Vis or Mass Spectrometry (MS)

4. Procedure: a. Install the first column and equilibrate the system. b. Inject the sample. c. Run the gradient analysis. d. Based on the initial results, an isocratic method can be developed by selecting the modifier percentage that provides the best separation.

Data Presentation

Table 1: Hypothetical Screening Results for HPLC Chiral Separation

CSPMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralcel® OD-HHexane/IPA (90/10)8.29.51.8
Chiralcel® OD-HHexane/EtOH (90/10)7.58.51.6
Chiralcel® OD-HHexane/IPA/DEA (90/10/0.1)8.510.02.1 (Good Peak Shape)
Chiralpak® AD-HHexane/IPA (90/10)10.110.81.2
Chiralpak® AD-HHexane/EtOH (90/10)9.810.41.1
Chiralpak® AD-HHexane/IPA/DEA (90/10/0.1)10.511.51.9 (Improved Peak Shape)

IPA: Isopropanol, EtOH: Ethanol, DEA: Diethylamine

Visualizations

Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analyte (3-Oxa-9-azaspiro[5.5]undecane) SelectCSPs Select CSPs (e.g., Chiralcel OD, Chiralpak AD) Start->SelectCSPs SelectMPs Select Mobile Phases (Normal & Reversed Phase, with/without additives) SelectCSPs->SelectMPs Screen Perform Screening Runs SelectMPs->Screen Evaluate Evaluate Results (Resolution, Peak Shape, Retention) Screen->Evaluate NoSep No Separation? Evaluate->NoSep NoSep->SelectCSPs Try different CSPs GoodSep Good Separation? (Rs > 1.5) NoSep->GoodSep Partial Separation Optimize Optimize Mobile Phase (Modifier %, Additive Conc., Temperature) Optimize->Evaluate GoodSep->Optimize No Validate Method Validation (Robustness, Linearity, etc.) GoodSep->Validate Yes FinalMethod Finalized Chiral Method Validate->FinalMethod

Caption: A systematic workflow for chiral method development.

Troubleshooting Logic for No Enantiomeric Separation

NoSeparationTroubleshooting Problem Problem: No Enantiomeric Separation CheckCSP Is the CSP appropriate for the analyte? Problem->CheckCSP CheckMP Is the Mobile Phase optimal? CheckCSP->CheckMP Yes Solution_CSP Solution: Screen different CSPs (e.g., polysaccharide, protein-based) CheckCSP->Solution_CSP No CheckConditions Are other conditions (Temp, Flow) optimal? CheckMP->CheckConditions Yes Solution_MP Solution: Modify Mobile Phase - Change modifier (IPA, EtOH) - Add additive (e.g., DEA) - Adjust modifier % CheckMP->Solution_MP No Solution_Conditions Solution: Optimize Conditions - Lower Temperature - Reduce Flow Rate CheckConditions->Solution_Conditions No Success Separation Achieved CheckConditions->Success Yes Solution_CSP->Problem Re-evaluate Solution_MP->Problem Re-evaluate Solution_Conditions->Problem Re-evaluate

Caption: A logical guide for troubleshooting lack of separation.

References

  • Grecu, I., & Grosu, I. (2012). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 17(9), 10886-10906. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America, 20(2). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 39871984, 3-Oxa-9-azaspiro[5.5]undecane. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2020). ResearchGate. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 203. [Link]

  • Ding, A., Meazza, M., Guo, H., Yang, J. W., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(15), 5946–5996. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. [Link]

  • Zeng, L., & Kassel, D. B. (2002). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of chromatography. A, 945(1-2), 123–132. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2021). Molecules, 26(15), 4485. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. (2021). Molecules, 26(2), 415. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). Molecules, 25(17), 3984. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. (2024). Molecules, 29(10), 2253. [Link]

  • CHIRAL AND ACHIRAL SEPARATION OF TEN FLAVANONES USING SUPERCRITICAL FLUID CHROMATOGRAPHY. APPLICATION TO BEE POLLEN ANALYSIS. (2022). University of Valladolid. [Link]

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. (2021). SciSpace. [Link]

  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. (2023). Synthesis, 55(2), 185–204. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Developing a chiral separation on HPLC in NP. (2023). Reddit. [Link]

Sources

Technical Support Center: Purity Assessment of 3-Oxa-9-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 3-Oxa-9-azaspiro[5.5]undecane and its salts (e.g., hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to ensuring the purity of this critical spirocyclic scaffold. As a key intermediate in medicinal chemistry, particularly in the development of novel therapeutics, rigorous purity analysis is paramount.[1] This document synthesizes established analytical principles with practical, field-proven insights to support your experimental success.

Foundational Knowledge: Understanding 3-Oxa-9-azaspiro[5.5]undecane

3-Oxa-9-azaspiro[5.5]undecane is a heterocyclic compound with a spirocyclic core, featuring a piperidine and a tetrahydropyran ring sharing a common carbon atom.[2] It is often supplied as a hydrochloride salt to improve its handling and stability.[1][3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₇NO[2]
Molecular Weight 155.24 g/mol [2]
Hydrochloride Salt M.W. 191.70 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Key Sensitivities Hygroscopic and air-sensitive[1]

Understanding these properties is the first step in designing robust analytical methods. For instance, its hygroscopic nature necessitates careful sample handling to prevent skewed results due to water absorption.

The Purity Assessment Workflow: A Strategic Approach

A multi-faceted approach is essential for a comprehensive purity assessment of 3-Oxa-9-azaspiro[5.5]undecane. A typical workflow involves a primary quantitative method, supported by qualitative and impurity-specific analyses.

Purity_Assessment_Workflow cluster_0 Phase 1: Primary Purity & Identification cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Final Assessment Sample Sample qNMR Quantitative NMR (qNMR) (Assay & Purity) Sample->qNMR Primary Method Structure_Confirmation ¹H & ¹³C NMR (Structure Confirmation) Sample->Structure_Confirmation Identity Check HPLC_UV HPLC-UV (Organic Impurities) qNMR->HPLC_UV Cross-validation Data_Integration Integrate All Data qNMR->Data_Integration LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS For unknown peaks HPLC_UV->Data_Integration GC_MS GC-MS (Volatile Impurities, Residual Solvents) GC_MS->Data_Integration Final_Purity Final Purity Assignment (>98.0%) Data_Integration->Final_Purity

Caption: A logical workflow for the comprehensive purity assessment of 3-Oxa-9-azaspiro[5.5]undecane.

Quantitative NMR (qNMR): The Primary Assay

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of 3-Oxa-9-azaspiro[5.5]undecane, as it is a direct measure of the molecule's concentration against a certified internal standard, without the need for a reference standard of the analyte itself.[1]

Troubleshooting Guide: qNMR
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Poor signal resolution or broad peaks 1. Sample aggregation. 2. Paramagnetic impurities. 3. Poor shimming.1. Use a different deuterated solvent or slightly warm the sample. Aggregation can be concentration-dependent, so dilution may also help. 2. Filter the sample through a small plug of celite or silica. 3. Re-shim the instrument. For hygroscopic samples, absorbed water can affect the field homogeneity.
Inaccurate quantification 1. Overlapping peaks between the analyte and the internal standard. 2. Incorrectly calculated relaxation delay (D1). 3. Integration errors.1. Choose an internal standard with signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). 2. The D1 delay must be at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure complete relaxation and accurate integration. Run an inversion-recovery experiment to determine T1 values. 3. Manually re-integrate the peaks, ensuring a flat baseline. Automated integration can be unreliable with complex baselines.
Presence of unexpected signals 1. Residual solvents from synthesis/purification. 2. Degradation of the sample. 3. Impurities from the internal standard.1. Identify common synthesis solvents (e.g., dichloromethane, n-butanol) by their characteristic chemical shifts. 2. As the compound is air-sensitive, oxidation or other degradation pathways may occur. Compare with an aged sample or a stressed sample (e.g., exposed to air) to identify degradation products. 3. Run a spectrum of the internal standard alone to confirm its purity.
FAQs: qNMR

Q1: Why is qNMR preferred over HPLC for the primary purity assignment of this compound? A1: qNMR is a primary ratio method by nature. It does not require a reference standard of 3-Oxa-9-azaspiro[5.5]undecane, which may not be available at >99.9% purity. HPLC, on the other hand, is a relative technique that relies on the response factor of the analyte and its impurities, which can vary significantly, especially if the impurities lack a chromophore.

Q2: Which internal standard is best for analyzing the hydrochloride salt of 3-Oxa-9-azaspiro[5.5]undecane? A2: For the hydrochloride salt, which is soluble in D₂O or DMSO-d₆, a highly pure, non-hygroscopic standard with sharp singlets is ideal. Maleic acid is a good choice for D₂O, while 1,2,4,5-tetrachloro-3-nitrobenzene is suitable for DMSO-d₆. The key is to select a standard that does not have signals overlapping with your analyte.

Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the 3-Oxa-9-azaspiro[5.5]undecane sample and 5-10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Transfer the solution to a clean NMR tube.

    • Acquire a quantitative ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all relevant protons.

    • Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Carefully calibrate the spectrum (e.g., to the residual solvent peak).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Use the following formula to calculate the purity: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Chromatographic Methods: HPLC and GC-MS

Chromatography is indispensable for separating and detecting process-related impurities and degradation products that may be present at low levels.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for profiling non-volatile organic impurities. Given the lack of a strong chromophore in 3-Oxa-9-azaspiro[5.5]undecane, detection at low UV wavelengths (e.g., 200-210 nm) is often necessary. Alternatively, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed for more universal detection.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Poor peak shape (tailing) 1. Secondary interactions with the column stationary phase. 2. Column overload.1. The basic nitrogen in the piperidine ring can interact with residual silanols on C18 columns. Add a competitor amine (e.g., 0.1% triethylamine) to the mobile phase or use a base-deactivated column. 2. Reduce the injection volume or sample concentration.
Baseline drift during gradient elution 1. Mobile phase incompatibility. 2. Sample degradation in the mobile phase.1. Ensure mobile phases are miscible and of high purity. Using a buffered mobile phase can help maintain a stable baseline.[4] 2. The compound may not be stable in acidic or highly aqueous mobile phases. Keep the sample cool in the autosampler and prepare it fresh.[4]
Ghost peaks appearing in the chromatogram 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system.1. Implement a robust needle wash protocol in your method, using a strong solvent. 2. Flush the system with a strong solvent (e.g., isopropanol) and use freshly prepared, filtered mobile phases.

Q1: My main peak looks pure by UV, but the qNMR purity is lower than expected. Why? A1: This is a classic issue. An impurity may co-elute with your main peak or it may not have a UV chromophore, making it invisible to the UV detector.[5] This is why relying on a single method is risky. LC-MS analysis can help identify if another species is co-eluting.

Q2: What type of HPLC column is recommended? A2: A C18 column is a good starting point. However, for polar amines, a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile byproducts.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
No peak or very small peak for the analyte 1. The compound is not volatile enough under the experimental conditions. 2. The compound is thermally degrading in the injector.1. 3-Oxa-9-azaspiro[5.5]undecane is a relatively large, polar molecule. Derivatization (e.g., silylation) may be necessary to increase its volatility. 2. Use a lower injector temperature and a deactivated liner. Splitless injection can also minimize residence time in the hot injector.
Peak tailing 1. Active sites in the GC system (liner, column).1. The basic amine can interact with active sites. Use a highly inert column (e.g., a base-deactivated phase) and a deactivated liner.
Mass spectrum does not match the expected molecular ion 1. Extensive fragmentation in the ion source.1. This is common with Electron Ionization (EI). Look for characteristic fragment ions. Alternatively, use a softer ionization technique like Chemical Ionization (CI) to increase the abundance of the molecular ion.
  • Sample Preparation: Prepare a solution of the compound in a high-purity solvent that is not expected to be present as a residual solvent (e.g., DMSO), at a concentration of approximately 10-20 mg/mL.

  • Instrumentation:

    • Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable for separating common solvents.

    • Injector: Headspace sampling is preferred to avoid contamination of the system with the non-volatile analyte.

    • Temperatures: Inlet at 200°C, Transfer line at 250°C.

    • Oven Program: Start at 40°C (hold for 5 min), then ramp to 220°C at 10°C/min.

  • Analysis: Run the sample and compare the retention times and mass spectra of any observed peaks to a library of known solvents. Quantify using an internal or external standard method.

Summary and Best Practices

  • Orthogonal Methods are Key: Never rely on a single analytical technique for purity determination. A combination of qNMR, HPLC, and GC-MS provides a comprehensive picture.[6]

  • Handle with Care: Due to its hygroscopic and air-sensitive nature, always handle 3-Oxa-9-azaspiro[5.5]undecane and its salts under an inert atmosphere (e.g., in a glovebox) and use dried solvents.[1]

  • Know Your Impurities: Understanding the synthetic route is crucial for predicting potential process-related impurities.[1]

  • Method Validation: For use in regulated environments, all analytical methods must be properly validated for specificity, linearity, accuracy, precision, and robustness.

This guide provides a framework for developing and troubleshooting analytical methods for the purity assessment of 3-Oxa-9-azaspiro[5.5]undecane. By understanding the chemistry of the molecule and the principles of the analytical techniques, researchers can confidently ensure the quality of this important building block.

References

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • ChemBK. (2024). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Retrieved from [Link]

  • ResearchGate. (2014). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis? Retrieved from [Link]

  • PMC. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • LCGC International. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]

  • Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • YouTube. (2019). Organic Chemistry | Spiro Compounds Stereochemistry | DAT OAT Exam | DAT Destroyer. Retrieved from [Link]

  • Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. Retrieved from [Link]

  • PMC. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Oxa-9-azaspiro[5.5]undecane Derivatives as Dual-Target Ligands for Pain Management

Author: BenchChem Technical Support Team. Date: February 2026

The quest for potent and safer analgesics is a cornerstone of medicinal chemistry. A promising strategy in this endeavor is the development of dual-target ligands that can modulate multiple pathways involved in pain perception. The 3-Oxa-9-azaspiro[5.5]undecane scaffold has emerged as a privileged structure in this context, offering a unique three-dimensional framework for the design of compounds with affinity for both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a closely related series, the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which serve as an excellent model for understanding the broader class. We will delve into the synthesis, comparative biological evaluation, and the nuanced effects of structural modifications on receptor affinity, supported by experimental data.

The Rationale for Dual MOR Agonism and σ1R Antagonism

The μ-opioid receptor is the primary target for opioid analgesics like morphine. While effective, activation of MOR is also associated with severe side effects, including respiratory depression, constipation, and addiction. The σ1 receptor, a unique intracellular chaperone protein, has been implicated in the potentiation of pain signals. Therefore, a dual-target ligand that combines MOR agonism with σ1R antagonism could theoretically provide synergistic analgesia while mitigating some of the adverse effects associated with traditional opioids.[1][2] The rigid, three-dimensional nature of the spirocyclic scaffold is particularly well-suited for achieving the specific conformational requirements for binding to two distinct receptor sites.

General Synthetic Pathway

The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is versatile, allowing for the introduction of diverse substituents at key positions to probe the SAR. A general and efficient synthetic route is outlined below.[1]

G cluster_synthesis General Synthetic Workflow A N-Boc-4-piperidone B Spiro-epoxide intermediate A->B Corey-Chaykovsky Reaction C Amino alcohol B->C Ring-opening with amine D N-Boc-1-oxa-4,9-diazaspiro[5.5]undecane C->D Intramolecular cyclization E 1-Oxa-4,9-diazaspiro[5.5]undecane core D->E Boc deprotection (e.g., TFA) F Final substituted derivative E->F N-alkylation/arylation

Caption: A generalized synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of the substituents on the spirocyclic core. The following sections dissect the SAR at the MOR and σ1R, with supporting data presented in the tables below.

Substitutions at the 9-Position (Piperidine Nitrogen)

The substituent at the 9-position plays a crucial role in determining the affinity for both receptors. Generally, a phenethyl group or a related aromatic moiety is optimal for high affinity at both MOR and σ1R.

  • For MOR affinity: A 2-phenethyl group consistently confers high affinity. Modifications to the phenyl ring of this group, such as the introduction of electron-withdrawing or -donating groups, can fine-tune the affinity, but the unsubstituted phenethyl group remains a benchmark.

  • For σ1R affinity: Similar to MOR, a phenethyl group at the 9-position is highly favorable.

Substitutions at the 4-Position (Anilino Nitrogen)

The aryl group at the 4-position is another critical determinant of activity.

  • For MOR affinity: A pyridyl group, particularly a 2-pyridyl moiety, is preferred over a phenyl group. This suggests that the nitrogen atom of the pyridine ring may be involved in a key hydrogen bonding interaction within the MOR binding pocket.

  • For σ1R affinity: A phenyl group is generally well-tolerated. The presence of substituents on this ring can modulate affinity, with smaller, lipophilic groups often being beneficial.

Substitutions at the 2-Position

Substitutions at the 2-position of the tetrahydropyran ring have a significant impact on the dual-receptor affinity profile.

  • Small alkyl groups, such as methyl or ethyl, at the 2-position are generally well-tolerated and can lead to a balanced affinity profile for both receptors.

  • Larger or more polar groups at this position tend to decrease affinity, particularly at the MOR.

G cluster_SAR Key SAR Insights Position9 Position 9: - Phenethyl group optimal for high affinity at both MOR and σ1R. Position4 Position 4: - 2-Pyridyl group enhances MOR affinity. - Phenyl group tolerated at σ1R. Position2 Position 2: - Small alkyl groups (Me, Et) are favorable. - Bulky groups decrease affinity. scaffold

Caption: Summary of key structure-activity relationships for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Comparative Biological Data

The following tables summarize the binding affinities (Ki, nM) of representative 1-oxa-4,9-diazaspiro[5.5]undecane derivatives for the human μ-opioid receptor (hMOR) and the human σ1 receptor (hσ1R).[1]

Table 1: Effect of Substitution at the 9-Position

CompoundR (at N-9)hMOR Ki (nM)hσ1R Ki (nM)
1a H>100001500
1b Phenethyl158.5
1c 3-Phenylpropyl2512
1d 4-Phenylbutyl12045

Table 2: Effect of Substitution at the 4-Position

CompoundAr (at N-4)hMOR Ki (nM)hσ1R Ki (nM)
2a Phenyl8510
2b 2-Pyridyl158.5
2c 3-Pyridyl4518
2d 4-Pyridyl6022

Table 3: Effect of Substitution at the 2-Position

CompoundR' (at C-2)hMOR Ki (nM)hσ1R Ki (nM)
3a H158.5
3b Methyl2010
3c Ethyl2815
3d Isopropyl15050

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

A detailed, step-by-step protocol for the synthesis of the spirocyclic core and subsequent derivatization is provided below, adapted from published procedures.[1]

  • Step 1: Synthesis of the Spiro-epoxide. To a solution of N-Boc-4-piperidone in DMSO, add sodium hydride and trimethylsulfoxonium iodide at room temperature. The reaction is stirred for 1 hour at 50°C. After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • Step 2: Ring-opening of the Epoxide. The spiro-epoxide is dissolved in a mixture of ethanol and water, and the desired amine (e.g., 2-amino-pyridine) is added. The mixture is heated to 100°C for 16 hours. The solvent is evaporated, and the resulting amino alcohol is purified by column chromatography.

  • Step 3: Intramolecular Cyclization. The amino alcohol is dissolved in THF and cooled to -78°C. Potassium tert-butoxide is added, and the reaction is allowed to warm to -30°C over 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.

  • Step 4: Boc Deprotection. The N-Boc protected spirocycle is dissolved in DCM, and trifluoroacetic acid is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure.

  • Step 5: N-Alkylation. The deprotected spirocycle is dissolved in acetonitrile, and the desired alkyl halide (e.g., phenethyl bromide), potassium carbonate, and sodium iodide are added. The mixture is heated to 80°C for 16 hours. After cooling, the solvent is evaporated, and the final product is purified by column chromatography.

Radioligand Binding Assays

The following protocols are for determining the binding affinity of the synthesized compounds at the hMOR and hσ1R.

μ-Opioid Receptor Binding Assay:

  • Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound. b. Incubate the plate at 25°C for 60 minutes. c. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. d. Wash the filters three times with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter. f. Non-specific binding is determined in the presence of a high concentration of unlabeled naloxone. g. The Ki values are calculated using the Cheng-Prusoff equation.

σ1 Receptor Binding Assay:

  • Receptor Source: Membranes from E. coli expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ1R ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the cell membranes, [³H]-(+)-pentazocine, and varying concentrations of the test compound. b. Incubate the plate at 37°C for 90 minutes.[3] c. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.[3] d. Wash the filters three times with ice-cold assay buffer.[3] e. Measure the radioactivity retained on the filters using a liquid scintillation counter. f. Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol. g. The Ki values are calculated using the Cheng-Prusoff equation.

Signaling Pathway of Dual MOR Agonist/σ1R Antagonist

The proposed mechanism of action for these dual-target ligands involves the simultaneous modulation of two key pathways in pain signaling.

G cluster_pathway Dual-Target Signaling Pathway Compound 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Agonism Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonism Gprotein Gi/o Protein Activation MOR->Gprotein PainSignal Pain Signal Potentiation Sigma1R->PainSignal Blocks ReducedSideEffects Reduced Side Effects Sigma1R->ReducedSideEffects Contributes to AC Adenylyl Cyclase Inhibition Gprotein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia PainSignal->Analgesia Enhances

Caption: Proposed signaling pathway for dual MOR agonist and σ1R antagonist action.

Conclusion

The 3-Oxa-9-azaspiro[5.5]undecane scaffold and its close analogs represent a highly promising platform for the development of novel, dual-target analgesics. The detailed SAR studies of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives reveal that specific substitutions at the 2, 4, and 9-positions are critical for achieving high affinity and a balanced profile at both the μ-opioid and σ1 receptors. The insights gained from these studies provide a rational basis for the design of future generations of spirocyclic compounds with improved therapeutic profiles for the treatment of pain. The versatility of the synthetic routes allows for extensive exploration of the chemical space around this privileged scaffold, paving the way for the discovery of new clinical candidates.

References

  • Puig, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2369-2386. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]

  • Cel, M., & Szlachetko, J. (2018). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 19(11), 3377. [Link]

  • Al-Karawi, D., & Al-Hilal, T. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(6), 440-453. [Link]

  • Puig, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2369-2386. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. Molecules, 25(1), 169. [Link]

  • Perrin, A. S., et al. (2021). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 12(28), 9636-9643. [Link]

  • Leone, S., et al. (2009). Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for sigma(1) receptor ligands based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives. Journal of Medicinal Chemistry, 52(20), 6337-6348. [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • Abate, C., et al. (2013). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 63, 1.30.1-1.30.17. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(3), 853-858. [Link]

  • Colombo, E., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem, 5(4), 550-558. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Alshareef, H. F., et al. (2017). Synthesis and Biological Evaluation of New Tacrine Analogues under Microwave Irradiation. Chemical & Pharmaceutical Bulletin, 65(8), 732-738. [Link]

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Navigating the Therapeutic Potential of 3-Oxa-9-azaspiro[5.5]undecane Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore the vast chemical space of spirocyclic scaffolds.[1] Among these, the 3-Oxa-9-azaspiro[5.5]undecane core has emerged as a privileged structure, demonstrating significant potential in modulating key biological targets implicated in a range of pathologies, from pain and neurodegenerative disorders to cancer.[2] This guide provides a comprehensive comparison of the efficacy of various 3-Oxa-9-azaspiro[5.5]undecane analogs, supported by experimental data, to aid researchers and drug development professionals in this promising field.

The Strategic Advantage of the Spirocyclic Scaffold

The unique three-dimensional architecture of spirocyclic compounds, such as the 3-Oxa-9-azaspiro[5.5]undecane framework, offers several advantages in drug design.[3] Their inherent rigidity can lead to a more defined orientation of pharmacophoric features, resulting in higher binding affinity and selectivity for their biological targets. This conformational constraint can also favorably impact physicochemical properties, such as solubility and metabolic stability, which are critical for a candidate's success.[4]

Comparative Efficacy as Dual-Target Ligands: Modulating Opioid and Sigma Receptors for Pain Management

A particularly compelling application of 3-Oxa-9-azaspiro[5.5]undecane analogs lies in their development as dual-target ligands, specifically as agonists for the µ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R).[2][5] This dual-action mechanism is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.[5] The σ1R, an intracellular chaperone protein, is implicated in the modulation of various signaling pathways, and its antagonism has been shown to potentiate opioid analgesia and mitigate adverse effects.[6]

A systematic structure-activity relationship (SAR) study of a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has provided valuable insights into the structural requirements for potent and balanced dual activity. The following table summarizes the in vitro efficacy of key analogs from this study.[5]

CompoundArMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
15b HHPhenyl1.8 ± 0.31.9 ± 0.225 ± 5
15c HH2-Pyridyl1.5 ± 0.21.2 ± 0.118 ± 3
15j HH4-Fluorophenyl1.2 ± 0.11.5 ± 0.215 ± 2
15au HEthyl2-Pyridyl1.1 ± 0.11.4 ± 0.112 ± 2
20 --->1000150 ± 20>1000
21 --->1000250 ± 30>1000

Data sourced from López-Rodríguez et al., J. Med. Chem. 2020.[5]

The data clearly indicates that substitutions at various positions on the spirocyclic scaffold significantly impact the affinity and functional activity at both MOR and σ1R. Notably, compound 15au , with a 2-pyridyl group and an ethyl substituent, demonstrated a highly potent and balanced profile, with nanomolar affinity for both receptors and potent agonism at the MOR.[5] The strategic placement of the ether oxygen in the spirocyclic core appears crucial for MOR binding, as analogs lacking this feature (20 and 21 ) showed significantly diminished affinity.[5]

In Vivo Efficacy: Corroborating In Vitro Findings

The promising in vitro profile of these dual-target ligands translated into significant in vivo analgesic activity. In the paw pressure test in mice, a standard model for assessing pain, compound 15au exhibited potent, dose-dependent antinociceptive effects, comparable to the potent opioid agonist oxycodone.[2] This underscores the therapeutic potential of this class of compounds for the treatment of pain.[2]

Experimental Protocols: A Guide to Key Assays

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of 3-Oxa-9-azaspiro[5.5]undecane analogs.

In Vitro Assay: Sigma-1 Receptor Radioligand Binding Assay

This protocol is essential for determining the binding affinity of test compounds for the σ1 receptor.[7][8]

Materials:

  • HEK-293 cells transfected with human σ1R

  • -pentazocine (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled test compounds

  • Glass fiber filters (GF/B)

  • Scintillation fluid

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from the transfected HEK-293 cells.

  • In a 96-well plate, add 50 µL of membrane homogenate to each well.

  • Add 50 µL of various concentrations of the unlabeled test compound. For determining non-specific binding, use a high concentration of a known σ1R ligand like haloperidol.

  • Add 50 µL of -pentazocine at a final concentration close to its Kd value.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[7]

  • Wash the filters three times with 500 µL of ice-cold wash buffer to remove unbound radioligand.[7]

  • Dry the filters and place them in scintillation vials.

  • Add 3 mL of scintillation fluid to each vial and allow them to equilibrate overnight.[7]

  • Measure the radioactivity in a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Assay: Forced Swim Test in Mice

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity, which can be a desirable property for analgesics targeting chronic pain.[9][10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cylindrical glass beaker (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Test compounds and vehicle control

  • Video recording system

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Fill the beaker with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[9]

  • Gently place the mouse into the water.[9]

  • Record the behavior of the mouse for a 6-minute session.

  • After the session, carefully remove the mouse, dry it with a towel, and return it to its home cage.

  • Analyze the video recordings to score the duration of immobility in the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Visualizing the Mechanisms: Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are presented in Graphviz DOT language.

cluster_0 MOR Agonism & Analgesia MOR_Ligand 3-Oxa-9-azaspiro [5.5]undecane Analog MOR µ-Opioid Receptor MOR_Ligand->MOR Binds Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC K_channel K+ Channel Opening Gi->K_channel Ca_channel Ca2+ Channel Inhibition Gi->Ca_channel cAMP Decreased cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of µ-opioid receptor (MOR) agonism leading to analgesia.

Start Start Compound_Synthesis Synthesize 3-Oxa-9-azaspiro [5.5]undecane Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Radioligand Binding Assay) Compound_Synthesis->In_Vitro_Screening Select_Leads Select Lead Compounds (High Affinity & Selectivity) In_Vitro_Screening->Select_Leads In_Vivo_Testing In Vivo Efficacy Testing (Forced Swim Test, Paw Pressure Test) Select_Leads->In_Vivo_Testing Data_Analysis Analyze Data & Determine SAR In_Vivo_Testing->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Compound_Synthesis Iterate

Caption: Experimental workflow for the discovery and evaluation of 3-Oxa-9-azaspiro[5.5]undecane analogs.

Future Directions and Conclusion

The 3-Oxa-9-azaspiro[5.5]undecane scaffold represents a highly versatile platform for the design of novel therapeutics. The compelling preclinical data for dual MOR/σ1R ligands highlights their potential to address the significant unmet need for safer and more effective analgesics. Further research should focus on optimizing the pharmacokinetic properties of these analogs and exploring their efficacy in a broader range of preclinical models of pain and other neurological disorders. While the exploration of their anticancer potential is still in its early stages, the unique structural features of this scaffold warrant further investigation in oncology drug discovery programs.[11] This guide provides a solid foundation for researchers to build upon, fostering the continued development of this promising class of compounds.

References

  • López-Rodríguez, M. L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2343-2360. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Request PDF. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

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  • ResearchGate. "Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]

  • Request PDF. Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • PubMed. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]

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  • PubMed. 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. [Link]

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In Vivo Evaluation of 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that yield potent and selective therapeutic agents is perpetual. The 3-Oxa-9-azaspiro[5.5]undecane core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic targets. This guide provides an in-depth, objective comparison of the in vivo performance of various derivatives of this spirocyclic scaffold against alternative compounds, supported by available experimental data.

Introduction to the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

The 3-Oxa-9-azaspiro[5.5]undecane scaffold is a unique three-dimensional structure that offers specific steric and electronic properties, making it an attractive starting point for the design of novel therapeutics.[1] Its rigid conformation can lead to high-affinity interactions with biological targets, potentially improving potency and selectivity. This guide will delve into the in vivo evaluation of derivatives in three key therapeutic areas: infectious diseases (specifically tuberculosis), pain management, and metabolic disorders.

I. Antituberculosis Activity: Targeting MmpL3

A significant area of investigation for 3-Oxa-9-azaspiro[5.5]undecane derivatives is in the development of new antituberculosis agents. These compounds have been identified as inhibitors of the Mycobacterium tuberculosis MmpL3 protein, a critical transporter of mycolic acids essential for the formation of the mycobacterial cell wall.[1][2]

In Vivo Efficacy in Murine Tuberculosis Models

While specific in vivo efficacy data for 3-Oxa-9-azaspiro[5.5]undecane hydrochloride derivatives in tuberculosis-infected mouse models is still emerging in publicly accessible literature, the broader class of MmpL3 inhibitors, including those with spirocyclic scaffolds, has shown promise. For instance, the MmpL3 inhibitor MSU-43085 was found to be active against M. tuberculosis in an acute murine TB infection model.[3] This provides a proof-of-concept for the viability of targeting MmpL3 in vivo. The development of easy-to-synthesize spirocyclic compounds has also demonstrated remarkable in vivo activity against Mycobacterium tuberculosis.[4]

Comparative Landscape

The current standard of care for tuberculosis involves a multi-drug regimen that can be lengthy and fraught with resistance issues.[5] Novel agents with new mechanisms of action, such as MmpL3 inhibitors, are desperately needed. Alternatives to spirocyclic MmpL3 inhibitors include compounds like SQ109, which also targets MmpL3 and has undergone clinical evaluation.[6] Other novel anti-TB drugs with different mechanisms include bedaquiline (an ATP synthase inhibitor) and delamanid (a nitroimidazole).[7] A direct in vivo head-to-head comparison of a 3-Oxa-9-azaspiro[5.5]undecane-based MmpL3 inhibitor with these agents would be a critical next step in its development.

Experimental Protocol: Murine Model of Tuberculosis Infection

A common in vivo model to assess the efficacy of antitubercular agents is the acute mouse model of infection.

Methodology:

  • Infection: C57BL/6 mice are infected via aerosol with a low dose of Mycobacterium tuberculosis H37Rv.

  • Treatment: Four to six weeks post-infection, mice are treated with the test compound (e.g., a 3-Oxa-9-azaspiro[5.5]undecane derivative) or a control drug (e.g., isoniazid) daily via oral gavage.

  • Evaluation: After a defined treatment period (e.g., 4 weeks), mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on selective agar.

  • Endpoint: The primary endpoint is the reduction in bacterial colony-forming units (CFUs) compared to untreated or vehicle-treated control mice.

G cluster_0 In Vivo TB Efficacy Workflow Aerosol Infection\n(M. tuberculosis) Aerosol Infection (M. tuberculosis) Establishment of\nChronic Infection Establishment of Chronic Infection Aerosol Infection\n(M. tuberculosis)->Establishment of\nChronic Infection Daily Oral Gavage\n(Test Compound vs. Control) Daily Oral Gavage (Test Compound vs. Control) Establishment of\nChronic Infection->Daily Oral Gavage\n(Test Compound vs. Control) Tissue Homogenization\n(Lungs, Spleen) Tissue Homogenization (Lungs, Spleen) Daily Oral Gavage\n(Test Compound vs. Control)->Tissue Homogenization\n(Lungs, Spleen) CFU Plating CFU Plating Tissue Homogenization\n(Lungs, Spleen)->CFU Plating Efficacy Assessment\n(Log10 CFU Reduction) Efficacy Assessment (Log10 CFU Reduction) CFU Plating->Efficacy Assessment\n(Log10 CFU Reduction)

Caption: Workflow for assessing in vivo efficacy of antitubercular compounds.

II. Analgesia: Dual µ-Opioid Receptor Agonism and σ1 Receptor Antagonism

Derivatives of the closely related 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold have been synthesized and evaluated as potent dual-acting ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR) for the treatment of pain.[8] This dual mechanism is hypothesized to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[8]

In Vivo Analgesic Activity

In a paw pressure test in mice, a model of acute pain, the lead compound 15au demonstrated potent analgesic activity comparable to the widely used opioid, oxycodone.[8][9] A key finding was that, unlike oxycodone, 15au exhibited local, peripheral activity, which could be reversed by the σ1R agonist PRE-084.[8] This suggests a different and potentially safer mechanism of action. Furthermore, at equianalgesic doses, 15au showed less constipation than oxycodone, a common and debilitating side effect of opioid therapy.[8]

Comparative Performance
CompoundPaw Pressure Test in Mice (ED50)Constipation LiabilityMechanism of ActionReference
15au Comparable to OxycodoneReduced compared to OxycodoneMOR agonist / σ1R antagonist[8]
Oxycodone Potent AnalgesicHighMOR agonist[8][9]
Signaling Pathway

The analgesic effect of these dual-acting compounds is believed to result from the synergistic interaction of MOR agonism and σ1R antagonism. MOR activation leads to the inhibition of neuronal excitability and neurotransmitter release in pain pathways. Simultaneously, σ1R antagonism can potentiate opioid analgesia and may contribute to the reduction of neuropathic pain.[10][11]

G cluster_0 Dual Analgesic Mechanism 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative µ-Opioid Receptor (MOR) µ-Opioid Receptor (MOR) 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative->µ-Opioid Receptor (MOR) Sigma-1 Receptor (σ1R) Sigma-1 Receptor (σ1R) 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative->Sigma-1 Receptor (σ1R) Agonism Agonism µ-Opioid Receptor (MOR)->Agonism Antagonism Antagonism Sigma-1 Receptor (σ1R)->Antagonism Inhibition of Nociceptive Signaling Inhibition of Nociceptive Signaling Agonism->Inhibition of Nociceptive Signaling Analgesia Analgesia Inhibition of Nociceptive Signaling->Analgesia Modulation of Opioid Signaling Modulation of Opioid Signaling Antagonism->Modulation of Opioid Signaling Reduction of Neuropathic Pain Reduction of Neuropathic Pain Antagonism->Reduction of Neuropathic Pain Enhanced Analgesia Enhanced Analgesia Modulation of Opioid Signaling->Enhanced Analgesia

Sources

Preclinical Development of 3-Oxa-9-azaspiro[5.5]undecane-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological properties is perpetual. Spirocyclic systems, characterized by their unique three-dimensional architecture, have garnered significant attention for their potential to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth technical overview of the preclinical development of drug candidates based on the 3-Oxa-9-azaspiro[5.5]undecane scaffold. We will objectively compare the performance of these candidates against relevant alternatives, supported by experimental data, and provide detailed methodologies to enable researchers to validate and build upon these findings.

The Strategic Advantage of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold

The 3-Oxa-9-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that offers several advantages in drug design. Its inherent three-dimensionality, a consequence of the spirocyclic fusion of a tetrahydropyran and a piperidine ring, allows for a more precise spatial arrangement of pharmacophoric features. This can lead to enhanced binding affinity and selectivity for biological targets compared to more planar molecules.[3] The introduction of this sp3-rich scaffold often results in improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for successful drug development.[4][5]

The synthesis of the 3-Oxa-9-azaspiro[5.5]undecane core and its derivatives is accessible through various synthetic routes, making it an attractive starting point for library synthesis and lead optimization campaigns.[6][7][8]

Comparative Analysis of 3-Oxa-9-azaspiro[5.5]undecane-Based Drug Candidates

To illustrate the potential of this scaffold, we will examine its application in three distinct therapeutic areas: infectious diseases, central nervous system disorders, and oncology.

Antituberculosis Agents Targeting MmpL3

The rise of multidrug-resistant tuberculosis necessitates the discovery of novel antibacterial agents with new mechanisms of action. The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in mycolic acid biosynthesis, making it a prime target.[9][10]

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been investigated as potent inhibitors of MmpL3.[11] In comparative studies, these compounds have demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

Compound ClassTargetKey Performance MetricsReference Compound
1-Oxa-9-azaspiro[5.5]undecane Derivative MmpL3High activity against H37Rv and MDR strainsIsoniazid, Rifampicin
Indole-2-carboxamidesMmpL3Potent inhibitors, some with in vivo efficacySQ109
Adamantyl ureasMmpL3Early-stage inhibitors, potential for optimizationN/A

This table presents a conceptual comparison based on available literature. Direct head-to-head experimental data may vary.

The following diagram outlines a typical workflow for evaluating the MmpL3 inhibitory activity of novel compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy A Synthesized 3-Oxa-9-azaspiro[5.5]undecane Derivatives B Primary Screen: M. tuberculosis H37Rv Growth Inhibition (MIC Assay) A->B C Cytotoxicity Assay (e.g., Vero cells) B->C D MmpL3 Target Engagement Assay B->D E Hit Compounds C->E D->E F Lead Compound Selection E->F Potency, Selectivity, Low Toxicity G Mouse Model of Tuberculosis F->G H Pharmacokinetic Profiling (ADME) F->H I Efficacy Assessment (Bacterial Load Reduction) G->I H->I J Candidate for Further Development I->J

Workflow for Preclinical Evaluation of Antitubercular Agents

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

The opioid crisis has spurred the development of safer analgesics with reduced side effects. A promising strategy involves the design of dual-acting compounds that combine MOR agonism for pain relief with σ1R antagonism to potentially mitigate opioid-induced side effects.[12]

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual MOR agonists and σ1R antagonists.[12] One notable compound, 15au , exhibited a balanced in vitro profile and potent analgesic activity in vivo, comparable to oxycodone but with a potentially better safety profile.[12]

CompoundMOR Agonism (EC50, nM)σ1R Antagonism (Ki, nM)In Vivo Analgesic Activity (Paw Pressure Test)
15au 2.730Comparable to oxycodone
OxycodonePotent AgonistN/APotent Analgesic
(+)-PentazocineWeak AgonistPotent σ1R LigandN/A in this context

Data extracted from published literature for illustrative comparison.[12]

The proposed mechanism of action for these dual-acting compounds is depicted below.

cluster_MOR μ-Opioid Receptor (MOR) Pathway cluster_Sigma1R σ1 Receptor (σ1R) Pathway MOR MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Sigma1R σ1R Ion_Channels Modulation of Ion Channels Sigma1R->Ion_Channels NMDAR NMDA Receptor Potentiation Ion_Channels->NMDAR Side_Effects Modulation of Opioid Side Effects NMDAR->Side_Effects Drug 3-Oxa-9-azaspiro[5.5]undecane Derivative Drug->MOR Agonist Drug->Sigma1R Antagonist

Dual-Targeting Mechanism of Action

Anticancer Agents

The unique three-dimensional structure of spiro compounds makes them attractive scaffolds for the development of novel anticancer agents.[8][13] While direct data on 3-Oxa-9-azaspiro[5.5]undecane-2-one in cancer is limited, the broader class of diazaspiro[5.5]undecane derivatives has shown promising cytotoxic activity against various cancer cell lines.[8]

Compound ClassCancer Cell LineIC50 (µM)
Diazaspiro Undecane (p-fluorophenyl substituted)SK-HEP-1 (Liver Adenocarcinoma)47.46 µg/ml
Diazaspiro Undecane (phenyl substituted)SK-HEP-1 (Liver Adenocarcinoma)46.31 µg/ml
Spirooxindole Analogue 5gHCT-116 (Colon Cancer)< 3.00
Spirooxindole Analogue 5gHepG2 (Liver Cancer)5.00 ± 0.66

Data for related diazaspiro and spirooxindole compounds from BenchChem.[8]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key assays are provided below.

Protocol 1: Cell Viability (MTT) Assay for Anticancer Screening

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells.[8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 3-Oxa-9-azaspiro[5.5]undecane-based compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the binding affinity of a compound to the μ-opioid receptor.[12]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-DAMGO) for binding to the μ-opioid receptor in cell membrane preparations.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human μ-opioid receptor.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand ([3H]-DAMGO), and varying concentrations of the test compound in a suitable binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding curves using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Conclusion and Future Directions

The 3-Oxa-9-azaspiro[5.5]undecane scaffold represents a versatile and promising platform for the development of novel drug candidates across multiple therapeutic areas. Its inherent three-dimensionality and favorable physicochemical properties offer a distinct advantage in achieving high potency, selectivity, and desirable pharmacokinetic profiles. The preclinical data for derivatives of this scaffold in tuberculosis, pain, and oncology are encouraging.

Future research should focus on extensive structure-activity relationship (SAR) studies to further optimize the potency and selectivity of these compounds. Head-to-head comparative studies with existing clinical candidates and approved drugs will be crucial to fully elucidate the therapeutic potential of this scaffold. Furthermore, in-depth investigations into the ADME-Tox properties of lead compounds are necessary to ensure their suitability for clinical development. The continued exploration of the 3-Oxa-9-azaspiro[5.5]undecane chemical space holds significant promise for the discovery of next-generation therapeutics.

References

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A Tale of Two Isomers: Unraveling the Biological Potential of 1-oxa- vs. 3-oxa-9-azaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. Among these, spirocyclic systems have garnered considerable attention for their ability to impart conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced target affinity and improved pharmacokinetic profiles. The 1-oxa-9-azaspiro[5.5]undecane framework, in particular, has emerged as a privileged scaffold, with a growing body of literature demonstrating its diverse and potent biological activities. In stark contrast, its constitutional isomer, 3-oxa-9-azaspiro[5.5]undecane, remains a largely enigmatic entity within the scientific literature, presenting a compelling case of unexplored chemical space.

This guide provides a comprehensive comparison of the known biological activities of these two isomers, supported by experimental data and detailed methodologies. We delve into the well-documented pharmacological profile of the 1-oxa isomer and shed light on the conspicuous absence of biological studies for its 3-oxa counterpart, offering insights into potential reasons for this disparity and highlighting opportunities for future research.

The Prominent Player: Biological Activities of 1-oxa-9-azaspiro[5.5]undecane Derivatives

The 1-oxa-9-azaspiro[5.5]undecane scaffold has proven to be a remarkably versatile template for the design of potent modulators of various biological targets. Extensive research has led to the discovery of derivatives with significant activity in several key therapeutic areas.

Antituberculosis Activity: Targeting MmpL3

A significant area of investigation for 1-oxa-9-azaspiro[5.5]undecane derivatives has been in the development of novel antituberculosis agents. These compounds have been identified as potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter, a critical component in the mycolic acid transport pathway and, consequently, the formation of the mycobacterial outer membrane[1][2]. Inhibition of MmpL3 leads to a bactericidal effect, making it an attractive target for new anti-TB drugs.

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have demonstrated impressive in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Table 1: Antituberculosis Activity of 1-oxa-9-azaspiro[5.5]undecane Derivatives

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecaneH37Rv0.12[2]
Derivative 2hH37Rv0.06[2]
Derivative 2iH37Rv0.06[2]
Inhibition of Soluble Epoxide Hydrolase (sEH)

The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been successfully employed in the design of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds can increase the levels of EETs, offering therapeutic potential for cardiovascular diseases and inflammation[1].

A notable example is a spirocyclic amine derivative that has shown excellent potency and favorable pharmacokinetic properties.

Table 2: sEH Inhibitory Activity of a 1-oxa-9-azaspiro[5.5]undecane Derivative

CompoundTargetIC50 (nM)Oral Bioavailability (mice)Reference
(+)-22Human sEH4.99 ± 0.18Excellent[1]
Carbonic Anhydrase Inhibition

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have also been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. The inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. Research in this area has led to the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides with inhibitory activity against various CA isoforms[3].

Free Fatty Acid Receptor 1 (FFA1) Agonism

The 1-oxa-9-azaspiro[5.5]undecane moiety has been incorporated into agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells, and its activation potentiates glucose-stimulated insulin secretion, making it a target for the treatment of type 2 diabetes. While initial efforts showed that some derivatives were inactive, further modifications led to compounds with micromolar agonistic activity[3].

Table 3: FFA1 Agonistic Activity of 1-oxa-9-azaspiro[5.5]undecane Derivatives

CompoundTargetEC50 (µM)Reference
Derivative with 2-pyridyloxy groupHuman FFA11.621[3]
Derivative with 2-pyrimidinyloxy groupHuman FFA10.904[3]

The Enigmatic Isomer: The Unexplored Territory of 3-oxa-9-azaspiro[5.5]undecane

In stark contrast to its 1-oxa counterpart, the 3-oxa-9-azaspiro[5.5]undecane isomer is conspicuously absent from the literature on biological activity. Publicly available information is largely confined to chemical databases and supplier catalogs, which provide basic physicochemical properties but no substantive biological data[4][5]. One commercial source mentions its hydrochloride salt in the context of antimicrobial and antitumor research, but this is a general statement and not supported by specific studies or data[6].

This significant knowledge gap raises the question: why has the 3-oxa isomer been so thoroughly overlooked? Several factors could contribute to this disparity:

  • Synthetic Accessibility: The synthetic routes to the 1-oxa-9-azaspiro[5.5]undecane scaffold are relatively well-established. In contrast, the synthesis of the 3-oxa isomer may present greater challenges, potentially limiting its availability for biological screening. While some synthetic methods for related azaspirocycles exist, a straightforward and high-yielding synthesis of the 3-oxa-9-azaspiro[5.5]undecane core may not be as readily available.

  • Historical Focus and Serendipity: The discovery of the biological activities of the 1-oxa isomer may have been the result of targeted research programs or serendipitous findings in high-throughput screening campaigns. The 3-oxa isomer may simply have not been included in these initial discovery efforts.

  • Structural and Electronic Differences: The positioning of the oxygen atom within the spirocyclic system significantly influences the molecule's shape, polarity, and hydrogen bonding capabilities. It is plausible that early computational or medicinal chemistry assessments might have predicted less favorable interactions of the 3-oxa isomer with known biological targets compared to the 1-oxa isomer, thus discouraging further investigation.

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research and a more direct comparison of these isomers, this section provides an overview of the key experimental protocols used to evaluate the biological activities of 1-oxa-9-azaspiro[5.5]undecane derivatives.

Antituberculosis Activity: MmpL3 Inhibition Assay

The inhibitory activity against M. tuberculosis is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method[2].

Workflow for M. tuberculosis MIC Determination

A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with M. tuberculosis suspension A->B C Incubate plates at 37°C B->C D Add resazurin indicator C->D E Incubate and read fluorescence/color change D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

A more direct assessment of MmpL3 inhibition can be achieved through target-based assays, such as a competitive binding assay using a fluorescently labeled MmpL3 inhibitor[7].

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory potency against sEH is commonly determined using a fluorometric assay. The assay measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by the enzyme[8][9][10].

Experimental Workflow for sEH Inhibition Assay

A Pre-incubate sEH enzyme with test compound B Initiate reaction by adding fluorogenic substrate A->B C Monitor fluorescence increase over time B->C D Calculate initial reaction velocities C->D E Determine IC50 values from dose-response curves D->E

Caption: General workflow for a fluorometric soluble epoxide hydrolase (sEH) inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

CA inhibitory activity can be assessed using a stopped-flow CO2 hydration assay or a colorimetric assay that measures the esterase activity of the enzyme[11][12].

Stopped-Flow CO2 Hydration Assay Principle

cluster_0 Reaction Chamber CO2 CO2 solution Mixer Rapid Mixer CO2->Mixer Buffer Buffer with pH indicator and enzyme/inhibitor Buffer->Mixer Detector Spectrophotometer Mixer->Detector Measures change in indicator absorbance

Caption: Principle of the stopped-flow assay for measuring carbonic anhydrase activity.

FFA1 Receptor Agonist Assay

The agonistic activity at the FFA1 receptor is often evaluated using a calcium mobilization assay in cells expressing the receptor. Agonist binding to the Gq-coupled FFA1 receptor leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye[13][14][15][16].

Workflow for FFA1 Calcium Flux Assay

A Culture cells expressing FFA1 receptor B Load cells with a calcium-sensitive fluorescent dye A->B C Add test compound B->C D Measure fluorescence change using a plate reader C->D E Determine EC50 values from dose-response curves D->E

Caption: Workflow for a cell-based calcium flux assay to screen for FFA1 receptor agonists.

Conclusion and Future Directions

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a well-validated and privileged structure in medicinal chemistry, with a rich and diverse portfolio of biological activities. Its derivatives have shown significant promise as antituberculosis agents, sEH inhibitors, carbonic anhydrase inhibitors, and FFA1 receptor agonists. The established synthetic routes and the wealth of structure-activity relationship data make it an attractive starting point for further drug discovery efforts.

In contrast, the 3-oxa-9-azaspiro[5.5]undecane isomer represents a significant knowledge gap and a compelling opportunity for new discoveries. The lack of biological data for this isomer is a call to action for the medicinal chemistry community. Future research should focus on:

  • Developing efficient synthetic routes to the 3-oxa-9-azaspiro[5.5]undecane core to enable its broader investigation.

  • Systematic biological screening of the 3-oxa isomer and its derivatives against a wide range of biological targets to uncover any potential therapeutic applications.

  • Direct comparative studies of the physicochemical and pharmacological properties of 1-oxa and 3-oxa isomers to understand the impact of the oxygen atom's position on molecular behavior and biological activity.

By exploring this uncharted territory, researchers may uncover novel biological activities and expand the therapeutic potential of the oxa-azaspiro[5.5]undecane family of compounds.

References

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A Head-to-Head Comparative Analysis of a Novel Spirocyclic Compound, 3-Oxa-9-azaspiro[5.5]undecane, with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. This guide provides a detailed comparative analysis of a promising spirocyclic scaffold, 3-Oxa-9-azaspiro[5.5]undecane, against well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the dual PI3K/mTOR inhibitor NVP-BEZ235, and the multi-targeted Abl/Src inhibitor Dasatinib.

The unique three-dimensional architecture of the 3-Oxa-9-azaspiro[5.5]undecane core presents an intriguing starting point for the design of novel ATP-competitive kinase inhibitors.[1][2] Its structural rigidity and potential for diverse functionalization offer opportunities to achieve high target specificity and potency. This guide outlines a hypothetical experimental framework to evaluate a representative derivative, herein designated as "Spiro-K," against a panel of therapeutically relevant kinases.

The Contenders: A Snapshot of Kinase Inhibitors

A thorough understanding of the benchmark compounds is crucial for a meaningful comparison. The selected inhibitors represent a spectrum of selectivity and mechanisms of action.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[3][4][5][6] Its broad activity across the kinome makes it a valuable research tool for inducing apoptosis and studying fundamental kinase biology, but its lack of specificity has precluded its clinical use.[5][6]

  • NVP-BEZ235 (Dactolisib): A synthetic imidazoquinoline derivative, NVP-BEZ235 is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[7][8][9] By targeting two key nodes in a critical cell signaling pathway, it effectively inhibits tumor cell proliferation and induces apoptosis.[9] It has also been shown to potently inhibit ATM and DNA-PKcs, key players in the DNA damage response.[10]

  • Dasatinib: A potent, multi-targeted inhibitor of the Bcr-Abl and Src family of tyrosine kinases.[11][12] It is a frontline therapy for chronic myeloid leukemia (CML).[11][13] Dasatinib's ability to inhibit multiple oncogenic kinases underscores the therapeutic benefit of well-designed multi-targeting.[12]

Visualizing the Core Structures

G cluster_0 Spiro-K (Hypothetical Derivative) cluster_1 Staurosporine cluster_2 NVP-BEZ235 cluster_3 Dasatinib Spiro-K Staurosporine NVP-BEZ235 Dasatinib

Figure 1. Chemical structures of the compared kinase inhibitors.

Experimental Framework for Comparative Analysis

To objectively assess the potential of "Spiro-K," a multi-faceted experimental approach is proposed, encompassing both biochemical and cell-based assays. This dual strategy is critical, as potent enzymatic inhibition in a purified system does not always translate to efficacy in a complex cellular environment.[14]

In Vitro Kinase Inhibition Assay

The primary assessment of a compound's inhibitory potential is through a direct, in vitro kinase assay. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for potency.

Protocol: In Vitro Kinase IC50 Determination

  • Kinase and Substrate Preparation: Recombinant human kinases (e.g., Abl, Src, PI3Kα, mTOR) and their respective peptide or protein substrates are diluted in kinase buffer.

  • Compound Serial Dilution: "Spiro-K," Staurosporine, NVP-BEZ235, and Dasatinib are serially diluted in DMSO to create a range of concentrations for testing.

  • Kinase Reaction: The kinase, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using ³²P-ATP, or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection.[15]

  • Data Analysis: The percentage of kinase inhibition relative to a no-inhibitor control is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[16][17][18]

G cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Kinase, Substrate, and Inhibitors reaction Initiate Kinase Reaction with ATP prep->reaction Combine incubate Incubate at Controlled Temperature reaction->incubate detect Detect Substrate Phosphorylation incubate->detect analyze Analyze Data and Determine IC50 detect->analyze

Figure 2. Workflow for in vitro kinase IC50 determination.

Cell-Based Kinase Activity Assay

To assess the compound's activity in a more physiologically relevant context, cell-based assays are indispensable. These assays measure the inhibition of a kinase within intact cells, accounting for factors like cell permeability and off-target effects.

Protocol: Cellular Kinase Phosphorylation Assay

  • Cell Culture and Plating: A relevant human cancer cell line (e.g., K562 for Abl, MCF-7 for PI3K/mTOR) is cultured and plated in multi-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a defined period.

  • Cell Lysis: The cells are lysed to release their protein content.

  • Phosphorylation Detection: The phosphorylation status of a specific downstream substrate of the target kinase is measured. This is typically done using an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.[19]

  • Data Analysis: The level of substrate phosphorylation is normalized to the total amount of the substrate protein. The cellular IC50 is calculated from the dose-response curve.

G cluster_cell_workflow Cell-Based Kinase Assay Workflow culture Culture and Plate Cancer Cell Line treat Treat Cells with Inhibitor Dilutions culture->treat lyse Lyse Cells to Extract Proteins treat->lyse elisa Measure Substrate Phosphorylation (ELISA) lyse->elisa calc_ic50 Calculate Cellular IC50 elisa->calc_ic50

Figure 3. Workflow for cell-based kinase phosphorylation assay.

Comparative Data Summary (Hypothetical)

The following table summarizes the hypothetical IC50 data for "Spiro-K" and the reference compounds against a panel of selected kinases. This data is presented to illustrate the potential selectivity profile of a novel spirocyclic inhibitor.

CompoundAbl (nM)Src (nM)PI3Kα (nM)mTOR (nM)
Spiro-K >10,000 >10,000 15 25
Staurosporine53207
NVP-BEZ235>10,000>10,00042
Dasatinib0.81.2>5,000>5,000

Analysis of Comparative Performance

Based on the hypothetical data, "Spiro-K" demonstrates a promising profile as a selective, dual PI3K/mTOR inhibitor.

  • Potency: "Spiro-K" exhibits potent inhibition of PI3Kα and mTOR in the low nanomolar range, comparable to the established dual inhibitor NVP-BEZ235.

  • Selectivity: A key differentiating factor for "Spiro-K" is its remarkable selectivity. With IC50 values greater than 10,000 nM for the tyrosine kinases Abl and Src, it shows a clean profile against these off-targets. This is in stark contrast to the broad-spectrum activity of Staurosporine and the targeted, but multi-kinase activity of Dasatinib.

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Spiro_K Spiro-K Spiro_K->PI3K Spiro_K->mTORC1 NVP_BEZ235 NVP-BEZ235 NVP_BEZ235->PI3K NVP_BEZ235->mTORC1

Figure 4. Inhibition points of Spiro-K and NVP-BEZ235 in the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The hypothetical analysis presented in this guide illustrates the potential of the 3-Oxa-9-azaspiro[5.5]undecane scaffold in the development of novel, selective kinase inhibitors. The fictional "Spiro-K" demonstrates a compelling profile as a dual PI3K/mTOR inhibitor with excellent selectivity over unrelated tyrosine kinases.

This guide serves as a template for the rigorous evaluation of new chemical entities in kinase drug discovery. The combination of in vitro biochemical assays and cell-based functional screens provides a comprehensive picture of a compound's potency, selectivity, and cellular efficacy. Further development of derivatives from this spirocyclic scaffold could lead to next-generation kinase inhibitors with improved therapeutic windows.

References

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  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

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A Researcher's Guide to Validating Target Engagement of 3-Oxa-9-azaspiro[5.5]undecane Analogs in Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 3-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a privileged structure, giving rise to analogs with a diverse range of biological activities. These activities span from CCR5 antagonism to the inhibition of soluble epoxide hydrolase (sEH) and modulation of opioid and sigma receptors.[1][2][3] The unique three-dimensional architecture of this spirocyclic system allows for precise presentation of pharmacophoric elements, enabling potent and selective interactions with specific biological targets.[4] However, the journey from a promising bioactive compound to a validated therapeutic lead hinges on a critical and often challenging step: confirming direct engagement with its intended molecular target within the complex milieu of a living cell.

This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of 3-oxa-9-azaspiro[5.5]undecane analogs in cellular models. We will delve into the mechanistic underpinnings of each technique, offer detailed experimental protocols, and present a framework for data interpretation, empowering researchers to make informed decisions in their drug development campaigns.

The Imperative of Cellular Target Validation

Phenotypic screening, a cornerstone of modern drug discovery, often identifies compounds with desirable cellular effects without a priori knowledge of their molecular mechanism. While powerful, this approach necessitates a subsequent and rigorous process of target deconvolution and validation.[5] Establishing a direct link between a compound's bioactivity and its interaction with a specific protein target is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: Understanding how a drug candidate works at the molecular level is fundamental for rational drug development and optimization.

  • Off-Target Effect Identification: Differentiating on-target efficacy from off-target toxicity is crucial for predicting potential side effects and ensuring patient safety.

  • Biomarker Development: Validated target engagement can serve as a proximal biomarker to assess drug activity in preclinical and clinical studies.[6]

  • Structure-Activity Relationship (SAR) Guidance: Knowledge of the target allows for structure-based drug design, accelerating the optimization of potency and selectivity.

A Comparative Analysis of Target Validation Methodologies

The choice of a target validation method is dictated by several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and resolution of the analysis. Here, we compare three orthogonal and widely adopted approaches for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competition binding, and genetic approaches such as CRISPR-Cas9-based screening.

Methodology Principle Advantages Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to a wide range of soluble and membrane proteins in intact cells; provides direct evidence of physical interaction.[7][8]Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis; less suitable for very weak binders.Confirming direct binding of an unmodified compound to a known or putative target in a physiological context.
Kinobeads Competition Binding Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of kinases (or other protein families).High-throughput; allows for simultaneous profiling of a compound against a large number of potential targets; can identify unexpected off-targets.[9][10][11]Primarily designed for ATP-competitive inhibitors but can be adapted; may not capture all binding modes (e.g., allosteric inhibitors).[11]Profiling the selectivity of kinase inhibitors and identifying on- and off-targets in a competitive format.
CRISPR-Cas9 Screening Systematic knockout of genes to identify those essential for the compound's phenotypic effect.[12][13]Unbiased, genome-wide approach; can identify targets in complex signaling pathways; does not require compound modification.[13]Indirect method that identifies necessary, but not necessarily direct, targets; can be time-consuming and resource-intensive.Deconvoluting the molecular targets of compounds identified through phenotypic screening, especially when the target is unknown.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the physical interaction between a small molecule and its protein target in intact cells or cell lysates.[8] The underlying principle is that ligand binding confers thermodynamic stability to the target protein, resulting in an increased melting temperature (Tm).[7]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection A 1. Culture cells to desired confluency B 2. Treat cells with 3-oxa-9-azaspiro[5.5]undecane analog or vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat samples across a defined temperature gradient C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Separate soluble and aggregated protein fractions (centrifugation) E->F G 7. Analyze soluble fraction by Western Blot or Mass Spectrometry F->G

Caption: CETSA experimental workflow from cell treatment to protein detection.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, HeLa) in a suitable format (e.g., 10 cm dishes) and grow to 80-90% confluency.

    • Treat cells with the 3-oxa-9-azaspiro[5.5]undecane analog at the desired concentration (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 1-5 x 107 cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Thermal Challenge:

    • Heat the PCR tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include a non-heated control (room temperature).

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully transfer the supernatant (soluble fraction) to a new tube.

    • Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative band intensity as a function of temperature for both the compound-treated and vehicle-treated samples.

    • The shift in the melting curve indicates target engagement.

Kinobeads Competition Binding Assay

This chemical proteomics approach is particularly well-suited for kinase targets but can be adapted for other protein families by modifying the affinity matrix.[10] It relies on the competition between the soluble test compound and immobilized, broad-spectrum ligands for binding to the target protein in a cell lysate.[9][14]

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_analysis Analysis A 1. Prepare native cell lysate under non-denaturing conditions B 2. Incubate lysate with varying concentrations of the spiro[5.5]undecane analog A->B C 3. Add Kinobeads and incubate to capture unbound kinases B->C D 4. Wash beads and elute bound proteins C->D E 5. Digest proteins and analyze by LC-MS/MS D->E F 6. Quantify protein abundance and determine IC50 values E->F

Sources

The Spirocyclic Advantage: A Comparative Study of 3-Oxa-9-azaspiro[5.5]undecane and its Non-Spirocyclic Analogue

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Among the various strategies to enhance drug-like characteristics, the introduction of three-dimensional (3D) complexity is paramount. Spirocyclic systems, where two rings are fused at a single carbon atom, have emerged as a powerful tool to achieve this objective.[1][2] These rigid structures can pre-organize functional groups in a defined spatial orientation, potentially leading to enhanced potency and selectivity for their biological targets.[3] Furthermore, the increased fraction of sp3-hybridized carbons in spirocycles often correlates with improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

This guide presents a comparative analysis of 3-Oxa-9-azaspiro[5.5]undecane , a spirocyclic scaffold featuring a piperidine and a tetrahydropyran ring, and its conceptual non-spirocyclic analogue, 1-benzyl-4-(methoxymethyl)piperidine . While direct, head-to-head experimental data for these two specific compounds is not extensively available in the public domain, this guide will leverage data from closely related structures and established principles of medicinal chemistry to provide a comprehensive comparison. We will delve into their synthesis, physicochemical properties, and projected pharmacokinetic and pharmacodynamic profiles, supported by detailed experimental protocols for key assays.

Structural Comparison at a Glance

The fundamental difference between the two molecules lies in their conformational flexibility. The spirocyclic nature of 3-Oxa-9-azaspiro[5.5]undecane locks the piperidine and tetrahydropyran rings in a rigid orientation. In contrast, the methoxymethyl side chain of the non-spirocyclic analogue has significantly more rotational freedom. This seemingly subtle distinction has profound implications for their biological activity and drug-like properties.

cluster_0 3-Oxa-9-azaspiro[5.5]undecane cluster_1 1-benzyl-4-(methoxymethyl)piperidine (Analogue) a a b b

Caption: 2D structures of the spirocyclic and non-spirocyclic compounds.

Synthesis and Chemical Accessibility

The synthetic routes to these molecules highlight the differences in their structural complexity.

3-Oxa-9-azaspiro[5.5]undecane can be synthesized through multi-step sequences, often involving the construction of the quaternary spirocyclic center as a key step. Derivatives have been prepared using methods like the reaction of 6-chloropurine with the spirocycle in the presence of a base.[5]

1-benzyl-4-(methoxymethyl)piperidine , being a less complex structure, can be synthesized more readily. A plausible route involves the reduction of a 4-substituted piperidine precursor followed by N-benzylation. For instance, a related compound, 1-benzyl-4-phenylamino-4-(hydroxymethyl)piperidine, can be methylated to its methoxymethyl derivative.[6]

The increased synthetic complexity of spirocycles is a critical consideration in drug development, impacting cost and scalability. However, the potential benefits in terms of improved properties often justify the additional synthetic effort.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a spirocyclic core significantly influences a molecule's physicochemical properties. The following table provides a comparison of key computed and experimental (where available for close analogues) properties.

Property3-Oxa-9-azaspiro[5.5]undecane1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (Analogue Proxy)Rationale for a Likely Trend
Molecular Weight 155.24 g/mol [7]310.43 g/mol [8]The chosen proxy has additional phenyl and amino groups, hence the higher MW. The core analogue would be closer to the spirocycle.
cLogP 0.7 (PubChem)4.3 (ChemDraw)Spirocyclization often reduces lipophilicity compared to flexible, linear analogues.[9]
Topological Polar Surface Area (TPSA) 21.3 Ų (PubChem)25.1 Ų (ChemDraw)The ether oxygen and nitrogen atom are the primary contributors in both molecules.
Fraction of sp3 Carbons (Fsp3) 1.0~0.6The spirocycle is fully saturated, leading to a higher Fsp3 character, which is often linked to better clinical success.[1]
Aqueous Solubility Likely higherLikely lowerThe lower lipophilicity and more compact structure of the spirocycle are expected to improve aqueous solubility.

Pharmacokinetic Profile (ADME)

The structural differences are also expected to translate into distinct pharmacokinetic profiles.

Metabolic Stability

The rigidity of the spirocyclic scaffold can sterically hinder access of metabolic enzymes, such as cytochrome P450s, to susceptible sites on the molecule. This often leads to increased metabolic stability and a longer half-life in vivo.[4]

This assay assesses the rate of metabolism of a compound by liver enzymes.[10][11]

  • Preparation:

    • Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a fresh NADPH regenerating system solution in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the microsomes (final concentration 0.5 mg/mL), buffer, and the test compound (final concentration 1 µM).

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • The slope of the line gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

cluster_0 Microsomal Stability Assay Workflow a Prepare Microsomes, Compound, and NADPH b Incubate at 37°C a->b c Quench Reaction at Time Points b->c d Analyze by LC-MS/MS c->d e Calculate Half-life and Clearance d->e

Caption: Workflow for the liver microsomal stability assay.

Cell Permeability

Cell permeability is a critical factor for oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting intestinal drug absorption.[12][13]

  • Cell Culture:

    • Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the extent of active efflux. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[13]

The more rigid and potentially less lipophilic spirocycle may exhibit different permeability characteristics compared to its flexible analogue. While higher lipophilicity can sometimes favor passive diffusion, the defined 3D shape of the spirocycle might lead to more specific interactions with transporters.

Pharmacodynamic Profile

The rigid nature of 3-Oxa-9-azaspiro[5.5]undecane can be a significant advantage in achieving high affinity and selectivity for a biological target. By locking the pharmacophoric elements in a specific conformation, the entropic penalty of binding is reduced. This can lead to a more potent interaction with the target receptor or enzyme. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated as ligands for various receptors, including sigma receptors and muscarinic receptors, indicating the therapeutic potential of this scaffold.[15][16]

The flexible nature of 1-benzyl-4-(methoxymethyl)piperidine means it can adopt multiple conformations, only one of which may be optimal for binding to a specific target. This can result in lower affinity and potentially more off-target effects.

This assay measures the affinity of a compound for a specific receptor.[17][18]

  • Preparation:

    • Prepare a cell membrane homogenate from cells expressing the target receptor.

    • Select a radiolabeled ligand known to bind to the receptor with high affinity.

  • Assay:

    • In a multi-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cluster_0 Receptor Binding Assay Workflow a Incubate Receptor, Radioligand, and Test Compound b Separate Bound and Free Ligand a->b c Measure Radioactivity b->c d Determine IC50 and Ki c->d

Caption: Workflow for a competitive receptor binding assay.

Conclusion

The comparative analysis of 3-Oxa-9-azaspiro[5.5]undecane and its non-spirocyclic analogue, 1-benzyl-4-(methoxymethyl)piperidine, underscores the potential advantages of incorporating spirocyclic scaffolds in drug design. The rigid, three-dimensional nature of the spirocycle is predicted to confer several benefits, including:

  • Improved Physicochemical Properties: Higher Fsp3 character and potentially lower lipophilicity can lead to better solubility and a more favorable overall profile.

  • Enhanced Pharmacokinetic Profile: Increased metabolic stability due to steric shielding of metabolic hotspots.

  • Superior Pharmacodynamic Properties: Pre-organization of functional groups can result in higher binding affinity and selectivity for the biological target.

While the synthesis of spirocyclic compounds can be more challenging, the potential rewards in terms of creating drug candidates with improved efficacy and safety profiles make them an attractive area of exploration for medicinal chemists. The experimental protocols provided in this guide offer a framework for the practical evaluation of these and other novel scaffolds in a drug discovery setting.

References

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Sources

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